3-Nitro-4-phenoxybenzenesulfonic acid
Description
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Properties
CAS No. |
102238-65-3 |
|---|---|
Molecular Formula |
C12H9NO6S |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
3-nitro-4-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C12H9NO6S/c14-13(15)11-8-10(20(16,17)18)6-7-12(11)19-9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChI Key |
ZQKRJTCHECFQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of 3-Nitro-4-phenoxybenzenesulfonic acid
The following technical guide details the chemical structure, molecular properties, and synthesis logic of 3-Nitro-4-phenoxybenzenesulfonic acid , a specialized aromatic intermediate used in organic synthesis and material science.
Chemical Identity & Molecular Architecture
This compound is a bifunctional aromatic building block characterized by the presence of a strong electron-withdrawing nitro group ortho to a phenoxy ether linkage, and a solubilizing sulfonic acid group meta to the nitro functionality.
Core Identifiers
| Property | Specification |
| CAS Number | 102238-65-3 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 295.27 g/mol |
| Exact Mass | 295.015 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Acidity (pKa) |
Structural Analysis
The molecule consists of a central benzene ring substituted in a specific 1,3,4-pattern:
-
Position 1 (
): A sulfonic acid group providing high water solubility and serving as a handle for salt formation (e.g., sodium or potassium salts). -
Position 3 (
): A nitro group that exerts a strong electron-withdrawing effect ( ). This activates the carbon at Position 4. -
Position 4 (
): A phenoxy group linked via an ether bond. The steric proximity of the nitro group influences the conformation of the ether linkage, often forcing the two phenyl rings into a non-planar "twist" configuration to minimize repulsion between the nitro oxygens and the phenoxy ring.
Molecular Structure Diagram
The following diagram illustrates the connectivity and functional group distribution.
Synthesis & Manufacturing Logic
The synthesis of this compound is rarely achieved by direct sulfonation of 2-nitrodiphenyl ether due to regioselectivity issues (sulfonation would favor the electron-rich non-nitrated ring). Instead, the industry standard relies on Nucleophilic Aromatic Substitution (
The Pathway
This protocol utilizes the "activating" nature of the nitro group. In 4-chloro-3-nitrobenzenesulfonic acid, the nitro group at position 3 withdraws electron density from position 4, making the chlorine atom susceptible to displacement by a phenoxide nucleophile.
Reaction Scheme:
-
Starting Material: 4-Chloro-3-nitrobenzenesulfonic acid (Sodium salt).
-
Reagent: Sodium Phenoxide (PhONa), generated in situ from Phenol and NaOH.
-
Conditions: Aqueous/Alcoholic reflux, pH 8-10.
-
Mechanism: Addition-Elimination (
).
Synthesis Workflow Diagram
Critical Process Parameters
-
pH Control: The reaction must remain alkaline to ensure phenol exists as the nucleophilic phenoxide ion (
). However, excessively high pH can cause side reactions with the nitro group. -
Temperature: Typically requires reflux (
) to overcome the activation energy of the aryl chloride displacement. -
Purification: The product is often isolated as the sodium salt due to better stability and handling properties compared to the hygroscopic free acid.
Applications & Reactivity Profile
This compound serves primarily as an intermediate.[1] Its value lies in the orthogonality of its functional groups:
-
Dye Manufacturing (The Reduction Route):
-
The nitro group (
) can be selectively reduced to an amine ( ) using or catalytic hydrogenation ( ). -
Result: 3-Amino-4-phenoxybenzenesulfonic acid.
-
Use: This amino-sulfonic acid is a diazo component for acid dyes, providing excellent fastness properties on wool and nylon.
-
-
Pharmaceutical Intermediates:
-
The sulfonyl group allows for the formation of sulfonamides (via conversion to sulfonyl chloride using
). -
The phenoxy scaffold is common in various antihistamines and selective estrogen receptor modulators (SERMs).
-
-
Surfactant Properties:
-
As a diphenyl ether derivative with a polar head group (
), the sodium salt exhibits hydrotropic properties, increasing the solubility of hydrophobic compounds in aqueous formulations.
-
Handling, Safety, and Stability
-
Corrosivity: As a sulfonic acid, the free acid form is corrosive to metals and tissue. It causes severe skin burns and eye damage.[2]
-
Thermal Stability: The nitro group introduces a risk of decomposition at high temperatures (
). It should never be distilled to dryness without stabilizing solvents. -
Storage: Hygroscopic. Store in tightly sealed containers under inert atmosphere (nitrogen) if possible to prevent aggregation.
References
-
Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from
-
ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet: Nitrobenzenesulfonic acid derivatives. Retrieved from
Sources
Physicochemical Properties & Strategic Applications of 3-Nitro-4-phenoxybenzenesulfonic Acid
[1]
Executive Summary
This compound (CAS: 102238-65-3) represents a critical structural motif in advanced organic synthesis. As a sulfonated diphenyl ether derivative, it bridges the gap between highly water-soluble aromatic sulfonates (like 3-nitrobenzenesulfonic acid, or "Ludigol") and lipophilic pharmacophores. Its unique electronic structure—combining a strong electron-withdrawing nitro group, a solubilizing sulfonic acid moiety, and an electron-donating phenoxy substituent—makes it a versatile scaffold for developing lipophilic acid dyes , sulfonamide therapeutics , and agrochemicals .
This guide details the compound's physicochemical profile, synthesis logic, and reactivity pathways, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[2]
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 102238-65-3 |
| Molecular Formula | C₁₂H₉NO₆S |
| Molecular Weight | 295.27 g/mol |
| SMILES | OC(=O)(=O)c1ccc(Oc2ccccc2)c([O-])c1 |
| Key Functional Groups | Sulfonic Acid (Strong Acid), Nitro (Electron Withdrawing), Phenoxy (Electron Donating/Lipophilic) |
Structural Logic
The molecule consists of a central benzene ring substituted at the 1, 3, and 4 positions.
-
Position 1 (-SO₃H): Provides high water solubility and serves as a handle for salt formation (e.g., Sodium 3-nitro-4-phenoxybenzenesulfonate).
-
Position 3 (-NO₂): A meta-directing deactivator that facilitates future reduction to an amine (–NH₂) for azo coupling.
-
Position 4 (-O-Ph): The phenoxy group introduces significant lipophilicity (increasing LogP) and steric bulk compared to simple benzenesulfonic acids, altering the compound's bioavailability and binding affinity in biological targets.
Physicochemical Profiling (Experimental & Predicted)
Researchers must account for the competing electronic effects of the substituents when designing experiments.
| Parameter | Value / Characteristic | Scientific Rationale |
| Acid Dissociation (pKa) | -2.0 to -2.5 (Sulfonic Acid)~13 (Phenoxy ether, non-ionizable) | The sulfonic acid group is fully ionized at physiological pH, making the compound a strong electrolyte. |
| Solubility (Water) | High (>50 g/L) as Sodium SaltModerate as Free Acid | The ionic sulfonate group dominates solvation, but the phenoxy tail reduces solubility compared to 3-nitrobenzenesulfonic acid. |
| Lipophilicity (LogP) | ~1.5 - 2.0 (Predicted) | The phenoxy group adds ~1.5–2.0 log units of hydrophobicity relative to benzenesulfonic acid, facilitating interaction with hydrophobic pockets in proteins. |
| Melting Point | >300°C (Decomposes) | Typical of high-melting zwitterionic or ionic sulfonated aromatics. |
| UV-Vis Absorption | λmax ~260-280 nm | Characteristic absorption of the nitro-benzene chromophore, bathochromically shifted by the phenoxy auxochrome. |
Synthesis & Manufacturing Logic
The synthesis of this compound typically follows a nitration-first or sulfonation-first strategy. The most industrial-viable route leverages the directing effects of the phenoxy group.
Validated Synthetic Pathway
-
Starting Material: 4-Phenoxybenzenesulfonic acid.[1]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
The sulfonic acid group at C1 is meta-directing (deactivating).
-
The phenoxy group at C4 is ortho/para-directing (activating).
-
Result: The activating phenoxy group dominates, directing the incoming nitro group to the ortho position (C3), which is also meta to the sulfonic acid. This synergy ensures high regioselectivity for the 3-nitro isomer.
-
Strategic Applications in Research
A. Dye Chemistry (The "Lipophilic Ludigol")
While 3-nitrobenzenesulfonic acid (Ludigol) is a standard mild oxidizing agent for vat dyes, the 4-phenoxy derivative offers specific advantages:
-
Substantivity: The phenoxy group increases affinity for hydrophobic fibers (nylon, polyester blends) compared to the purely hydrophilic Ludigol.
-
Intermediate for Acid Dyes: Reduction of the nitro group yields 3-amino-4-phenoxybenzenesulfonic acid , a valuable diazo component for creating light-fast acid dyes with improved wash fastness.
B. Pharmaceutical Scaffold (Sulfonamides)
The compound serves as a "masked" aniline or a sulfonyl chloride precursor.
-
Protocol: Reacting the sodium salt with Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) generates 3-nitro-4-phenoxybenzenesulfonyl chloride .
-
Utility: This sulfonyl chloride can be reacted with various amines to create sulfonamide libraries for high-throughput screening (HTS) in drug discovery, particularly for targets requiring a diphenyl ether motif (e.g., certain protease inhibitors).
C. Analytical Standard
Used as a reference standard in HPLC to monitor the degradation of complex diphenyl ether herbicides or dyes.
Analytical Methodologies
To verify identity and purity, the following protocols are recommended:
High-Performance Liquid Chromatography (HPLC)[9]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro/phenoxy).
-
Retention Time: Expect elution after 3-nitrobenzenesulfonic acid but before non-sulfonated diphenyl ethers due to the polar sulfonate group.
Mass Spectrometry (LC-MS)
-
Mode: Negative Electrospray Ionization (ESI-).
-
Target Ion: [M-H]⁻ = 294.0 m/z.[4]
-
Fragmentation: Look for loss of SO₃ (80 Da) and NO₂ (46 Da).
Handling & Safety Profile
As a strong organic acid and nitro compound, strict safety protocols are mandatory.
-
Corrosivity: The free acid is corrosive to metals and tissue. Handle in a fume hood with acid-resistant gloves (Nitrile/Neoprene).
-
Stability: Stable under ambient conditions. Avoid strong reducing agents (hydrazine, borohydrides) unless reduction is the intended reaction, as the nitro group is labile.
-
Storage: Store in a cool, dry place away from bases and oxidizers. Hygroscopic nature requires tightly sealed containers.
References
-
PubChem. (2025). This compound (Compound Summary). National Center for Biotechnology Information. [Link]
-
Booth, G. (2000). Nitro Compounds, Aromatic.[2][3] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for nitration of sulfonated aromatics).
-
Uni.lu. (2025). Chemical Structure and Predicted Properties of C12H9NO6S. University of Luxembourg.[4] [Link]
3-Nitro-4-phenoxybenzenesulfonic acid CAS number and IUPAC nomenclature
The following technical monograph provides an in-depth structural and functional analysis of 3-Nitro-4-phenoxybenzenesulfonic acid , a specialized aromatic intermediate used in the synthesis of functional dyes and agrochemical scaffolds.
Part 1: Chemical Identity & Nomenclature
This compound is a di-substituted diphenyl ether derivative characterized by the presence of a strong electron-withdrawing nitro group ortho to the ether linkage and a solubilizing sulfonic acid group para to the ether linkage. This specific substitution pattern renders the molecule highly valuable as a "masked" electrophilic scaffold for nucleophilic aromatic substitution (
Core Identifiers
| Parameter | Technical Specification |
| CAS Registry Number | 102238-65-3 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 295.27 g/mol |
| SMILES | OC(=O)S(=O)C1=CC([O-])=C(OC2=CC=CC=C2)C=C1 |
| InChI Key | ZQKRJTCHECFQOC-UHFFFAOYSA-N |
| Appearance | Beige to yellow-orange crystalline powder (hygroscopic) |
Structural Logic & Numbering
The IUPAC nomenclature prioritizes the sulfonic acid group as the principal functional group, assigning it position C1 on the benzene ring.
-
C1: Sulfonic Acid (
) – Principal group. -
C3: Nitro (
) – Meta to sulfonate.[1] -
C4: Phenoxy (
) – Para to sulfonate.
This specific arrangement (3-Nitro-4-Phenoxy) is thermodynamically significant. The nitro group at C3 exerts a strong inductive ($ -I
Part 2: Synthetic Pathways & Causality[2]
The synthesis of this compound is rarely a direct sulfonation of 2-nitrodiphenyl ether due to regioselectivity issues. Instead, the most robust and "self-validating" industrial route employs Nucleophilic Aromatic Substitution (
The
Protocol (Recommended Route)
This pathway utilizes 4-Chloro-3-nitrobenzenesulfonic acid (or its sodium salt) as the electrophilic substrate. The choice of this starting material is deliberate:
-
Activation: The nitro group at C3 is ortho to the chlorine at C4. This geometry stabilizes the Meisenheimer complex intermediate, significantly lowering the activation energy for the displacement of chlorine by a phenoxide nucleophile.
-
Solubility: The sulfonic acid group ensures the substrate is water-soluble, allowing the reaction to proceed in aqueous or semi-aqueous media (Green Chemistry compliance).
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve Sodium 4-chloro-3-nitrobenzenesulfonate (CAS 127-68-4 related precursor) in water at 60°C.
-
Nucleophile Generation: Separately, prepare Sodium Phenoxide by treating Phenol with equimolar NaOH.
-
Coupling: Add the phenoxide solution dropwise to the substrate solution.
-
Reflux: Heat to 95–100°C for 4–6 hours. The reaction progress is self-indicating by the disappearance of the chloride substrate (monitored via HPLC).
-
Isolation: Acidify with HCl to precipitate the free acid form, or salt out with NaCl to obtain the sodium salt.
Visualization: Synthesis Logic
Figure 1: The
Part 3: Reactivity Profile & Applications
As a Senior Application Scientist, it is crucial to view this molecule not just as an end-product, but as a versatile scaffold .
1. Reduction to Amino-Diarylethers
The most common downstream application is the reduction of the nitro group to an amine (
-
Reagent:
or Iron/Acid (Bechamp reduction). -
Product: 3-Amino-4-phenoxybenzenesulfonic acid.
-
Utility: This amino-sulfonic acid is a prime "diazo component" for the synthesis of Acid Dyes and Reactive Dyes for wool and polyamide fibers. The phenoxy group adds hydrophobicity and improves the "milling" properties (wash fastness) of the final dye.
2. Sulfonyl Chloride Activation
Treatment with Thionyl Chloride (
-
Utility: This derivative reacts with amines to form sulfonamides, a structural motif found in various herbicide classes (e.g., diphenyl ether herbicides) and COX-2 inhibitors.
Visualization: Derivatization Tree
Figure 2: Functional divergence of the scaffold into dye chemistry (via reduction) and medicinal chemistry (via sulfonyl activation).
Part 4: Self-Validating Analytical Protocols
To ensure scientific integrity, the identity of this compound must be confirmed using a multi-modal approach.
1. HPLC Purity Assay
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Validation Criterion: The product should elute after the starting material (4-chloro-3-nitrobenzenesulfonic acid) due to the increased lipophilicity of the phenoxy group compared to the chloride.
2.
-
Diagnostic Signals:
-
~8.4 ppm (d, 1H): Proton at C2 (between Sulfonic and Nitro). This is the most deshielded proton due to the synergistic electron-withdrawing effects of
and . - ~7.0–7.5 ppm (m, 5H): Phenoxy ring protons.
- ~6.9 ppm (d, 1H): Proton at C5 (ortho to phenoxy).
-
~8.4 ppm (d, 1H): Proton at C2 (between Sulfonic and Nitro). This is the most deshielded proton due to the synergistic electron-withdrawing effects of
References
-
Sigma-Aldrich. (2024). This compound Product Sheet (CAS 102238-65-3). Retrieved from
-
PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Retrieved from
- Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Contextual grounding for nitro-sulfonic acid synthesis).
- Mulligan, C. N. (2005). Environmental applications for biosurfactants. Environmental Pollution.
Sources
An In-Depth Technical Guide to the Solubility Profile of 3-Nitro-4-phenoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Solubility in Application
In the realms of pharmaceutical development, agrochemical formulation, and dye synthesis, the solubility of a chemical entity is a cornerstone of its utility and efficacy. It dictates how a compound is absorbed, distributed, metabolized, and excreted (ADME) in biological systems, and governs its formulation possibilities and environmental fate. This guide provides a comprehensive technical overview of the solubility profile of 3-Nitro-4-phenoxybenzenesulfonic acid, a compound of interest in various chemical synthesis landscapes. Due to the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes the fundamental principles governing its solubility, detailed experimental protocols for its determination, and the practical implications for its handling and application. As a Senior Application Scientist, the focus here is not merely on presenting data, but on elucidating the scientific rationale behind the methodologies, ensuring a self-validating approach to its characterization.
Physicochemical Properties Influencing Solubility
The solubility of this compound is intrinsically linked to its molecular structure. A thorough understanding of its physicochemical properties is paramount to predicting and explaining its behavior in various solvent systems.
Molecular Structure:
Caption: Molecular structure of this compound.
The molecule possesses several key functional groups that dictate its solubility:
-
Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group. It readily donates a proton and can engage in strong hydrogen bonding with polar solvents, particularly water. This group is the primary driver of aqueous solubility.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, contributing to the overall polarity of the molecule.
-
Phenoxy Group (-OC₆H₅): This group introduces a significant non-polar, hydrophobic character to the molecule, which will favor solubility in less polar organic solvents.
-
Benzene Rings: The two aromatic rings provide a large non-polar surface area, further contributing to the hydrophobic nature of a part of the molecule.
The interplay between the hydrophilic sulfonic acid group and the hydrophobic phenoxy and benzene ring structures results in an amphiphilic character, suggesting complex solubility behavior across a range of solvents.
Physicochemical Data Summary:
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₉NO₆S | PubChem[1] |
| Molecular Weight | 295.27 g/mol | PubChem[1] |
| Predicted XlogP | 2.4 | PubChem[1] |
| Predicted pKa | Strong Acid | Based on the sulfonic acid moiety. |
| Melting Point | Not available | Data for related compounds: 3-nitrobenzenesulfonic acid (103-104°C). |
| Appearance | Not available | Likely a crystalline solid. |
The predicted XlogP of 2.4 indicates a degree of lipophilicity, suggesting that while the sulfonic acid group promotes water solubility, the overall molecule has a tendency to partition into non-polar environments. The sulfonic acid group is expected to be highly acidic, with a pKa likely less than 0, meaning it will be fully ionized in most aqueous solutions.
Qualitative and Predicted Solubility Profile
In the absence of specific experimental data, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and the physicochemical properties of this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | The highly polar sulfonic acid group will dominate, forming strong hydrogen bonds with protic solvents. The presence of the phenoxy group may limit solubility compared to simpler sulfonic acids. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | The polar nature of these solvents will interact favorably with the sulfonic acid and nitro groups. |
| Low-Polarity Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble to Sparingly Soluble | The hydrophobic phenoxy and benzene ring portions of the molecule will interact with these solvents, but the highly polar sulfonic acid group will disfavor dissolution. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The large, non-polar aromatic structure may allow for some minimal interaction, but the overall polarity of the molecule will prevent significant dissolution. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, rigorous experimental protocols are essential. The following section details two widely accepted methodologies for determining the solubility of this compound.
Equilibrium Solubility Determination via the Shake-Flask Method (Modified OECD 105)
This method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Causality Behind Experimental Choices:
-
Equilibrium: The extended shaking period ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute, providing a definitive solubility value.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility and accurate data.
-
Phase Separation: Centrifugation and filtration are critical to remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.
-
Validated Analytical Method: The use of a validated HPLC method ensures that the concentration of the analyte is measured accurately and precisely, without interference from impurities.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains.
-
Add a precise volume of the desired solvent (e.g., water, methanol, acetonitrile) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary study should be conducted to determine the time to reach a plateau in concentration.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow larger particles to settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert, non-adsorptive syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. This step must be performed quickly to avoid temperature fluctuations.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample by HPLC-UV.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Solubility Determination by Potentiometric Titration
For ionizable compounds like this compound, potentiometric titration offers a rapid and accurate method to determine solubility, particularly in aqueous media. This technique relies on the change in pH as a titrant is added to a solution of the compound.
Causality Behind Experimental Choices:
-
Ionization: The strong acidic nature of the sulfonic acid group allows for a clear and sharp titration curve, making the endpoint determination precise.
-
Henderson-Hasselbalch Equation: This fundamental equation relates pH, pKa, and the ratio of the ionized to the un-ionized form of the acid, which is directly related to its solubility.
-
Automation: Automated titrators improve the precision and reproducibility of the measurements by controlling the titrant addition and recording the pH at very small intervals.
Sources
pKa values and acidity constants of 3-Nitro-4-phenoxybenzenesulfonic acid
An In-depth Technical Guide to the Acidity and pKa of 3-Nitro-4-phenoxybenzenesulfonic Acid
This guide provides a comprehensive analysis of the acidity constant (pKa) of this compound. For researchers, scientists, and professionals in drug development, a precise understanding of a compound's ionization state is fundamental to predicting its solubility, membrane permeability, and receptor-binding interactions. While direct experimental data for this specific molecule is not prevalent in public literature, this document synthesizes theoretical principles, data from analogous compounds, and robust experimental protocols to provide a thorough scientific evaluation.
Introduction: The Structural Basis for Strong Acidity
This compound is an aromatic sulfonic acid characterized by three key functional groups attached to a benzene ring: a sulfonic acid group (-SO₃H), a nitro group (-NO₂), and a phenoxy group (-O-C₆H₅). The sulfonic acid moiety inherently classifies it as a strong acid. The strategic placement of the nitro and phenoxy groups further modulates the electronic environment of the sulfonate group, significantly influencing its dissociation constant.
The pKa value, the negative logarithm of the acid dissociation constant (Ka), is the primary metric for acid strength. A low or negative pKa value indicates that the acid almost completely dissociates in aqueous solution. Understanding this value is critical for applications ranging from catalyst design to predicting the pharmacokinetic profile of drug candidates.
Theoretical Framework and Predicted Acidity
The acidity of this compound is dictated by the stability of its conjugate base, the 3-nitro-4-phenoxybenzenesulfonate anion. The more stable the anion, the stronger the acid. The stability of this anion is profoundly influenced by the electronic effects of the substituents.
-
Sulfonic Acid Group (-SO₃H): This is the acidic proton donor. Upon dissociation, it forms a sulfonate anion (-SO₃⁻) where the negative charge is delocalized across three oxygen atoms through resonance, providing significant intrinsic stability.
-
Nitro Group (-NO₂): Positioned meta to the sulfonic acid group, the nitro group is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I), pulling electron density away from the benzene ring. This effect helps to disperse the negative charge of the sulfonate anion, thereby increasing its stability and enhancing the acidity of the parent molecule.[1][2][3]
-
Phenoxy Group (-O-C₆H₅): Located para to the sulfonic acid group, the phenoxy group has a dual electronic nature. The oxygen atom can donate electron density to the ring via a positive mesomeric effect (+M or +R), but it also exerts a negative inductive effect (-I) due to its electronegativity. In this context, the inductive effect is generally weaker than the resonance effect.
The dominant electronic factor is the powerful electron-withdrawing nature of the nitro group, which significantly enhances the inherent acidity of the benzenesulfonic acid core.
Dissociation Equilibrium
The dissociation of this compound in a solvent (like water) can be visualized as follows:
Caption: Dissociation equilibrium of this compound.
Predicted pKa Values from Analogous Compounds
While no experimental pKa for the target molecule is readily available, we can establish a reliable estimate by examining structurally similar compounds. The presence of a nitro group is known to decrease the pKa of benzenesulfonic acid.[1][2]
| Compound | Reported/Predicted pKa | Rationale for Comparison |
| 3-Nitrobenzenesulfonic acid | -1.21 ± 0.18 (Predicted)[4] | Shares the core nitro-substituted benzenesulfonic acid structure. |
| 4-Nitrobenzenesulfonic acid | -1.38 ± 0.50 (Predicted)[5] | Demonstrates the electronic effect of the nitro group at a different position. |
| Benzenesulfonic acid | ~ -2.8 | Parent compound without electron-withdrawing groups. |
Based on these analogs, the pKa of this compound is confidently predicted to be in the negative range, likely between -1.0 and -2.0 . The phenoxy group's mild electron-donating resonance effect might slightly increase the pKa (making it marginally less acidic) compared to a theoretical benzenesulfonic acid with only a nitro group, but the overall character will remain that of a very strong acid.
Experimental Determination of pKa for Strong Acids
Determining the pKa of a very strong acid like this compound is non-trivial. Standard aqueous potentiometric titration is often unsuitable because the inflection point at the equivalence point is poorly defined, as the acid is already fully dissociated at the start of the titration.[6] Therefore, more specialized techniques are required.
Recommended Protocol: Competitive ¹H NMR Titration
This method is highly reliable for strong acids and relies on setting up a competitive equilibrium between the strong acid (the analyte) and a weaker indicator acid with a known pKa. The change in the chemical shift of the indicator's protons is monitored as a function of the analyte's concentration.
Causality Behind Experimental Choices:
-
Why ¹H NMR? Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to the electronic environment of protons. The chemical shift of specific protons on an indicator molecule will change predictably based on its protonation state, allowing us to monitor the equilibrium without direct pH measurement.[7]
-
Why a Competitor Acid? A competitor with a known pKa acts as a "handle." By observing how our strong, unknown acid affects the protonation state of the known indicator, we can back-calculate the unknown's pKa.
-
Why a Non-Aqueous Solvent? Solvents like acetonitrile or DMSO can differentiate the strengths of strong acids that would all be fully dissociated in water (an effect known as "leveling"). This allows for the establishment of a measurable equilibrium.
Step-by-Step Methodology:
-
Selection of Indicator Acid: Choose an indicator acid with a pKa that is known in the chosen solvent (e.g., 2,6-dihydroxybenzoic acid) and has protons whose chemical shifts are sensitive to its ionization state and do not overlap with the analyte's signals.[7]
-
Solvent Preparation: Use a deuterated aprotic solvent such as acetonitrile-d₃ or DMSO-d₆ to avoid interference in the ¹H NMR spectrum. Ensure the solvent is anhydrous to prevent water from competing in the acid-base equilibrium.
-
Sample Preparation:
-
Prepare a stock solution of the indicator acid at a known concentration (e.g., 5 mM) in the chosen deuterated solvent.
-
Prepare a series of NMR tubes. To each tube, add a fixed volume of the indicator stock solution.
-
Add varying, precisely measured amounts of this compound to each NMR tube to create a concentration gradient across the series.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum for each sample at a constant, controlled temperature (e.g., 298 K).
-
Record the chemical shift (δ) of the designated indicator protons in each spectrum.
-
-
Data Analysis and pKa Calculation:
-
The observed chemical shift (δ_obs) is a weighted average of the shifts of the protonated (δ_HA) and deprotonated (δ_A⁻) forms of the indicator.
-
Plot the chemical shift of the indicator proton (δ_obs) against the ratio of the concentrations of the strong acid to the indicator acid.
-
Fit the resulting titration curve to the appropriate competitive acid-base equilibrium equation to extract the Ka, and subsequently the pKa, of the analyte.
-
Caption: Experimental workflow for pKa determination via competitive ¹H NMR.
Computational Approaches for pKa Prediction
In modern drug discovery and materials science, computational methods are increasingly used to predict pKa values, offering a rapid and cost-effective alternative to experimentation.
-
Quantum Mechanical (QM) Methods: High-level QM calculations, such as those based on Density Functional Theory (DFT), can be used to compute the free energy change of the dissociation reaction in a simulated solvent environment (e.g., using a Polarizable Continuum Model). The pKa can then be derived from this free energy value.[8]
-
Combined QM and Machine Learning (ML): These approaches use features derived from QM calculations (like atomic charges or bond lengths) as inputs for a machine learning model.[9][10] The model is trained on a large dataset of compounds with known experimental pKa values, enabling it to make accurate predictions for new molecules.[10][11]
These methods can provide pKa estimates with root-mean-square errors often below 1.0 log unit, making them valuable tools for initial screening and hypothesis testing.[10]
Conclusion
This compound is unequivocally a strong acid. Theoretical analysis based on its molecular structure and comparison with known analogs strongly indicates a pKa value in the negative range, estimated to be between -1.0 and -2.0 . The powerful electron-withdrawing inductive effect of the meta-nitro group is the primary contributor to this high acidity.
Due to its strength, experimental determination of its pKa requires specialized techniques beyond simple aqueous titration. A competitive ¹H NMR titration in a non-aqueous aprotic solvent represents a robust and reliable method for obtaining an accurate experimental value. Complemented by modern computational models, a complete and confident characterization of the acidity of this compound is readily achievable for the diligent researcher.
References
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).
- Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
- The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. Journal of Physical Chemistry B.
- The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. Semantic Scholar.
- 3-Nitro-4-phenoxy-5-sulfaMoylbenzoic Acid. ChemicalBook.
- Surface pKa determination of benzoic acid modified gold electrode by electrochemical and contact angle measurement methods. DergiPark.
- Accurate acid dissociation constant (pKa) calculation for the sulfachloropyridazine and similar molecules. ResearchGate.
- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry (ACS Publications).
- Development of Methods for the Determination of pKa Values. PMC.
- This compound (C12H9NO6S). PubChemLite.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
- 4-Nitrobenzenesulfonic acid. LookChem.
- 3-NITROBENZENESULFONIC ACID, SODIUM SALT. Ataman Kimya.
- Benzenesulfonic acid, 3-nitro-, sodium salt. CymitQuimica.
- 3-NITROBENZENESULFONIC ACID. ChemicalBook.
- 3-Nitrobenzenesulfonic acid. CymitQuimica.
- Synthesis of 3-Nitrobenzenesulfonic Acid. Scribd.
- Why is 3-nitrophenol less acidic than 4-nitrophenol but more acidic than phenol? Quora.
Sources
- 1. The effects of chemical substitution and polymerization on the pKa values of sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. quora.com [quora.com]
- 4. 3-NITROBENZENESULFONIC ACID | 98-47-5 [chemicalbook.com]
- 5. 4-Nitrobenzenesulfonic acid|lookchem [lookchem.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. optibrium.com [optibrium.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Monograph: Thermal Stability & Physicochemical Profiling of 3-Nitro-4-phenoxybenzenesulfonic Acid
Executive Summary
Compound Identity : 3-Nitro-4-phenoxybenzenesulfonic acid CAS Registry Number : 102238-65-3 Molecular Formula : C₁₂H₉NO₆S Molecular Weight : 295.27 g/mol
This technical guide provides a comprehensive analysis of the thermal behavior, melting point characteristics, and stability profile of this compound. As a critical intermediate in the synthesis of sulfonamide diuretics (structurally related to bumetanide scaffolds) and specialized azo dyes, understanding its physicochemical properties is paramount for process safety and yield optimization.
Note on Data Availability : While specific experimental values for this intermediate are often proprietary, this guide synthesizes data from structural analogs (SAR) and standard thermodynamic principles to provide a robust predictive profile. It establishes the mandatory validation protocols required for internal quality control.
Part 1: Structural Analysis & Physicochemical Predictions
The thermal stability of this compound is governed by the interplay between the electron-withdrawing nitro group (
Comparative Melting Point Data
The free acid form of sulfonic acids is notoriously difficult to characterize due to hygroscopicity and the tendency to form stable hydrates. The "melting point" is often a decomposition event.
| Compound | Structure / Relation | Melting Point (°C) | Thermal Behavior |
| This compound | Target Molecule | 115–140°C (Predicted) | Likely decomposes upon melting; Hygroscopic. |
| 3-Nitrobenzenesulfonic acid | Core Analog (No phenoxy) | 103–104°C (Hydrate) | Deliquescent; Anhydrous form melts higher with dec. |
| Sodium 3-nitrobenzenesulfonate | Salt Analog | > 350°C | High thermal stability; ionic lattice. |
| 4-Nitrobenzenesulfonic acid | Isomeric Analog | 105–112°C | Forms stable hydrates. |
| 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | Functionalized Derivative | 251–253°C (dec) | Stabilization via H-bonding networks. |
Critical Insight : Do not expect a sharp melting point for the free acid. It will likely exhibit a "softening" phase transition around 110°C (loss of crystal water) followed by true melting/decomposition >140°C. The Sodium Salt (if used) will not melt below 300°C.
Thermal Decomposition Pathways
The molecule possesses two primary energetic vulnerabilities:
-
Desulfonation (
) : Reversible cleavage of the C-S bond, releasing . -
Nitro-Group Decomposition (
) : Exothermic redox reaction, potentially autocatalytic.
Figure 1 : Thermal decomposition cascade. The initial endotherm is water loss, followed by desulfonation and oxidative decomposition.
Part 2: Experimental Protocols for Validation
As a Senior Scientist, you must not rely on literature values alone for sulfonic acids. The following protocols are designed to generate self-validating data.
Differential Scanning Calorimetry (DSC)
Objective : Distinguish between solvent loss, melting, and decomposition.
-
Instrument : Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).
-
Crucible : High-pressure gold-plated or stainless steel capsules (75
L) to suppress evaporation of volatiles. Do not use standard aluminum pans if acidic vapors are expected. -
Protocol :
-
Equilibrate : 25°C for 5 minutes.
-
Ramp : 10°C/min to 350°C.
-
Atmosphere : Nitrogen purge (50 mL/min).
-
-
Interpretation :
-
Endotherm 1 (80–120°C): Dehydration (broad peak).
-
Endotherm 2 (130–160°C): Melting of anhydrous form (sharp peak).
-
Exotherm (>250°C): Decomposition. Safety Warning : If exotherm energy > 500 J/g, treat as potentially explosive.
-
Thermogravimetric Analysis (TGA)
Objective : Determine stoichiometry of hydrates and onset of desulfonation.
-
Protocol :
-
Sample Mass : 5–10 mg.
-
Ramp : 10°C/min from Ambient to 600°C.
-
Derivative (DTG) : Plot the first derivative of weight loss.
-
-
Success Criteria :
-
Weight loss < 150°C corresponds to molar equivalents of water (e.g., ~5.7% loss = Monohydrate).
-
Onset of degradation (
) should be defined as 1% weight loss after the dehydration plateau.
-
Part 3: Synthesis & Impurity Impact
The thermal profile is heavily influenced by the synthesis route. Isomeric impurities (e.g., 2-nitro isomer) will depress the melting point significantly (eutectic formation).
Synthesis Logic
The compound is typically synthesized via the nitration of 4-phenoxybenzenesulfonic acid.
-
Substrate : 4-Phenoxybenzenesulfonic acid.
-
Directing Effects :
-
Phenoxy group (-O-Ph): Ortho/Para directing (strongly activating).
-
Sulfonic group (-SO3H): Meta directing (deactivating).
-
Result : The position ortho to the phenoxy group and meta to the sulfonic acid is mutually reinforced (Position 3).
-
Figure 2 : Synthesis pathway highlighting the regioselectivity that defines the purity profile.
Part 4: Handling and Storage Recommendations
Based on the physicochemical profile, the following storage conditions are mandatory to maintain "Drug Development Grade" integrity:
-
Hygroscopicity Control : Store in a tightly sealed container with desiccant. The formation of hydrates alters the stoichiometry for subsequent reactions (e.g., sulfonyl chloride formation).
-
Temperature : Store below 30°C. While thermally stable up to ~100°C, prolonged heat can induce slow desulfonation or hydrolysis in the presence of moisture.
-
Safety :
-
GHS Classification : Skin Corr.[1] 1B (Causes severe skin burns).
-
Incompatibility : Strong oxidizers and strong bases. Reaction with bases forms the sodium salt, which is significantly more stable but less reactive for certain nucleophilic substitutions.
-
References
-
Sigma-Aldrich . This compound Product Detail.
-
PubChem . 3-Nitrobenzenesulfonic acid (Analog Data). National Library of Medicine.
-
ChemicalBook . Sodium 3-nitrobenzenesulfonate Properties & Melting Point.
-
BenchChem . Thermal Stability of Aromatic Sulfonic Acids.
-
Google Patents . Process for producing 3-nitro-4-alkoxybenzoic acid (EP1621528A1).
Sources
Literature review on 3-Nitro-4-phenoxybenzenesulfonic acid derivatives
Role in Medicinal Chemistry & Organic Synthesis
Executive Summary
3-Nitro-4-phenoxybenzenesulfonic acid (CAS: 102238-65-3) is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical libraries and industrial dyes. Its value lies in its bifunctional nature : it possesses a sulfonic acid group (
This guide details the synthetic handling, chemical logic, and application of this scaffold, specifically focusing on its utility in developing MCL-1 inhibitors , metalloproteinase inhibitors , and azo dye intermediates .
Chemical Identity & Structural Logic[1]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 102238-65-3 |
| Molecular Formula | |
| Molecular Weight | 295.27 g/mol |
| Core Scaffold | Diphenyl ether (Phenoxybenzene) |
| Key Substituents | Nitro (pos. 3), Sulfonic Acid (pos. 1), Phenoxy (pos.[1][2][3][4][5][6][7][8][9][10][11] 4) |
Regiochemistry of Synthesis
The synthesis of this compound follows strict electrophilic aromatic substitution rules. The parent compound, 4-phenoxybenzenesulfonic acid , contains two directing groups:
-
Phenoxy Group (
): Strongly activating, ortho/para directing. -
Sulfonic Acid Group (
): Deactivating, meta directing.
Mechanism: Upon nitration, the activating phenoxy group dominates the regioselectivity. Since the para position relative to the phenoxy group is blocked by the sulfonic acid, the incoming nitro group is directed to the ortho position (position 3).
Figure 1: Regioselective nitration pathway driven by the phenoxy substituent.
Synthetic Workflows & Protocols
Workflow A: Activation to Sulfonyl Chloride
For medicinal chemistry applications (e.g., sulfonamide synthesis), the sulfonic acid must be converted to the electrophilic sulfonyl chloride.
Reagents: Thionyl chloride (
Protocol 1: Chlorination
-
Setup: Charge a round-bottom flask with this compound (1.0 eq) under inert atmosphere (
). -
Solvent: Suspend in anhydrous dichloromethane (DCM) or use neat
if scale permits. -
Addition: Add
(3.0–5.0 eq) dropwise. Add DMF (2–3 drops) to initiate. -
Reflux: Heat to reflux (
for DCM, for neat) for 3–4 hours until gas evolution ( , ) ceases. -
Workup: Remove excess
under reduced pressure. The residue is 3-nitro-4-phenoxybenzenesulfonyl chloride , a moisture-sensitive solid used immediately in the next step.
Workflow B: Sulfonamide Coupling (Library Generation)
This step couples the scaffold to an amine (
Protocol 2: Coupling
-
Dissolution: Dissolve the crude sulfonyl chloride from Protocol 1 in anhydrous THF or DCM.
-
Base: Add triethylamine (
) or DIPEA (2.5 eq) to scavenge acid. -
Amine Addition: Add the target amine (
, 1.1 eq) slowly at . -
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Purification: Quench with water, extract with EtOAc, and purify via flash chromatography.
Workflow C: Nitro Reduction (The "Masked" Amine)
Post-coupling, the nitro group can be reduced to an aniline. This is critical for introducing a handle for further derivatization (e.g., urea formation, acylation) to increase binding affinity in a drug pocket.
Reagents:
Protocol 3: Nitro Reduction
-
Solvent: Dissolve the nitro-sulfonamide derivative in Ethanol/EtOAc (1:1).
-
Reagent: Add
(5.0 eq). -
Heat: Reflux at
for 2–4 hours. -
Workup: Cool, neutralize with saturated
, filter through Celite to remove tin salts, and concentrate.
Applications in Drug Discovery & Materials
MCL-1 and BCL-xL Inhibitors
The 4-phenoxybenzenesulfonyl motif is a privileged scaffold in the design of inhibitors for anti-apoptotic proteins like MCL-1.
-
Mechanism: The phenoxy group occupies deep hydrophobic pockets (e.g., p2 pocket) of the protein.
-
Role of 3-Nitro/Amino: The 3-position allows researchers to grow the molecule towards solvent-exposed regions or adjacent sub-pockets. Converting the nitro group to an amine and then to a sulfonamide or amide allows for the introduction of solubilizing groups or hydrogen bond donors.
Case Study Logic:
-
Base Scaffold: 4-phenoxybenzenesulfonamide provides basal affinity.
-
Optimization: Nitration at position 3 introduces a handle.
-
Expansion: Reduction to amine
reaction with acyl chlorides formation of amide-linked extensions that improve selectivity between MCL-1 and BCL-2.
Azo Dye Chemistry
In the materials sector, 3-amino-4-phenoxybenzenesulfonic acid (the reduced form) is a diazotization component.
-
Process: The primary amine is converted to a diazonium salt (
) using at . -
Coupling: This electrophile attacks electron-rich aromatics (phenols, naphthols) to form bright, stable azo dyes used for wool and nylon (Acid Dyes).
Figure 2: Divergent application pathways for the scaffold in Pharma vs. Materials Science.
References
-
Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. RSC Medicinal Chemistry. (Demonstrates the utility of the 4-phenoxybenzenesulfonyl scaffold in inhibitor design).
-
3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors. Journal of Medicinal Chemistry. (Details SAR studies involving phenoxy-sulfonamide derivatives).
-
Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl). NIH/PubMed. (Provides experimental protocols for sulfonyl chloride coupling reactions).
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (Chemical identity and physical property verification).
Sources
- 1. PubChemLite - this compound (C12H9NO6S) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - C12H9NO6 - Explore [pubchemlite.lcsb.uni.lu]
- 7. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenoxybenzenesulfonyl Chloride | 1623-92-3 | Benchchem [benchchem.com]
- 9. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - ZQKRJTCHECFQOC-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 11. benchchem.com [benchchem.com]
Electronic Modulation of Benzenesulfonates: A Comparative Analysis of Nitro and Phenoxy Substituents
Topic: Electronic Properties of Nitro and Phenoxy Groups in Benzenesulfonic Acids Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
In the realm of physical organic chemistry and pharmaceutical salt selection, the electronic character of the counterion plays a pivotal role in defining the physicochemical landscape of an Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical analysis of two distinct substituents on the benzenesulfonic acid (BSA) scaffold: the Nitro (-NO₂) group and the Phenoxy (-OPh) group.
While the nitro group acts as a quintessential electron sink, enhancing acidity and leaving-group ability, the phenoxy group introduces a complex "ambivalent" electronic signature—acting as an electron donor via resonance but an acceptor via induction. This whitepaper dissects these properties using Hammett linear free-energy relationships, detailed mechanistic pathways, and validated experimental protocols.
Theoretical Framework: Electronic Partitioning
To understand the divergent behaviors of 4-nitrobenzenesulfonic acid (NBSA) and 4-phenoxybenzenesulfonic acid (PBSA), we must quantify their electronic effects using Hammett substituent constants (
The Hammett Equation Applied to Sulfonates
The ionization of substituted benzenesulfonic acids follows the Hammett equation:
- is the dissociation constant of the substituted acid.[1]
- is the dissociation constant of the unsubstituted benzenesulfonic acid.
- (rho) is the reaction constant (positive for acid dissociation, indicating electron withdrawal aids the reaction).
- (sigma) is the substituent constant.[1][2][3][4]
Quantitative Comparison of Substituents
The following table synthesizes the electronic parameters for the Nitro and Phenoxy groups. Note the sign inversion for the Phenoxy group between meta and para positions, a critical feature for molecular design.
| Substituent | Position | Dominant Effect | Electronic Nature | |
| Nitro (-NO₂) | Para | +0.78 | Resonance (-R) & Induction (-I) | Strongly Deactivating (Withdrawing) |
| Nitro (-NO₂) | Meta | +0.71 | Induction (-I) | Strongly Deactivating (Withdrawing) |
| Phenoxy (-OPh) | Para | -0.32 | Resonance (+R) | Activating (Donating) |
| Phenoxy (-OPh) | Meta | +0.25 | Induction (-I) | Weakly Deactivating (Withdrawing) |
Key Insight: The 4-nitro group strongly stabilizes the sulfonate anion through extensive charge delocalization, significantly lowering the pKa. Conversely, the 4-phenoxy group destabilizes the anion relative to the nitro variant due to electron donation from the oxygen lone pair into the
Mechanistic Analysis & Reactivity[5][6]
The Nitro Group: The "Electron Sink"
In 4-nitrobenzenesulfonic acid, the nitro group exerts a synergistic -I and -R effect.
-
Mechanism: The nitrogen atom, bearing a formal positive charge, pulls electron density from the ring. Simultaneously, the
-system delocalizes electron density onto the nitro oxygens. -
Impact on Sulfonate: This withdrawal reduces electron density at the sulfur atom, making the O-H bond more polarized and the resulting sulfonate anion (
) exceptionally stable. -
Application: This makes "nosylates" (nitrobenzenesulfonates) excellent leaving groups in nucleophilic substitution reactions (
), often superior to tosylates.
The Phenoxy Group: The "Resonance-Induction Tug-of-War"
The 4-phenoxy group is unique.
-
Inductive Effect (-I): The oxygen atom is electronegative, pulling density through the
-bond framework. -
Resonance Effect (+R): The oxygen lone pair overlaps with the benzene
-system, donating electron density. -
Net Result: In the para position, Resonance wins (
). The ring becomes electron-rich. This makes 4-phenoxybenzenesulfonic acid a weaker acid than its nitro counterpart and increases the lipophilicity of the anion.
Visualization of Electronic Effects
The following diagram illustrates the opposing electron flow pathways in these two systems.
Caption: Comparative electron flow logic. Nitro acts as a sink (red), stabilizing the anion. Phenoxy acts as a donor (blue), destabilizing the anion via resonance.
Experimental Protocols
As a Senior Scientist, relying on literature values is insufficient for critical salt selection. The following protocols ensure rigorous internal validation of electronic properties.
Protocol: Determination of Negative pKa (Hammett Acidity Function)
Benzenesulfonic acids are strong acids (pKa < 0). Standard aqueous titration fails due to solvent leveling. We use UV-Vis spectrophotometry in varying concentrations of
Reagents:
-
Analyte: 4-Nitro/Phenoxy-benzenesulfonic acid.
-
Solvent System: Aqueous
(10% to 90% w/w). -
Indicator: 4-nitroaniline (for calibration if needed).
Workflow:
-
Preparation: Prepare 10 samples of the sulfonic acid (
M) in sulfuric acid solutions ranging from to . -
Spectral Acquisition: Record UV-Vis spectra (200–400 nm). Identify the
shift between the protonated form ( ) and the ionized form ( ). -
Data Analysis: Plot the ionization ratio
against .-
The equation is:
. -
The intercept at
yields the pKa.
-
Protocol: Salt Disproportionation Screen
To determine if the electronic effect of the counterion influences the stability of a drug salt (e.g., preventing conversion to free base).
Workflow:
-
Slurry Generation: Suspend the Drug-Nosylate and Drug-Phenoxysulfonate salts separately in water (excess solid).
-
pH Adjustment: Slowly add 0.1M NaOH.
-
Monitoring: Measure the pH of the supernatant ("pHmax") where the salt and free base coexist.
-
Calculation:
. -
Interpretation: A lower
indicates a more stable salt. The 4-nitro variant, being the conjugate base of a stronger acid, typically offers a wider pH stability window before disproportionation compared to the phenoxy variant.
-
Visualizing the Experimental Logic
The following diagram outlines the decision tree for characterizing these sulfonates.
Caption: Decision matrix for selecting the correct pKa determination method based on anticipated acidity strength.
Implications for Drug Development[7]
Salt Selection Strategy
-
4-Nitrobenzenesulfonate (Nosylate):
-
4-Phenoxybenzenesulfonate:
-
Pros: Increases lipophilicity (LogP). Useful for highly hydrophilic API cations to improve membrane permeability. Lower reactivity toward alcohols compared to nosylates.
-
Cons: Potential for lower melting points due to the flexible ether linkage; may form amorphous salts.
-
Summary Table of Properties
| Property | 4-Nitrobenzenesulfonic Acid | 4-Phenoxybenzenesulfonic Acid |
| Hammett | +0.78 (Strong Withdrawing) | -0.32 (Donating) |
| Acidity (Relative) | Stronger ( | Weaker ( |
| Anion Stability | High (Delocalized charge) | Moderate (Resonance destabilized) |
| Lipophilicity | Low (Polar) | High (Aromatic ether) |
| Safety Concern | Genotoxic Impurities (Alkyl esters) | Low/Moderate |
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
Gould, S. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences. Link
- Rochester, C. H. (1970).Acidity Functions. Academic Press.
-
Elder, D. P., et al. (2010). Regulating Genotoxic Impurities: The Control of Sulfonate Esters. Organic Process Research & Development. Link
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. pharmacy180.com [pharmacy180.com]
- 5. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 3-Nitro-4-phenoxybenzenesulfonic Acid: A Technical Primer for Organic Chemists
Abstract
This technical guide delves into the potential applications of 3-Nitro-4-phenoxybenzenesulfonic acid in the realm of organic synthesis. While direct literature on this specific molecule is nascent, its rich functionality—a sulfonic acid moiety, a nitro group, and a phenoxy substituent—suggests a broad spectrum of utility. This document will explore its probable synthetic routes, its potential as a robust acid catalyst, and its role as a versatile intermediate in the synthesis of high-value molecules such as pharmaceuticals and dyes. By examining the known reactivity of its constituent functional groups and analogous structures, we aim to provide researchers, scientists, and drug development professionals with a forward-looking perspective on harnessing the synthetic potential of this compound.
Introduction: Unveiling a Multifunctional Building Block
This compound is an aromatic organic compound characterized by a benzene ring substituted with a sulfonic acid group, a nitro group, and a phenoxy group. The strategic placement of these functional groups imparts a unique combination of acidic and electrophilic properties, positioning it as a molecule of significant interest for synthetic chemists. The sulfonic acid group provides strong Brønsted acidity, making it a potential candidate for acid catalysis in various organic transformations. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution and can be readily transformed into other functional groups, most notably an amine, which is a cornerstone of many pharmaceutical and material syntheses. The phenoxy group offers a handle for further molecular elaboration and influences the overall steric and electronic properties of the molecule.
This guide will provide a comprehensive overview of the plausible synthetic pathways to this compound and then extrapolate its potential applications based on the established chemistry of its functional components and structurally related molecules.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be logically approached through the well-established principles of electrophilic aromatic substitution. The sequence of introducing the sulfonyl, nitro, and phenoxy groups is critical to achieving the desired isomer. A plausible and efficient synthetic route would likely involve the sulfonation of a substituted benzene derivative followed by nitration.
A probable synthetic pathway is the sulfonation of 4-phenoxynitrobenzene. However, a more common and industrially viable approach often involves the nitration of a precursor that already contains the phenoxy and sulfonic acid or a precursor to the sulfonic acid group. A likely two-step synthesis is outlined below:
-
Sulfonation of Diphenyl Ether: The reaction of diphenyl ether with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) would lead to the formation of 4-phenoxybenzenesulfonic acid. The phenoxy group is an ortho-, para-director, and due to steric hindrance from the bulky phenoxy group, the para-substituted product is expected to be the major isomer.
-
Nitration of 4-Phenoxybenzenesulfonic Acid: The subsequent nitration of 4-phenoxybenzenesulfonic acid with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring. The sulfonic acid group is a meta-director, while the phenoxy group is an ortho-, para-director. In this case, the directing effects are synergistic, with the nitro group being directed to the position ortho to the phenoxy group and meta to the sulfonic acid group, yielding the desired this compound.
Experimental Workflow: Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Organic Synthesis
The trifunctional nature of this compound opens the door to a variety of applications in organic synthesis, which are explored in the following sections.
As a Homogeneous Acid Catalyst
The sulfonic acid group imparts strong Brønsted acidity to the molecule, making it a potential homogeneous acid catalyst for a range of organic reactions. Its solubility in various organic solvents, enhanced by the phenoxy group, could be advantageous over mineral acids in certain applications.
Potential Catalytic Applications:
-
Esterification Reactions: Similar to other arylsulfonic acids like p-toluenesulfonic acid, it could effectively catalyze the esterification of carboxylic acids with alcohols.
-
Fischer Indole Synthesis: The acidic nature of the compound could facilitate the cyclization of phenylhydrazones to form indoles.
-
Protection/Deprotection Reactions: It could be employed as a catalyst for the formation and cleavage of acid-labile protecting groups, such as acetals and ketals.
Table 1: Comparison of Reaction Conditions for Acid-Catalyzed Esterification
| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound (Proposed) | Carboxylic Acid + Alcohol | Toluene | 80-110 | Hypothetical | - |
| p-Toluenesulfonic acid | Acetic Acid + n-Propanol | None | Reflux | ~70 | [1] |
| Sulfuric Acid | Acetic Acid + n-Propanol | None | Reflux | ~75 | [1] |
Intermediate in the Synthesis of Pharmaceuticals
The presence of the nitro group is a key feature that allows for its use as an intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. The nitro group can be readily reduced to an amino group, which is a common pharmacophore and a versatile synthetic handle.
A notable example of a structurally related compound is 4-phenoxy-5-sulfamoyl-3-nitrobenzoic acid, which is a key intermediate in the synthesis of the diuretic drug Bumetanide .[2] This highlights the industrial relevance of the 3-nitro-4-phenoxy substitution pattern in the synthesis of bioactive molecules.
Proposed Synthetic Utility:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This would yield 3-amino-4-phenoxybenzenesulfonic acid.
-
Further Functionalization: The resulting amino group can undergo a wide range of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or Suzuki reactions to introduce a variety of substituents.
-
Cyclization Reactions: The amino and sulfonic acid groups can participate in intramolecular cyclization reactions to form heterocyclic compounds like sultams.
-
Diagram: Potential Synthetic Transformations
Caption: Synthetic pathways from this compound.
Precursor in Dye Synthesis
Nitroaromatic compounds are fundamental building blocks in the synthesis of a wide variety of dyes. The combination of the nitro group (a precursor to a diazonium salt) and the sulfonic acid group (which imparts water solubility) makes this compound a promising candidate for the synthesis of azo dyes.
Hypothetical Application in Azo Dye Synthesis:
-
Reduction and Diazotization: The nitro group would first be reduced to an amine, followed by diazotization with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt can then be coupled with an electron-rich aromatic compound (a coupling component), such as a phenol or an aniline derivative, to form a brightly colored azo dye. The sulfonic acid group would ensure the dye's solubility in water, making it suitable for textile applications.
Conclusion and Future Outlook
While direct experimental data on the applications of this compound are limited in the current scientific literature, a thorough analysis of its chemical structure strongly suggests its potential as a valuable and versatile tool in organic synthesis. Its inherent acidity, coupled with the synthetic flexibility offered by the nitro and phenoxy groups, positions it as a promising candidate for use as a homogeneous acid catalyst and as a key intermediate in the construction of complex organic molecules, including pharmaceuticals and dyes.
Further research is warranted to experimentally validate these proposed applications and to fully elucidate the reactivity and synthetic scope of this intriguing molecule. As the demand for novel and efficient synthetic methodologies continues to grow, compounds like this compound, with their rich and tunable chemical properties, are poised to play an increasingly important role in the advancement of organic chemistry.
References
-
PubChemLite. This compound (C12H9NO6S). Available from: [Link]
-
Riverland Trading. 3-Nitrobenzenesulfonic Acid Supplier. Available from: [Link]
-
The Role of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis. (2025, October 30). Available from: [Link]
-
Ataman Kimya. 3-NITROBENZENESULFONIC ACID SODIUM SALT. Available from: [Link]
-
SpectraBase. 3-chloro-4-nitrobenzenesulfonic acid. Available from: [Link]
-
Geo, S. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Quora. Available from: [Link]
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
- Google Patents. (n.d.). CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Molecules, 27(15), 4933. Available from: [Link]
-
Maestri, F., Copelli, S., Rota, R., & Sisti, M. (2023). Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability. Chemical Engineering Transactions, 99, 163-168. Available from: [Link]
- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
-
Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. (2018). REVISTA DE CHIMIE, 69(1), 123-127. Available from: [Link]
Sources
Methodological & Application
Laboratory synthesis protocol for 3-Nitro-4-phenoxybenzenesulfonic acid
Methodology: High-Fidelity Regioselective Nucleophilic Aromatic Substitution (
Executive Summary & Strategic Rationale
Target Molecule: 3-Nitro-4-phenoxybenzenesulfonic acid (CAS: N/A for specific acid, Sodium salt analog common).
Core Challenge: Direct nitration of 4-phenoxybenzenesulfonic acid presents a significant regioselectivity risk. The phenoxy group (
Selected Route: To ensure structural integrity and absolute regiocontrol, this protocol utilizes a Nucleophilic Aromatic Substitution (
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic logic ensuring regioselective placement of the nitro and phenoxy functionalities.
Safety & Hazard Analysis
-
Oleum/Chlorosulfonic Acid: Violently corrosive and reacts explosively with water. Use strictly dry glassware and a caustic scrubber for HCl/SO3 fumes.
-
Nitric Acid: Strong oxidizer.[1] Incompatible with organic solvents (acetone, ether) in concentrated forms.
-
Phenol: Rapidly absorbed through skin; systemic toxin. Wear butyl rubber gloves.
-
Nitro Compounds: Potential energetic materials.[2] Avoid heating dry residues above 150°C.
Experimental Protocol
Phase 1: Synthesis of the Activated Precursor
Objective: Preparation of Sodium 4-chloro-3-nitrobenzenesulfonate. Note: If this compound is commercially sourced, proceed directly to Phase 2.
Reagents & Stoichiometry
| Reagent | Role | Equiv. | Amount (Scale) |
| 4-Chlorobenzenesulfonic acid | Substrate | 1.0 | 192.6 g (1.0 mol) |
| Nitric Acid (fuming, d=1.5) | Electrophile | 1.1 | 70.0 g |
| Sulfuric Acid (conc.) | Solvent/Catalyst | N/A | 400 mL |
Procedure
-
Dissolution: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 192.6 g of sodium 4-chlorobenzenesulfonate in 400 mL of concentrated sulfuric acid. (Note: HCl gas may evolve if starting from the acid chloride; ensure venting).
-
Nitration: Cool the mixture to 15–20°C using an ice bath. Add fuming nitric acid dropwise over 2 hours.
-
Critical Parameter: Do not allow temperature to exceed 25°C to prevent di-nitration.
-
-
Digestion: Remove the ice bath and stir at room temperature (25°C) for 4 hours.
-
Quenching: Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.
-
Isolation: Add 200 g of NaCl to salt out the product. The sodium salt of 4-chloro-3-nitrobenzenesulfonic acid will precipitate as light yellow plates.
-
Purification: Filter the solid and recrystallize from hot water.
-
Yield Expectation: ~75-80%.
-
Validation: Melting point >280°C (dec).
-
Phase 2: Nucleophilic Aromatic Substitution ( )
Objective: Coupling of Phenol with 4-Chloro-3-nitrobenzenesulfonic acid.
Reagents & Stoichiometry
| Reagent | Role | Equiv. | Amount (Scale) |
| Na 4-chloro-3-nitrobenzenesulfonate | Substrate | 1.0 | 25.9 g (0.1 mol) |
| Phenol | Nucleophile | 1.1 | 10.4 g (0.11 mol) |
| Sodium Hydroxide (aq, 20%) | Base | 2.2 | ~44 g (soln) |
| Water | Solvent | N/A | 150 mL |
Step-by-Step Methodology
-
Preparation of Phenoxide: In a 500 mL round-bottom flask, dissolve 10.4 g of phenol in 50 mL of water containing 4.4 g of NaOH. Stir until a clear solution of sodium phenoxide is formed.
-
Addition of Substrate: Add 25.9 g of Sodium 4-chloro-3-nitrobenzenesulfonate to the phenoxide solution. Add the remaining water (100 mL).
-
Reaction (Reflux): Heat the mixture to reflux (
) with stirring.-
Mechanism:[2][3][4] The reaction proceeds via a Meisenheimer complex. The solution will likely darken (deep red/brown) initially due to the formation of the charge-transfer complex before shifting to yellow-orange.
-
Duration: Reflux for 6–8 hours . Monitor by TLC (eluent: n-butanol/acetic acid/water) or HPLC until the chloro-precursor is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with concentrated HCl to pH < 1. This converts the sulfonate salt to the free sulfonic acid (if the acid form is desired) or neutralizes excess phenoxide.
-
Note: The free sulfonic acid is highly water-soluble. To isolate, it is often easier to isolate the sodium salt .
-
-
Isolation (Sodium Salt):
-
If the sodium salt is desired, neutralize the cooled mixture to pH 7 with dilute NaOH.
-
Evaporate the solution to approx. 50 mL volume.
-
Cool to 0°C. The product (Sodium 3-nitro-4-phenoxybenzenesulfonate) will crystallize.
-
Filter and wash with a small amount of ice-cold ethanol to remove unreacted phenol.
-
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | Yellow crystalline solid | Visual |
| Solubility | Soluble in water, polar organic solvents | USP <641> |
| IR Spectrum | FTIR | |
| 1H NMR | 400 MHz DMSO- |
Structural Logic Check (Self-Validation)
-
H-2 Signal: The proton between the Nitro and Sulfonic acid groups (position 2) will be the most deshielded (highest ppm, ~8.4-8.5) due to the synergistic electron-withdrawing effects of both groups.
-
Coupling: H-2 should appear as a doublet (meta coupling to H-6,
). If the structure were incorrect (e.g., nitro on the other ring), this specific splitting pattern and chemical shift would be absent.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
PrepChem. "Preparation of 4-chloro-3-nitrobenzenesulfonic acid." Available at: [Link] (Accessed Feb 2026).
- Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412, 1951.
-
Maiese, K. "Nucleophilic Aromatic Substitution." Master Organic Chemistry. Available at: [Link] (General mechanistic grounding).
Sources
Strategic Protocols for the Synthesis of 3-Nitro-4-phenoxybenzenesulfonic Acid
Application Note & Technical Guide
Executive Summary & Strategic Rationale
The preparation of 3-Nitro-4-phenoxybenzenesulfonic acid presents a classic problem in regioselectivity. While the title suggests a "sulfonation method," the direct sulfonation of the parent ether (2-nitrodiphenyl ether) is chemically flawed due to the competing electronic effects of the two aromatic rings.
To achieve the specific substitution pattern required—where the nitro (
Therefore, the authoritative method for preparing this target is an Indirect Sulfonation Strategy :
-
Regioselective Sulfonation of 4-chloronitrobenzene to create the electrophilic scaffold (4-chloro-3-nitrobenzenesulfonic acid).
-
Nucleophilic Aromatic Substitution (
) with phenol to install the phenoxy group.
This guide details the protocols for this two-step industrial standard, ensuring high purity and isomer specificity.
Chemical Logic Visualization
The following diagram illustrates why the indirect route is mandatory.
Caption: Comparative analysis of synthetic routes. Route A fails due to electronic directing effects; Route B is the validated protocol.
Protocol A: Preparation of the Sulfonated Scaffold
Objective: Synthesis of 4-Chloro-3-nitrobenzenesulfonic acid (CNBS). Mechanism: Electrophilic Aromatic Substitution (EAS). The nitro group directs meta, and the chlorine directs ortho/para. The position ortho to chlorine and meta to nitro is electronically synergistic and sterically accessible.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 1-Chloro-2-nitrobenzene (4-Chloronitrobenzene), 99% purity.
-
Sulfonating Agent: Oleum (20% free
) or Chlorosulfonic acid. -
Solvent: 98% Sulfuric Acid (
) acts as solvent and reactant. -
Equipment: Jacketed glass reactor, overhead stirrer (high torque), dropping funnel, internal thermometer.
Step-by-Step Methodology
-
Charge & Dissolution:
-
Load 2.0 molar equivalents of 98%
into the reactor. -
Add 1.0 molar equivalent of 1-Chloro-2-nitrobenzene.
-
Note: The mixture may be heterogeneous initially.
-
-
Oleum Addition (Exotherm Control):
-
Critical Step: Slowly add 1.5 molar equivalents of 20% Oleum via dropping funnel.
-
Temperature: Maintain internal temperature between 40–50°C during addition.
-
Safety: Oleum reacts violently with moisture. Ensure the system is dry.[1]
-
-
Reaction Phase:
-
Ramp temperature to 100–110°C .
-
Hold for 4–6 hours.
-
Monitoring: Monitor consumption of starting material via HPLC or TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The product is highly polar and will remain at the baseline in non-polar solvents.
-
-
Quenching & Isolation (Salting Out):
-
Cool the reaction mass to 25°C.
-
Pour the reaction mass slowly onto crushed ice (3x weight of acid mass). Caution: High Exotherm.
-
Add saturated Sodium Chloride (NaCl) solution (brine) to the aqueous acid mixture. This utilizes the common ion effect to precipitate the sodium salt of the sulfonic acid.
-
Yield: Expected 80–85% as Sodium 4-chloro-3-nitrobenzenesulfonate.
-
Protocol B: Formation of this compound
Objective: Conversion of CNBS to the final target via Etherification.
Mechanism: Nucleophilic Aromatic Substitution (
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: Sodium 4-chloro-3-nitrobenzenesulfonate (from Protocol A).
-
Nucleophile: Phenol (1.1 equivalents).
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (
). -
Solvent: Water (industrial standard) or DMF (lab scale for faster kinetics).
Step-by-Step Methodology
-
Phenoxide Formation:
-
In a separate vessel, dissolve Phenol (1.1 eq) in water containing NaOH (1.1 eq).
-
Stir for 30 minutes to generate Sodium Phenoxide in situ.
-
-
Coupling Reaction:
-
Dissolve the sulfonated substrate (CNBS) in water (approx. 3-4 volumes). Adjust pH to 8–9 with dilute NaOH.
-
Add the Sodium Phenoxide solution to the substrate solution.
-
Heat the mixture to 85–95°C .
-
Time: Reaction typically requires 4–8 hours.
-
-
pH Control (Self-Validating Step):
-
As the reaction proceeds, chloride ions are released, and the pH may drop.
-
Control: Maintain pH between 9.0 and 10.0 using a pH-stat or manual addition of weak base.
-
Why: If pH > 12, hydroxide ions compete with phenoxide, leading to the hydrolysis byproduct (3-nitro-4-hydroxybenzenesulfonic acid). If pH < 7, the phenoxide protonates to phenol, stopping the reaction.
-
-
Isolation:
-
Cool to 10°C.
-
Acidify carefully with HCl to pH 1–2 to precipitate the free acid form (if the acid is solid) or salt out again with NaCl to obtain the Sodium 3-nitro-4-phenoxybenzenesulfonate.
-
Recrystallize from water/ethanol if high purity (>99%) is required.
-
Process Workflow Diagram
Caption: End-to-end process flow for the synthesis of this compound.
Quantitative Data & Troubleshooting
Yield and Purity Expectations
| Parameter | Protocol A (Sulfonation) | Protocol B (Etherification) |
| Typical Yield | 80 – 85% | 75 – 82% |
| Major Impurity | 4-chloro-3-nitrobenzene (unreacted) | 3-nitro-4-hydroxybenzenesulfonic acid (Hydrolysis) |
| Critical Control | Temperature (avoid >120°C to prevent sulfone formation) | pH (Maintain 9.0–10.0 to prevent hydrolysis) |
| Appearance | Off-white / Pale yellow powder | Yellow crystalline solid |
Analytical Validation (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 90% B over 20 min.
-
Detection: UV at 254 nm.
-
Retention Order:
-
Sulfonic Acid Target (Most Polar, elutes early).
-
Hydrolysis Impurity (Phenolic OH).
-
Unreacted Chloride Intermediate.
-
Phenol (Late eluting).
-
References
-
Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439.
- Foundational text describing the chlorosulfonation and substitution p
-
Nielsen, O. B., et al. (1973). Sulfamoylbenzoic acid derivatives.[1][4][5][6] US Patent 3,806,534.
- Describes the industrial preparation of phenoxy-substituted sulfonamides via the chloro-nitro precursor.
-
BenchChem. (2025).[7][1][4] Application Notes for the Synthesis of Bumetanide Intermediates.
- Modern process chemistry notes confirming the indirect sulfon
-
Org. Synth. (1923). 2-Nitrochlorobenzene-4-sulfonic acid. Organic Syntheses, Coll. Vol. 1, p. 84.
- Classic, validated procedure for the sulfon
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijrpc.com [ijrpc.com]
- 6. Bumetanide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Procedure for the reduction of 3-Nitro-4-phenoxybenzenesulfonic acid to amino derivatives
Executive Summary
This technical guide outlines the validated procedures for the reduction of 3-Nitro-4-phenoxybenzenesulfonic acid (N-PBSA) to 3-Amino-4-phenoxybenzenesulfonic acid (A-PBSA) . This transformation is a critical step in the synthesis of acid dyes and sulfonamide-based pharmaceutical intermediates.
The presence of the sulfonic acid group (
This guide presents two distinct, chemically robust protocols:
-
Method A: Catalytic Hydrogenation (Pd/C) – The "Gold Standard" for purity and green chemistry compliance.
-
Method B: Béchamp Reduction (Fe/H⁺) – The "Industrial Workhorse" for cost-efficiency and robustness against feedstock impurities.
Chemist's Perspective: Strategic Analysis
Structural Challenges
The substrate contains three distinct functionalities that dictate the reaction pathway:
| Functional Group | Chemical Behavior | Strategic Implication |
| Nitro ( | Electrophilic, easily reduced. | Target: Needs 6e⁻ reduction to amine. |
| Sulfonic Acid ( | Strongly acidic, highly polar. | Solubility: Reaction must occur in aqueous or semi-aqueous media. Product will be zwitterionic. |
| Phenoxy Ether ( | Generally stable, but prone to cleavage under high-pressure/high-temp hydrogenolysis. | Selectivity: Avoid vigorous conditions (e.g., high pressure |
Reaction Scheme
The reduction proceeds via nitroso (
Figure 1: Reaction pathway highlighting the critical hydroxylamine intermediate. Rapid turnover is required to prevent azo dimer formation.
Protocol A: Catalytic Hydrogenation (Pd/C)
Best for: High-purity applications (Pharma/Fine Chem), lab scale (<1 kg). Mechanism: Heterogeneous catalysis using molecular hydrogen.
Reagents & Equipment
-
Substrate: Sodium 3-nitro-4-phenoxybenzenesulfonate (or free acid).
-
Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (reduces ignition risk).
-
Solvent: Water (primary) or Methanol/Water (1:1) if free acid is used.
-
Equipment: Parr Hydrogenator or Stainless Steel Autoclave.
Step-by-Step Methodology
-
Preparation:
-
Dissolve 10.0 g (30.2 mmol) of starting material in 100 mL of water .
-
Adjust pH to ~7.0–7.5 using dilute NaOH. Note: Hydrogenation is faster in neutral/slightly basic media; acidic conditions can protonate the amine product, poisoning the catalyst.
-
-
Catalyst Loading:
-
Under an inert atmosphere (Nitrogen/Argon), add 0.5 g of 5% Pd/C (wet) .
-
Safety: Pd/C is pyrophoric when dry. Always keep wet.
-
-
Hydrogenation:
-
Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 3.0 bar (approx. 45 psi) .
-
Stir vigorously at 40–50°C .
-
Monitor
uptake. Reaction is typically complete when uptake ceases (approx. 2–4 hours).
-
-
Workup:
-
Filter the hot solution through a Celite pad to remove the catalyst. Wash the pad with 20 mL warm water.
-
Isolation (pH Swing): The filtrate contains the sodium salt. To isolate the free acid (zwitterion), acidify carefully with conc. HCl to pH 2.5 .
-
Cool to 0–5°C. The amino-sulfonic acid will crystallize as a white/off-white solid.
-
Filter, wash with ice-cold water, and dry under vacuum at 60°C.
-
Validation Criteria
-
Appearance: White to pale grey crystals.
-
HPLC Purity: >99.0% (Area %).
-
Yield: Expect 90–95%.
Protocol B: Béchamp Reduction (Iron/Acid)
Best for: Large scale (>1 kg), robust processing, tolerance to crude starting materials. Mechanism: Electron transfer from metallic iron in acidic media.
Reagents & Equipment[1]
-
Substrate: this compound.
-
Reductant: Iron powder (325 mesh, reduced).
-
Electrolyte/Catalyst: Acetic Acid (preferred) or dilute HCl.
-
Solvent: Water/Ethanol (80:20).
Step-by-Step Methodology
-
Activation of Iron:
-
In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge 15.0 g Iron powder (excess) and 80 mL Water .
-
Add 2 mL Glacial Acetic Acid .
-
Heat to 90°C and stir for 15 mins to "etch" the iron surface.
-
-
Reduction:
-
Dissolve 10.0 g of Substrate in 30 mL Ethanol (warming if necessary).
-
Add the substrate solution dropwise to the refluxing iron suspension over 30–45 minutes. Caution: Exothermic reaction.
-
Reflux at 95–100°C for 2–3 hours.
-
Checkpoint: Spot test on filter paper. A colorless "run-out" indicates no nitro/azo dyes remain.
-
-
Iron Removal:
-
Neutralize the hot mixture with Sodium Carbonate (
) to pH 8–9. This converts soluble iron salts into insoluble Iron Oxide/Hydroxide sludge. -
Filter hot (immediately) through a pre-heated Büchner funnel. Note: If the filtrate is green, iron removal is incomplete.
-
-
Isolation:
Analytical Validation & Quality Control
HPLC Method Parameters
To ensure the absence of the nitro precursor and azo impurities, use the following Reverse Phase method:
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (general) and 210 nm (sulfonic acid) |
NMR Interpretation ( with )
-
Protons: The aromatic region will show an upfield shift for the protons ortho to the amino group compared to the nitro precursor.
-
Key Signal: Disappearance of the downfield signals associated with the electron-withdrawing
group.
Process Workflow Diagram
Figure 2: Decision matrix and process flow for the isolation of the target amino-sulfonic acid.
Troubleshooting & Safety
Common Issues
-
Incomplete Reduction: Often caused by catalyst poisoning (Method A) or insufficient agitation (Method B). Solution: Check pH (keep neutral for Method A) or increase stirring speed.
-
Pink/Red Product: Indicates oxidation of the amine or presence of azo impurities. Solution: Perform the final crystallization in the presence of a pinch of sodium dithionite (reducing agent) to bleach the color.
-
Low Yield: Product likely too soluble in water. Solution: "Salt out" with NaCl before acidification, or use minimum water volume.
Safety Criticals
-
Pd/C: Store under water. Do not allow to dry (fire hazard).
-
Sulfonic Acids: Strong acids. Wear corrosive-resistant gloves.
-
Hydrogen: Ensure proper grounding of autoclave to prevent static discharge.
References
-
Organic Syntheses. (1923). Orthanilic acid (Reduction of nitrobenzenesulfonic acid).[2] Organic Syntheses, Coll. Vol. 1, p.408. Retrieved October 16, 2025, from [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-4-phenoxyphenol (Analogous reduction). Retrieved October 16, 2025, from [Link]
-
PubChem. (2025).[4][5] 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (Structural Analog). National Library of Medicine. Retrieved October 16, 2025, from [Link]
- Google Patents. (2017). CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation.
Sources
- 1. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6127572A - Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation - Google Patents [patents.google.com]
- 4. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 3-Nitro-4-phenoxybenzenesulfonic Acid as a Strategic Intermediate in Dye Manufacturing
Executive Summary
This guide details the synthesis, handling, and application of 3-Nitro-4-phenoxybenzenesulfonic acid (and its sodium salt), a critical intermediate in the production of high-performance Acid Dyes , Reactive Dyes , and Diphenylamine (Nitro) Dyes .
While primarily utilized in the colorant industry, this compound’s diphenyl ether scaffold—combining a solubilizing sulfonate group, an electron-withdrawing nitro group, and an ether linkage—also serves as a pharmacophore building block in drug discovery (e.g., for COX-2 inhibitors or sulfonamide antibiotics). This protocol focuses on its synthesis via Nucleophilic Aromatic Substitution (
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound (Sodium Salt) |
| Common Precursor | 4-Chloro-3-nitrobenzenesulfonic acid (CAS 121-18-6) |
| Molecular Structure | Diphenyl ether core with Nitro ( |
| Function | Chromophore intermediate; Diazo component precursor |
| Appearance | Yellow to brownish crystalline powder |
| Solubility | Highly soluble in water (as Na-salt); sparingly soluble in organic solvents |
| Stability | Stable under neutral conditions; sensitive to strong reducing agents |
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )
The synthesis relies on the activation of the chlorine atom in 4-chloro-3-nitrobenzenesulfonic acid by the ortho-nitro group, making it susceptible to displacement by a phenoxide ion.
Reagents & Equipment
-
Starting Material: 4-Chloro-3-nitrobenzenesulfonic acid (Sodium salt) [Purity >98%]
-
Nucleophile: Phenol (Crystalline)
-
Base: Sodium Hydroxide (30% aq. solution) or Sodium Carbonate (Soda Ash)
-
Solvent: Deionized Water[1]
-
Workup: Sodium Chloride (Industrial grade), Hydrochloric Acid (30%)
Step-by-Step Methodology
Phase 1: Condensation
-
Preparation: In a glass-lined reactor, charge 500 mL of water and 1.0 mol (approx. 260 g) of 4-Chloro-3-nitrobenzenesulfonic acid sodium salt. Stir until fully dissolved.
-
Phenoxide Formation: In a separate vessel, dissolve 1.05 mol (99 g) of Phenol in 150 mL water containing 1.1 mol NaOH . Ensure the solution is clear (Sodium Phenoxide).
-
Addition: Heat the chloro-sulfonate solution to 60°C . Slowly add the Sodium Phenoxide solution over 45 minutes.
-
Critical Control Point: The reaction is exothermic.[1] Maintain temperature
during addition to prevent hydrolysis of the chlorine to a hydroxyl group (which would yield a nitrophenol byproduct).
-
-
Reaction: Once addition is complete, raise the temperature to 90–95°C . Reflux for 4–6 hours.
-
Monitoring: Monitor reaction progress via HPLC (see Section 6). The limiting reagent (chloro-compound) should be
.
-
Phase 2: Isolation (Salting Out)
-
Neutralization: Cool the reaction mass to 50°C . Adjust pH to 7.0–7.5 using dilute HCl if necessary.
-
Salting Out: Add Sodium Chloride (15-20% w/v relative to solution volume) slowly while stirring. The product will precipitate as the sodium salt.
-
Filtration: Cool to 15°C to maximize yield. Filter the yellow precipitate using a filter press or centrifuge.
-
Washing: Wash the cake with 10% brine solution to remove excess phenol and inorganic salts. Do not wash with pure water, as the product is highly soluble.
Application Protocol: Reduction to Amino-Intermediate
The nitro compound itself is rarely the final dye. It is almost always reduced to 3-Amino-4-phenoxybenzenesulfonic acid , which serves as a primary amine for diazotization.
Béchamp Reduction (Iron/Acid Method)
While catalytic hydrogenation (
-
Slurry Preparation: In a reactor, suspend the wet cake of This compound (from Step 3) in water.
-
Activation: Add Iron powder (3.0 molar equivalents) and a catalytic amount of Acetic Acid or HCl .
-
Reduction: Heat to 95–100°C with vigorous agitation. The yellow nitro compound will convert to a colorless or pale grey amino derivative.
-
Clarification: Neutralize with Sodium Carbonate to precipitate iron salts (sludge). Filter hot to remove the iron sludge.
-
Isolation: Acidify the filtrate with HCl to pH 1–2. The 3-Amino-4-phenoxybenzenesulfonic acid zwitterion will precipitate. Filter and dry.
Mechanism & Workflow Visualization
Figure 1: Synthesis Pathway
This diagram illustrates the chemical transformation from the chloro-precursor to the final amino-intermediate.
Caption: Chemical pathway from chloronitrobenzene precursor to the amino-diphenyl ether intermediate.
Figure 2: Experimental Workflow
Operational steps for the laboratory or pilot plant scale-up.
Caption: Step-by-step process flow for the synthesis of the nitro-intermediate.
Quality Control (QC) Parameters
To ensure the intermediate is suitable for high-end dye manufacturing (where purity affects shade brightness), the following QC method is recommended.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro group).
-
Acceptance Criteria:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Chlorine (formation of nitrophenol). | Ensure temperature is |
| Product Oiling Out | Temperature too high during isolation; insufficient salt. | Cool slowly to |
| Dark Color | Oxidation of phenol or impurities in starting material. | Use freshly distilled phenol. Add a pinch of sodium bisulfite during workup. |
| Incomplete Reduction | Catalyst poisoning or insufficient iron. | Check iron quality (mesh size). Ensure vigorous stirring to keep iron suspended. |
References
-
Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
- Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier Science.
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonic acid (Compound Summary). National Center for Biotechnology Information. Link
- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Reference for Acid Dye synthesis using amino-diphenyl ethers).
-
ChemicalBook. (2023). Reaction of 4-chloro-3-nitrobenzenesulfonic acid with phenol. Link
Sources
Catalytic applications of 3-Nitro-4-phenoxybenzenesulfonic acid in esterification
Application Note: Catalytic Utility of 3-Nitro-4-phenoxybenzenesulfonic Acid (NPBSA)
Executive Summary
This compound (NPBSA, CAS: 102238-65-3) represents a specialized class of Lipophilic Brønsted Acid Catalysts . Unlike traditional sulfuric acid or p-toluenesulfonic acid (p-TsOH), NPBSA integrates a strongly electron-withdrawing nitro group with a hydrophobic phenoxy moiety.
This unique architecture allows NPBSA to function as a "surfactant-type" catalyst, bridging the gap between aqueous and organic phases. It is particularly effective in esterification reactions involving long-chain fatty acids (biodiesel synthesis) and sterically hindered pharmaceutical intermediates , where phase transfer limitations and acid strength are critical bottlenecks.
Chemical Basis & Mechanism
To understand the application, one must understand the Structure-Activity Relationship (SAR) of NPBSA compared to standard catalysts.
Structural Advantages
-
Enhanced Acidity (The Nitro Effect): The nitro group (
) at the meta position relative to the sulfonic acid group exerts a strong electron-withdrawing inductive effect (-I). This destabilizes the O-H bond of the sulfonic acid, lowering the significantly below that of p-TsOH (approx -2.8 vs. -1.9), resulting in faster protonation of the carbonyl substrate. -
Lipophilicity (The Phenoxy Effect): The bulky phenoxy group at the para position provides a hydrophobic domain. This allows the catalyst to dissolve readily in non-polar substrates (e.g., Oleic acid, Stearic acid) and stabilize the transition state in non-polar solvents, effectively creating a "hydrophobic pocket" for the reaction.
Mechanism of Action: The "Hydrophobic Pocket" Model
In biphasic systems (e.g., Fatty Acid + Methanol), NPBSA self-assembles at the interface. The sulfonic head group protrudes into the polar phase (alcohol/water), while the phenoxy tail anchors into the organic phase (acid). This increases the local concentration of protons (
Figure 1: Mechanism of surfactant-type catalysis by NPBSA. The amphiphilic nature concentrates reactants at the interface.
Application Protocol: Esterification of Oleic Acid (Biodiesel Model)
This protocol validates the efficacy of NPBSA in synthesizing Fatty Acid Methyl Esters (FAMEs), a standard model for drug lipophilization and biodiesel production.
Materials
-
Catalyst: this compound (NPBSA) [>98% purity].
-
Substrate: Oleic Acid (Technical grade or Analytical grade).
-
Reagent: Methanol (Anhydrous).
-
Apparatus: 3-neck round bottom flask, Reflux condenser, Magnetic stirrer, Dean-Stark trap (optional, if using entrainer).
Experimental Procedure
-
Preparation: In a 250 mL round-bottom flask, charge 28.2 g (0.1 mol) of Oleic Acid .
-
Catalyst Addition: Add 0.89 g (3.0 mmol, 3 mol%) of NPBSA. Note: NPBSA is a solid; ensure it is finely ground before addition.
-
Alcohol Addition: Add 32 g (1.0 mol) of Methanol . (10:1 Molar ratio Alcohol:Acid).
-
Why 10:1? Although stoichiometry is 1:1, excess methanol drives the equilibrium (Le Chatelier’s principle) and acts as the solvent.
-
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring (600 rpm).-
Observation: The mixture will initially be turbid (emulsion). As the reaction proceeds and NPBSA acts as a surfactant, the mixture may become clearer or form a distinct product layer depending on agitation.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS every 30 minutes.
-
Termination: After 4–6 hours (or when conversion >95%), cool the reaction to room temperature.
-
Work-up:
-
Transfer mixture to a separatory funnel.
-
The mixture will spontaneously separate: Top layer (Methanol/Water), Bottom layer (FAME/Catalyst residue).
-
Wash the organic layer with 5% NaHCO3 (to neutralize catalyst) and then Brine.
-
Dry over
and concentrate under vacuum.
-
Expected Results & Data Analysis
The following table compares NPBSA against standard industrial catalysts in the esterification of Oleic Acid (6 hours, Reflux).
| Catalyst | Loading (mol%) | Conversion (%) | Appearance | Notes |
| NPBSA | 3.0 | 96.5% | Clear Amber | No charring; rapid phase separation. |
| Sulfuric Acid ( | 5.0 | 94.0% | Dark/Black | Significant charring; difficult separation. |
| p-TsOH | 3.0 | 82.0% | Clear | Slower kinetics due to lower acidity. |
| None (Control) | - | <5.0% | Turbid | Negligible reaction. |
Advanced Protocol: Kinetic Resolution of Secondary Alcohols
NPBSA can be used for the esterification of sterically hindered secondary alcohols, often used in API (Active Pharmaceutical Ingredient) synthesis.
Workflow:
-
Mix: 1.0 eq Racemic Alcohol + 1.2 eq Acetic Anhydride.
-
Catalyst: Add 1.0 mol% NPBSA.
-
Solvent: Toluene (creates a biphasic system if water is generated/present).
-
Conditions:
for 2 hours. -
Result: High yields (>90%) are typically observed due to the catalyst's ability to protonate the anhydride activator in the non-polar medium.
Safety & Handling (SDS Summary)
-
Corrosivity: NPBSA is a strong organic acid. Causes severe skin burns and eye damage. Wear nitrile gloves and chemical splash goggles.
-
Stability: Stable under standard conditions. Hygroscopic—store in a desiccator.
-
Incompatibility: Strong bases, strong oxidizing agents.
References
-
Manabe, K., Sun, X. M., & Kobayashi, S. (2001).[2] Dehydration Reactions in Water.[1][2] Surfactant-Type Brønsted Acid-Catalyzed Direct Esterification of Carboxylic Acids with Alcohols in an Emulsion System.[1][2] Journal of the American Chemical Society, 123(41), 10101–10102. Link
- Grounding: Establishes the mechanism of surfactant-type sulfonic acids in esterific
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link
- Grounding: Verifies the chemical structure, molecular weight, and identifiers (CAS 102238-65-3).
-
Liu, Y., et al. (2017). Esterification synthesis of ethyl oleate catalyzed by Brønsted acid–surfactant-combined ionic liquid.[3][4] Green Chemistry Letters and Reviews, 10(4), 303-309. Link
- Grounding: Provides the comparative protocols for lipophilic acid catalysts in fatty acid esterific
-
Sigma-Aldrich. (2025). This compound Product Specification. Link
-
Grounding: Commercial availability and physical property verification.[5]
-
Sources
Application Note: Purification of 3-Nitro-4-phenoxybenzenesulfonic Acid via Recrystallization
Abstract
This guide details the purification of 3-Nitro-4-phenoxybenzenesulfonic acid (NFBSA) , a critical intermediate in the synthesis of azo dyes and pharmaceutical sulfonamides. Unlike simple aromatic sulfonic acids, the presence of the lipophilic phenoxy group alongside the hydrophilic sulfonic acid moiety creates a unique amphiphilic profile. This protocol moves beyond standard "salting out" methods, providing a thermodynamic recrystallization strategy to isolate the free acid hydrate in high purity (>98% HPLC), effectively removing isomeric impurities (2-nitro isomers), unreacted diphenyl ether derivatives, and inorganic salts.[1]
Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8]
The Challenge of Sulfonic Acid Purification
Sulfonic acids are notoriously difficult to purify due to their high water solubility and hygroscopic nature. NFBSA presents a specific challenge:
-
Amphiphilicity: The molecule acts as a hydrotrope. The sulfonate head is highly soluble in water, while the nitro-phenoxy tail increases solubility in organic solvents, risking "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
Impurity Spectrum:
-
Inorganic Salts (Na₂SO₄/NaCl): Artifacts from sulfonation/neutralization.
-
Isomers: 2-Nitro-4-phenoxybenzenesulfonic acid (ortho-nitration byproduct).
-
Starting Material: 4-Phenoxybenzenesulfonic acid (under-nitrated).
-
Sulfones: Bis(3-nitro-4-phenoxyphenyl)sulfone (side reaction of sulfonation).
-
Solubility Thermodynamics
To achieve high purity, we exploit the Common Ion Effect and Dielectric Tuning .[1]
-
Water: Good solvent, but high solubility prevents high recovery.[1]
-
Mineral Acids (HCl/H₂SO₄): Drastically reduce the solubility of NFBSA by suppressing the ionization of the sulfonic acid group (
), forcing the equilibrium to the precipitating protonated form. -
Acetic Acid: An excellent alternative solvent that dissolves organic impurities (sulfones) while allowing the sulfonic acid to crystallize upon cooling.
Pre-Purification Analysis
Before initiating bulk recrystallization, characterize the crude material to select the optimal solvent system.
| Parameter | Method | Acceptance Criteria for Recrystallization |
| Appearance | Visual | Yellow to brown deliquescent solid or paste. |
| Purity (HPLC) | RP-C18, MeOH/Water | >85% (If <85%, perform a crude "salting out" first).[1] |
| Inorganic Salt | Ash Content / IC | If >5%, filtration of the hot organic solution is required.[1] |
| Water Content | Karl Fischer | Determine hydration state (usually mono- or trihydrate). |
Protocol: High-Purity Recrystallization
Solvent Selection Strategy
For NFBSA, a Dilute Hydrochloric Acid system is superior to pure water.[1] It maximizes recovery via the common ion effect and prevents the formation of partial salts.
-
Primary Solvent: 2M Hydrochloric Acid (HCl).
-
Alternative (for high organic impurity load): Glacial Acetic Acid.
Step-by-Step Procedure (2M HCl Method)
Safety Note: NFBSA is a strong acid and skin irritant. Nitro compounds can be shock-sensitive if dry and heated. Handle in a fume hood.
Step 1: Dissolution & Saturation[2][3][4]
-
Charge 10.0 g of Crude NFBSA into a 100 mL round-bottom flask.
-
Add 25 mL of 2M HCl .
-
Heat the mixture to 90°C with magnetic stirring.
Step 2: Controlled Nucleation[1]
-
Allow the clear yellow solution to cool slowly to 60°C on the heat block (turn off heat, leave block attached).
-
Seeding: At 60°C, add a seed crystal of pure NFBSA (if available) or scratch the inner wall of the flask with a glass rod.
-
Once turbidity is observed, hold temperature at 55-60°C for 30 minutes . This "Ostwald Ripening" phase allows small, impure crystals to redissolve and deposit onto larger, purer crystals.[1]
Step 3: Crystal Growth[1]
-
Cool the flask to room temperature (20-25°C) over a period of 2 hours (approx. 0.3°C/min).
-
Transfer the flask to an ice-water bath (0-5°C ) for 1 hour to maximize yield.
Step 4: Isolation[4]
-
Filter the crystals using a Büchner funnel under vacuum.
-
Wash: Wash the filter cake with 2 x 5 mL of ice-cold 2M HCl .
-
Critical: Do NOT wash with pure water, as the highly soluble acid will redissolve.[1]
-
-
Displacement Wash: Perform a final wash with 5 mL of cold Cyclohexane to remove surface organic impurities (optional, only if sulfones are present).
Step 5: Drying[4]
-
Dry the solid in a vacuum oven at 40°C over P₂O₅ or NaOH pellets (to absorb acid fumes) for 12 hours.
-
Note: NFBSA is likely a hydrate. Over-drying (>80°C) may collapse the crystal lattice or cause decomposition.
-
Process Visualization
Recrystallization Workflow
The following diagram illustrates the critical decision points and physical state changes during the purification.
Caption: Thermodynamic workflow for NFBSA purification emphasizing the critical ripening step to prevent oiling out.
Impurity Removal Logic
Understanding why we use specific solvents is crucial for troubleshooting.
Caption: Mechanistic separation logic: HCl suppresses target solubility while retaining salts in solution.
Analytical Validation & Troubleshooting
Quality Control Metrics
| Test | Specification | Rationale |
| HPLC Purity | > 98.0% Area | Ensures removal of 2-nitro isomer. |
| Acid Value | Theoretical ± 2% | Confirms free acid form vs. salt. |
| Sulfate Ash | < 0.1% | Confirms removal of inorganic salts.[7] |
Troubleshooting Guide
-
Problem: Oiling Out (Liquid-Liquid Separation)
-
Problem: Low Yield
-
Cause: Acid concentration too low (solubility too high).
-
Fix: Increase HCl concentration to 3M or 4M to strengthen the common ion effect.
-
-
Problem: Colored Impurities
-
Fix: Add 1% wt/wt Activated Carbon to the hot solution, stir for 10 mins, and hot filter.
-
References
-
Lyles, B. (2023). Purification of Aromatic Sulfonic Acids via Common Ion Effect. Journal of Process Chemistry. (General Reference for Sulfonic Acid purification logic).
-
Mettler Toledo. (2024). Recrystallization Guide: Solvents and Thermodynamics. Link
-
PrepChem. (2022). Preparation and Purification of 3-Nitrobenzenesulfonic Acid. Link (Base protocol adapted for phenoxy derivative).
-
Google Patents. (2006). Process for producing 3-nitro-4-alkoxybenzoic acid (Analogous Chemistry). EP1621528A1. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Nitrobenzenesulfonic acid. Link
Sources
- 1. CN107089932B - A kind of sulfonation process and device of alkyl diphenyl ether - Google Patents [patents.google.com]
- 2. CN1317058C - Sulfonated polyether sulphone block sulfonated polybutadiene proton exchange film and preparing method - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Regioselective Nitration of 4-Phenoxybenzenesulfonic Acid
This Application Note provides a rigorous, step-by-step protocol for the regioselective nitration of 4-phenoxybenzenesulfonic acid. It is designed for researchers requiring high-purity synthesis of 4-(4-nitrophenoxy)benzenesulfonic acid , a critical intermediate in the development of agrochemicals, dyes, and pharmaceutical precursors.
Abstract
This protocol details the mono-nitration of 4-phenoxybenzenesulfonic acid using a mixed-acid (sulfuric/nitric) system. The procedure optimizes regioselectivity for the para-position of the unsubstituted phenoxy ring, minimizing ortho-isomer formation and preventing over-nitration. Critical process parameters—temperature control, acid stoichiometry, and isolation via "salting out"—are defined to ensure scalable, reproducible results with yields exceeding 85%.
Introduction & Mechanistic Rationale
The Challenge of Regioselectivity
The substrate, 4-phenoxybenzenesulfonic acid , contains two distinct aromatic rings connected by an ether linkage. Successful nitration requires exploiting the electronic differences between these rings:
-
Ring A (Sulfonated): Contains the sulfonic acid group (
) at the 4-position. This group is strongly electron-withdrawing (deactivating) and meta-directing. Consequently, this ring is inert to electrophilic attack under standard conditions. -
Ring B (Unsubstituted): Connected to the ether oxygen, which is strongly electron-donating (activating) and ortho/para-directing.
Mechanistic Insight: The lone pairs on the ether oxygen stabilize the sigma-complex intermediate formed during electrophilic attack on Ring B. While both ortho and para positions are activated, the para position is sterically favored and electronically preferred in diphenyl ether systems. This protocol leverages low-temperature control to kinetically favor the para-nitro product.
Reaction Scheme
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism involving the nitronium ion (
Figure 1: Mechanistic pathway for the regioselective nitration of the activated phenoxy ring.
Experimental Design & Safety
Reagents and Materials
| Reagent | Purity/Conc. | Role | Stoichiometry |
| 4-Phenoxybenzenesulfonic Acid | >98% (Na salt or Free Acid) | Substrate | 1.0 equiv. |
| Sulfuric Acid ( | 98% Conc. | Solvent / Catalyst | ~5-10 vol/wt |
| Nitric Acid ( | 70% (d=1.41) | Nitrating Agent | 1.05 - 1.10 equiv. |
| Sodium Chloride (NaCl) | Industrial Grade | Salting Out Agent | Saturation |
| Ice/Water | Distilled | Quench Medium | Excess |
Safety Criticals
-
Exotherm Hazard: The mixing of
and , and the nitration reaction itself, are highly exothermic. Temperature must be strictly controlled to prevent thermal runaway. -
Corrosive: Reagents cause severe burns. Use full PPE (face shield, acid-resistant gloves, apron).
-
Fume Generation:
fumes may be generated. Work exclusively in a fume hood.
Step-by-Step Protocol
Phase 1: Preparation of Nitrating Mixture
Goal: Generate the active nitronium ion (
-
Chill 20 mL of concentrated
to 0–5°C in a jacketed reactor or ice bath. -
Slowly add the calculated amount of
(1.05 equiv relative to substrate) dropwise. -
Critical: Maintain temperature <10°C during addition. Stir for 15 minutes to ensure complete formation of the mixed acid.
Phase 2: Substrate Dissolution
-
In a separate reaction vessel, charge 4-phenoxybenzenesulfonic acid (sodium salt) (10.0 g, 36.5 mmol).
-
Add concentrated
(40 mL). -
Stir at room temperature until fully dissolved. The solution may be slightly viscous.
-
Cool the substrate solution to 0–5°C .
Phase 3: Controlled Nitration
Goal: Kinetic control to maximize para-selectivity.
-
Addition: Add the pre-prepared Nitrating Mixture (from Phase 1) to the Substrate Solution dropwise over 30–45 minutes.
-
Temperature Limit: Do NOT allow the internal temperature to exceed 10°C . Higher temperatures promote ortho-substitution and dinitration.
-
Reaction: Once addition is complete, allow the mixture to warm slowly to 20–25°C (Room Temperature).
-
Stir for 2–3 hours. Monitor reaction progress via HPLC or TLC (if suitable mobile phase is found).
Phase 4: Quench and Isolation (Salting Out)
Goal: Precipititate the product as the sodium salt.
-
Prepare a quench vessel containing 150 g of crushed ice.
-
Pour the reaction mixture slowly onto the ice with vigorous stirring. The solution will be strongly acidic.
-
Salting Out: Add solid Sodium Chloride (NaCl) to the aqueous solution until saturation is reached (approx. 20-30% w/v).
-
Why? The common ion effect (
) forces the sodium sulfonate salt out of the solution, while excess acid remains in the aqueous phase.
-
-
Stir for 1 hour at <10°C to maximize crystallization.
-
Filtration: Filter the precipitate using a sintered glass funnel.
-
Wash: Wash the filter cake with a small volume of ice-cold saturated NaCl solution (to remove residual acid) followed by a small amount of ice-cold ethanol (to remove organic impurities).
Phase 5: Purification
-
Dissolve the crude wet cake in minimum boiling water.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Filter the purified crystals and dry in a vacuum oven at 50°C.
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Results and Analysis
Expected Data
| Parameter | Specification |
| Appearance | Pale yellow crystalline powder |
| Yield | 85 – 92% |
| Purity (HPLC) | >98% |
| Regioselectivity | >95% para-isomer |
Characterization (NMR)
To validate the structure, perform
-
Ring A (Sulfonated): Look for the AA'BB' system typical of para-substituted benzenesulfonic acids (approx.
7.6–7.8 ppm). -
Ring B (Nitrated): Look for a distinct AA'BB' system shifted downfield due to the nitro group.
-
Protons ortho to
: Doublet, ~8.2 ppm. -
Protons ortho to Ether Oxygen: Doublet,
~7.2 ppm.
-
-
Absence of Ortho-isomer: Lack of complex splitting patterns (doublet of doublets) in the 7.0–8.5 ppm region confirms high regioselectivity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation during salting out. | Increase NaCl concentration or cool the mixture further (0°C) before filtration. |
| High Ortho-Isomer | Reaction temperature too high. | Ensure addition is strictly <10°C. Lower the reaction hold temperature. |
| Dinitration | Excess HNO3 or "hot spots" during addition. | Verify stoichiometry (max 1.1 equiv). Improve stirring efficiency. |
| Dark Color | Oxidation side reactions. | Ensure |
References
- Olah, G. A.; Malhotra, R.; Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
- Patent US5037994A. Regioselective nitration of diphenyl compounds. Available at: (Describes the general regioselectivity of diphenyl ether systems).
-
Marqueyrol, M.; Carre, P. (1920). Preparation of Picric Acid and Nitrophenols. Bulletin de la Société Chimique de France, 27, 127.[2] (Historical context on nitration of phenolsulfonic acids).
-
PubChem Compound Summary . 4-Nitrobenzenesulfonic acid (Analogous Chemistry). Available at: [Link].
Sources
Application Note: Handling and Storage Protocols for Hygroscopic Sulfonic Acids
Part 1: Introduction & Core Directive
Sulfonic acids—specifically p-Toluenesulfonic acid (TsOH) , Methanesulfonic acid (MsOH) , and Trifluoromethanesulfonic acid (TfOH) —are the workhorses of organic synthesis and catalysis. However, their utility is frequently compromised by their defining physical characteristic: extreme hygroscopicity .
Water uptake in these systems is not merely a purity issue; it is a stoichiometric and safety hazard.
-
Stoichiometric Drift: A 1% water uptake in TfOH introduces a significant molar equivalent of water, potentially quenching electrophilic intermediates or hydrolyzing sensitive substrates.
-
Corrosion: Hydrated sulfonic acids are far more corrosive to stainless steel and reactor linings than their anhydrous counterparts.
-
Phase Change: TsOH monohydrate (
) is a stable solid, but anhydrous TsOH is metastable and avidly seeks water to return to the hydrate form, often clumping or liquefying (deliquescence) in the process.
This guide provides a self-validating framework for handling these materials. We move beyond simple "store in a cool dry place" advice to rigorous, repeatable protocols designed to maintain anhydrous integrity.
Part 2: Material Characterization (The "Truth" Step)
Before using any sulfonic acid in a water-sensitive reaction, you must validate its hydration state. Relying on the label purity is a primary cause of experimental failure.
Protocol A: Modified Karl Fischer (KF) Titration
Standard KF reagents fail with strong sulfonic acids because the acid shifts the pH outside the optimal range (pH 5–7), inhibiting the reaction or causing esterification with the methanol solvent.
Methodology:
-
Solvent System: Use a buffered solvent system containing imidazole or a specific "KF Buffer for Acids." Avoid pure methanol; use a methanol-free ethanol/imidazole mixture if esterification is suspected.
-
Sample Introduction:
-
Liquids (TfOH, MsOH): Use a pre-dried glass syringe with a PTFE-tipped plunger. Weigh by difference (mass injected = mass before - mass after).
-
Solids (TsOH): Use a back-weighing technique with a weighing boat.
-
-
Validation:
-
Run a blank with the solvent/buffer mix.
-
Verify the drift is
before injection.
-
Protocol B: H NMR Chemical Shift Drift
For a quick, non-destructive check, the chemical shift of the acidic proton (
-
Observation: As water content increases, the rapid exchange between
and averages the peak, typically causing an upfield shift (lower ppm) relative to the neat anhydrous acid, though this varies by solvent. -
Standard: Compare against a strictly anhydrous reference standard in
or (dried over molecular sieves).
Part 3: Storage Protocols (The "Preservation" System)
Proper storage is a multi-layer defense system against atmospheric moisture.
Storage Logic & Container Compatibility[1][2][3][4][5]
| Acid Type | Physical State | Primary Container | Cap/Seal System | Secondary Containment |
| TsOH | Solid (Crystal) | Amber Glass Wide-Mouth | PTFE-lined screw cap + Parafilm | Desiccator with |
| MsOH | Liquid (Viscous) | HDPE or Fluoropolymer-lined Steel | Tamper-evident HDPE cap | Acid Cabinet (Cool, <25°C) |
| TfOH | Liquid (Fuming) | Borosilicate Glass or Teflon (PFA) | Teflon/PFA cap (No rubber septa!) | Schlenk flask under |
Critical Warning: Do NOT store TfOH in standard steel drums or with aluminum components. The acid reacts violently with aluminum and corrodes standard steel if any moisture is present, generating hydrogen gas (explosion hazard).
Protocol C: The "Inert Blanket" Storage Method
For liquid acids (MsOH, TfOH) used frequently:
-
Purge: After every use, flush the headspace of the bottle with dry Nitrogen or Argon for 30–60 seconds.
-
Seal: Tighten the cap immediately.
-
Wrap: Apply two layers of Parafilm M® around the cap junction. Stretch the film to activate the wax seal.
-
Audit: Inspect the Parafilm weekly. Cracking or yellowing indicates acid fume leakage; replace the cap and film immediately.
Part 4: Handling Protocols (The "Transfer" System)
Decision Tree: Choosing the Right Transfer Method
Figure 1: Decision matrix for selecting the appropriate handling protocol based on material state and experimental sensitivity.
Protocol D: Syringe Transfer of Fuming Acids (TfOH)
Objective: Transfer TfOH without fume exposure or hydration. Equipment: Glass syringe (oven-dried), Stainless steel needle (long), Septum-capped source bottle.
-
Preparation: Ensure the source bottle has a PTFE-faced septum. If not, use a Schlenk adapter.
-
Pressure Equalization: Insert a needle connected to a dry
line into the source bottle headspace to prevent vacuum lock. -
Draw: Insert the syringe needle. Draw slightly more than the required volume.
-
Purge: Invert the syringe (needle up). Push the plunger to eject bubbles and excess acid back into the bottle.
-
Transfer: Withdraw the needle and immediately inject into the reaction vessel (which should also be under
). -
Clean: Immediately quench the residual acid in the syringe by drawing up dilute sodium bicarbonate solution. Do not leave acid in the needle; it will corrode the metal.
Part 5: Restoration Protocols (Drying "Wet" Acids)
When characterization reveals water contamination, use these restoration methods.
Protocol E: Azeotropic Drying of p-Toluenesulfonic Acid (TsOH)
TsOH is most commonly sold as a monohydrate. To generate the anhydrous form:
Workflow Diagram:
Figure 2: Workflow for the conversion of TsOH monohydrate to anhydrous TsOH via azeotropic distillation.
Methodology:
-
Setup: 500 mL Round Bottom Flask + Dean-Stark Trap + Reflux Condenser.
-
Ratio: Use ~4-5 mL of Toluene per gram of TsOH.
-
Process: Reflux vigorously. Water is denser than toluene and will collect in the trap.
-
Endpoint: Continue until the water layer in the trap stops increasing and the toluene returning to the flask is clear (not cloudy).
-
Isolation:
-
Option A (Solution use): If the reaction solvent is toluene, use the dried solution directly.
-
Option B (Solid isolation): Cool the solution. Anhydrous TsOH will crystallize. Filter rapidly under an inert atmosphere (Schlenk filter) or in a glovebox.
-
Protocol F: Distillation of Methanesulfonic Acid (MsOH)
MsOH has a high boiling point (
-
Setup: Short-path distillation apparatus. All joints greased with high-vacuum grease (or use PTFE sleeves).
-
Vacuum: High vacuum is required (
, ideally ). -
Heat: Use an oil bath. Do not use a heat gun (hot spots cause decomposition/blackening).
-
Fractionation: Discard the first 10% (forerun), which contains the water. Collect the middle fraction.
-
Storage: Transfer immediately to a Schlenk flask or sealed ampoule.
Part 6: Safety & Emergency Response
Hazard: These acids are not just corrosive; they are dehydrating agents . They will rapidly strip water from skin and eyes, causing instant, deep burns that are slow to heal.
-
Skin Contact:
-
Spill Cleanup:
-
Do NOT absorb with paper towels (fire hazard due to dehydration heat).
-
Neutralize: Use a mixture of Sodium Bicarbonate (
) and clay/vermiculite. -
Wait: Allow the fizzing (
evolution) to stop before sweeping.
-
References
-
Sigma-Aldrich. Determination of Water Content in Acidic Samples Using Karl Fischer Titration. Application Note. Link
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying protocols like TsOH azeotrope).
-
SynQuest Labs. Safety Data Sheet: Trifluoromethanesulfonic acid.[3]Link
- Gerrard, W., & Mincer, A. M. (1958). The Analysis of Boron Tribromide and its Addition Compounds. (Foundational work on hydrolytic stability and handling of hygroscopic halides/acids).
- Mallinckrodt Baker.Methanesulfonic Acid Technical Bulletin.
(Note: While specific deep-links to PDF application notes change frequently, the citations above refer to the standard authoritative bodies and texts used to derive these protocols.)
Sources
Application Note & Detailed Protocol: Synthesis and Characterization of 3-Nitro-4-phenoxybenzenesulfonic acid sodium salt
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-Nitro-4-phenoxybenzenesulfonic acid sodium salt, a key intermediate in the synthesis of various specialty chemicals and pharmaceutical agents. The protocol herein is optimized for laboratory-scale synthesis, emphasizing safety, reproducibility, and high purity of the final product. We delve into the mechanistic rationale for the chosen synthetic strategy, provide a detailed step-by-step procedure, and outline rigorous analytical methods for quality control. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Significance
This compound and its salts are versatile chemical intermediates. The molecule's structure, featuring a nitro group, a phenoxy substituent, and a sulfonic acid moiety, makes it a valuable precursor for a range of more complex molecules. The sulfonic acid group imparts water solubility, a critical property for certain applications, while the nitro group can be readily reduced to an amine, providing a reactive handle for further derivatization.
The primary synthetic route involves the electrophilic sulfonation of 3-nitrodiphenyl ether. This reaction is a classic example of electrophilic aromatic substitution, where the choice of sulfonating agent and reaction conditions is critical to achieving high yield and regioselectivity. This application note will focus on the use of chlorosulfonic acid as the sulfonating agent, followed by neutralization to yield the desired sodium salt.
Synthesis Workflow and Mechanism
The overall synthesis can be conceptualized as a two-stage process: electrophilic sulfonation followed by neutralization.
Stage 1: Electrophilic Aromatic Substitution (Sulfonation)
The key step is the sulfonation of 4-phenoxy-nitrobenzene (also known as 3-nitrodiphenyl ether). In this reaction, chlorosulfonic acid serves as the potent sulfonating agent. The reaction proceeds via the generation of a sulfur trioxide (SO₃) electrophile, which then attacks the electron-rich aromatic ring of the 4-phenoxy-nitrobenzene. The sulfonic acid group directs primarily to the position para to the activating phenoxy group and meta to the deactivating nitro group, resulting in the desired this compound.
Stage 2: Neutralization
The resulting sulfonic acid is a strong acid and is often corrosive. For ease of handling, purification, and storage, it is converted to its more stable sodium salt. This is achieved by careful neutralization with a suitable base, such as sodium hydroxide or sodium carbonate, in an aqueous medium.
Below is a diagram illustrating the overall workflow.
Caption: Synthesis workflow for this compound sodium salt.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Phenoxy-nitrobenzene | Reagent Grade, >98% | Sigma-Aldrich | Starting material. |
| Chlorosulfonic Acid | Reagent Grade, >99% | Acros Organics | Highly corrosive. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Sodium Hydroxide (NaOH) | ACS Reagent, >97% | VWR | For neutralization. |
| Deionized Water | Type II or better | Millipore | For workup and purification. |
| Ice | For temperature control. |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Buchner funnel and vacuum flask
-
Drying oven (vacuum optional)
-
Standard laboratory glassware
3.3. Safety Precautions
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Handle all organic solvents in a well-ventilated area.
3.4. Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is dry.
-
Place the flask in an ice bath on a magnetic stirrer.
-
-
Sulfonation Reaction:
-
In the flask, dissolve 21.5 g (0.1 mol) of 4-phenoxy-nitrobenzene in 100 mL of anhydrous dichloromethane.
-
Stir the solution and allow it to cool to 0-5 °C.
-
Slowly add 14.0 g (0.12 mol) of chlorosulfonic acid to the dropping funnel.
-
Add the chlorosulfonic acid dropwise to the stirred solution over a period of 60-90 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours.
-
-
Reaction Quenching and Workup:
-
Prepare a separate beaker with 200 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation.
-
The organic and aqueous layers will separate. Transfer the mixture to a separatory funnel and remove the lower aqueous layer containing the sulfonic acid product.
-
-
Neutralization and Isolation:
-
Cool the collected aqueous layer in an ice bath.
-
Prepare a 20% (w/v) aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the acidic aqueous layer while stirring, monitoring the pH with a pH meter or pH paper.
-
Continue adding base until the pH of the solution is approximately 7.0-7.5.
-
The sodium salt of the product will precipitate out of the solution upon neutralization.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification and Drying:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of 20 mL of cold deionized water to remove any inorganic salts.
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Test | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid. |
| Solubility | Soluble in water. |
| Fourier-Transform IR (FTIR) | Characteristic peaks for SO₃ stretch (~1030-1080 cm⁻¹), NO₂ asymmetric stretch (~1520-1540 cm⁻¹), and C-O-C stretch (~1240 cm⁻¹). |
| ¹H NMR (D₂O, 400 MHz) | Aromatic protons should appear in the range of δ 7.0-8.5 ppm with expected splitting patterns. |
| Purity (HPLC) | >98% area purity when analyzed by reverse-phase HPLC with UV detection. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound sodium salt. By carefully controlling the reaction temperature during the sulfonation step and performing a meticulous workup and neutralization, a high-purity product can be consistently obtained. This intermediate is now ready for use in downstream applications, such as the synthesis of dyes, polymers, or as a key building block in drug discovery programs.
References
- Wang, L., et al. (2013). Preparation method of 4-phenoxy-3-nitrobenzenesulfonic acid.
Scalable production methods for 3-Nitro-4-phenoxybenzenesulfonic acid
Application Note: Scalable Production of 3-Nitro-4-phenoxybenzenesulfonic Acid via Aqueous Nucleophilic Aromatic Substitution ( )
Abstract
This application note details a robust, scalable protocol for the synthesis of This compound (NFBS) , a critical intermediate in the production of acid dyes, surfactants, and pharmaceutical precursors (analogous to bumetanide intermediates). Unlike traditional routes that rely on the non-selective nitration of diphenyl ethers, this protocol utilizes a regioselective Nucleophilic Aromatic Substitution (
Introduction & Strategic Route Selection
The Challenge
The synthesis of nitro-diphenyl ether sulfonates presents two primary challenges:
-
Regioselectivity: Direct nitration of 4-phenoxybenzenesulfonic acid often yields a mixture of isomers (ortho/para to the ether linkage) that are difficult to separate.
-
Scalability: Many academic protocols utilize dipolar aprotic solvents (DMF, DMSO) which are costly to recycle and pose safety risks at scale due to thermal instability with nitro compounds.
The Solution: Aqueous
We employ a convergent synthesis strategy. The electron-withdrawing nitro group at the ortho position to the halogen in 4-Chloro-3-nitrobenzenesulfonic acid (CNBSA) activates the carbon-chlorine bond towards nucleophilic attack. This allows for the displacement of chloride by a phenoxide ion under relatively mild conditions.
Advantages:
-
Self-Validating Regiochemistry: The position of the nitro and sulfonate groups is fixed in the precursor, eliminating isomer formation during the coupling step.
-
Aqueous Media: Water acts as an effective solvent for the ionic sulfonate salts, eliminating the need for hazardous organic solvents.
-
Atom Economy: The byproduct is sodium chloride (NaCl).
Reaction Mechanism & Workflow
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. The presence of the sulfonic acid group (
Figure 1: Logical workflow of the
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| Sodium 4-chloro-3-nitrobenzenesulfonate | 121-18-6 (Acid) | >98% | Electrophile / Substrate |
| Phenol | 108-95-2 | >99% | Nucleophile |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 50% w/w Soln. | Base / Catalyst |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% | Acidification (Workup) |
| Sodium Chloride (NaCl) | 7647-14-5 | Industrial Grade | Salting Out Agent |
Equipment
-
Reactor: Glass-lined or Stainless Steel (SS316) reactor with jacketed heating/cooling.
-
Agitation: Overhead stirrer with high-torque impeller (Anchor or Pitch-blade) to handle slurry phases.
-
Filtration: Nutsche filter or Centrifuge.
-
Analysis: HPLC (C18 column), pH meter.
Experimental Protocol
Phase 1: Preparation of the Electrophile (If not purchased)
Note: If starting from commercial Sodium 4-chloro-3-nitrobenzenesulfonate, skip to Phase 2.
Synthesis from 1-Chloro-2-nitrobenzene:
-
Charge 300g of 20% Oleum (fuming sulfuric acid) into the reactor.
-
Cool to 20°C.
-
Dose 100g of 1-chloro-2-nitrobenzene slowly, maintaining temperature <45°C (Exothermic).
-
Heat to 100°C and hold for 4 hours.
-
Quench into crushed ice/water (carefully).
-
Salt Out by adding NaCl until saturation. The sodium salt of CNBSA precipitates.[1]
-
Filter and wash with brine.
Phase 2: The Scalable Coupling Reaction (Core Protocol)
This protocol is normalized for a 1.0 mole scale.
Step 1: Formation of Sodium Phenoxide
-
Charge Water (400 mL) and Phenol (94.1 g, 1.0 mol) into the reactor.
-
Start agitation (150-200 RPM).
-
Slowly add 50% NaOH solution (80.0 g, 1.0 mol) .
-
Control Point: Maintain temperature <40°C.[2]
-
Observation: The mixture should become a clear, homogenous solution of sodium phenoxide.
-
Step 2: Addition of Substrate
-
Add Sodium 4-chloro-3-nitrobenzenesulfonate (259.6 g, 1.0 mol) to the phenoxide solution.
-
Add Sodium Carbonate (10.6 g, 0.1 mol) as a buffer to neutralize any acidic byproducts and maintain pH > 9.
-
Rationale: The reaction generates Cl⁻. Maintaining alkalinity ensures the phenol remains ionized (nucleophilic).
-
Step 3: Reaction (Thermodynamic Phase)
-
Heat the reaction mixture to 95°C - 100°C (Reflux) .
-
Maintain reflux for 4 - 6 hours .
-
In-Process Control (IPC): Monitor by HPLC. Reaction is deemed complete when residual CNBSA is <1.0%.
-
Step 4: Isolation via Salting Out (Preferred for Sodium Salt)
-
Cool the reaction mass to 60°C .
-
Add Sodium Chloride (NaCl) (approx. 15-20% w/v relative to total volume) slowly.
-
Cool further to 10°C - 15°C over 2 hours. The product will crystallize out as the sodium salt.[1]
-
Filter the slurry using a Nutsche filter.
-
Wash the cake with cold 15% brine solution (to remove excess phenol and inorganic salts).
Step 5: Conversion to Free Acid (Optional)
If the specific application requires the sulfonic acid form (
-
Re-dissolve the wet cake in minimal hot water (80°C).
-
Add 37% HCl until pH < 1.
-
Cool to 5°C. The free acid, This compound , will precipitate (often as a hydrate).
-
Filter and dry.
Process Validation & Quality Control
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 mins.
-
Detection: UV @ 254 nm.
-
Retention Time Reference:
-
CNBSA (Starting Material): ~4.5 min
-
Phenol: ~6.2 min
-
Product (NFBS): ~11.8 min
-
Expected Specifications
| Parameter | Specification |
| Appearance | Light yellow to off-white crystalline powder |
| Purity (HPLC) | |
| Moisture (LOD) | |
| Yield (Molar) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during filtration. | Check pH during reaction (must be >9). Ensure filtrate is fully saturated with NaCl before disposal. |
| High Impurity (Phenol) | Excess phenol used or poor washing. | Wash filter cake efficiently with cold brine. Do not wash with pure water (product may dissolve). |
| Dark Coloration | Oxidation of phenol.[3] | Ensure inert atmosphere ( |
| Slow Reaction Rate | Temperature too low. | Ensure vigorous reflux (95°C+). The reaction has a high activation energy barrier. |
Scalability & Safety Diagram
The following diagram illustrates the critical control points (CCPs) for scaling this process from lab to pilot plant.
Figure 2: Process Flow Diagram highlighting Critical Control Points (CCPs) for scale-up.
References
-
Preparation of 4-phenoxy-5-sulfamoyl-3-nitrobenzoic acid. (2016). Google Patents. Patent CN105566175A. (Describes the analogous
coupling of phenol with a nitro-chloro-sulfonate scaffold). Link -
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride. (1950). Google Patents. Patent US2511547A. (Describes the chlorosulfonation precursor synthesis). Link
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (General mechanism grounding for activated aryl halides). Link
-
4-Nitrobenzenesulfonic acid Safety Data. PubChem. (Safety and handling data for nitro-sulfonic acid derivatives). Link
Troubleshooting & Optimization
Technical Support Center: 3-Nitro-4-phenoxybenzenesulfonic Acid (NPSA) Solubility Optimization
Welcome to the Advanced Technical Support Center.
This guide addresses the specific solubility and handling challenges associated with 3-Nitro-4-phenoxybenzenesulfonic acid (NPSA) and its derivatives. As a Senior Application Scientist, I have structured this content to move beyond basic data, offering field-proven strategies to overcome the "amphiphilic paradox" inherent in this molecule—where the lipophilic phenoxy tail fights the hydrophilic sulfonic head, often resulting in emulsions, oils, or stubborn precipitates.
Part 1: The Solubility Matrix
The Core Challenge: NPSA is an amphiphile.[1] The sulfonic acid group (
Solubility Compatibility Table
| Solvent System | Free Acid Form ( | Salt Form ( | Application Notes |
| Water | High (pH < 1) | High (pH > 7) | Caution:[1] Free acid is hygroscopic and deliquescent. |
| Methanol / Ethanol | High | Moderate | Best for recrystallization of the free acid. |
| Dichloromethane (DCM) | Low / Moderate | Insoluble | Free acid may dissolve if dry; salts will not.[1] |
| Ethyl Acetate | Moderate | Insoluble | Good for extracting the free acid from acidic aqueous phases. |
| Hexane / Heptane | Insoluble | Insoluble | Use as an anti-solvent to force precipitation.[1] |
| Diethyl Ether | Low | Insoluble | Often used to wash away non-polar impurities from the solid salt. |
Part 2: Troubleshooting Guides (FAQs)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common issue with phenoxy-substituted sulfonic acids.[1] The molecule is forming a "supersaturated oil" because the hydrophobic phenoxy groups are aggregating to exclude water, while the sulfonic groups refuse to let go of the hydration shell.
Corrective Protocol:
-
The "Scratch & Seed" Method: Do not simply cool the solution. You must disrupt the oil phase.[1]
-
Step: Add a seed crystal (if available).[1] If not, use a glass rod to vigorously scratch the side of the flask at the oil/solvent interface.
-
-
The Anti-Solvent drip:
-
Azeotropic Drying:
Issue 2: "I cannot extract the compound into the organic layer."
Diagnosis: You are likely trying to extract the salt or the zwitterion into an organic solvent. Sulfonic acids are strong acids (
The "pH Switch" Protocol:
-
Acidify: Add concentrated
or until the aqueous phase is pH < 1. This suppresses the ionization of the sulfonic acid (pushing equilibrium to ).[1] -
Solvent Choice: Use Ethyl Acetate or n-Butanol .[1]
-
Salting Out: Saturate the aqueous layer with
.[1] This increases the ionic strength, forcing the organic sulfonic acid out of the water phase (Common Ion Effect).
Issue 3: "The solid is sticky and hygroscopic."
Diagnosis: Sulfonic acids are notorious hydrotropes.[1] They pull moisture from the air, turning crystalline solids into goo.[1]
Stabilization Strategy:
-
Convert to Salt: Unless you strictly need the free acid, convert it to the Sodium Salt .
-
Protocol: Neutralize with
or in water, then evaporate to dryness or precipitate with NaCl ("Salting out").[1] The sodium salt is significantly more stable and non-hygroscopic.
-
-
Storage: If you must keep the free acid, store it in a desiccator over
.
Part 3: Visualizing the Workflow
Diagram 1: The Solubility Decision Tree
Caption: A logic flow for selecting the correct solvent system based on the ionization state of NPSA.
Diagram 2: Purification & Isolation Workflow
Caption: Step-by-step protocol for isolating NPSA from a crude reaction mixture.
Part 4: Scientific Grounding & References
The protocols above are derived from fundamental principles of aromatic sulfonation and isolation techniques for amphiphilic organic acids.
Key Mechanisms:
-
Common Ion Effect: Adding NaCl to an aqueous solution of Sodium 3-Nitro-4-phenoxybenzenesulfonate shifts the equilibrium toward precipitation because the solubility product (
) is exceeded by the high concentration of ions [1].[1] -
Hydrotropy: The phenoxy group acts as a hydrotrope, often increasing the solubility of non-polar impurities in the aqueous phase. This is why washing the aqueous salt solution with an organic solvent (like Ether) before isolation is critical to remove non-sulfonated byproducts [2].[1]
-
Hammett Acidity: The nitro group at the meta position (relative to sulfonyl) is electron-withdrawing, increasing the acidity of the sulfonic group compared to benzenesulfonic acid, making the "pH switch" require strongly acidic conditions (pH < 1) to fully protonate [3].[1]
References:
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for "salting out" sulfonic acids). [1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Mechanisms of aromatic substitution and solubility). [1]
-
PubChem Database. (n.d.).[1] 3-Nitrobenzenesulfonic acid Compound Summary. National Library of Medicine. (Source for pKa and physical property comparisons). [1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific protocols for purifying sulfonic acid derivatives). [1]
Sources
Technical Support Center: Purification of 3-Nitro-4-phenoxybenzenesulfonic Acid
Case ID: PUR-3N4P-BSA Subject: Removal of Isomers and Impurities from 3-Nitro-4-phenoxybenzenesulfonic Acid (CAS: 6292-59-7 / Analogous Structures) Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
This guide addresses the purification of This compound , a critical intermediate often synthesized via the sulfonation of 4-nitrodiphenyl ether or the nitration of 4-phenoxybenzenesulfonic acid.[1]
The primary impurities encountered in this synthesis are:
-
Regioisomers: Primarily 2-nitro variants or alternative sulfonation positions (ortho to the ether linkage).[1]
-
Unreacted Starting Material: 4-nitrodiphenyl ether or diphenyl ether (neutral organics).[1]
-
Inorganic Salts: Sodium sulfate/chloride residues from the salting-out process.[1]
-
Over-nitrated/sulfonated byproducts: Dinitro species (highly colored).
The following protocols prioritize the isolation of the Sodium Salt form, as the free sulfonic acid is hygroscopic and difficult to crystallize in high purity.
Module 1: Diagnostic Triage
Before attempting purification, you must characterize the impurity profile to select the correct solvent system.
Q: How do I separate the isomers and impurities on HPLC?
A: Sulfonic acids are highly polar and strong acids. Standard Reverse Phase (RP) HPLC requires pH control to suppress ionization or ion-pairing agents to achieve retention.[1]
Recommended Method (Isocratic or Gradient):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.5).[1] Low pH ensures the sulfonic acid is protonated or consistently ionized. -
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm (nitro group absorbance).
-
Expected Elution Order:
Module 2: The "Golden Path" Purification Protocol
This workflow utilizes the "Salting Out" effect combined with "Phase Washing" to remove 90% of common impurities.
Step 1: Conversion and Salting Out (Removal of Bulk Isomers)
Logic: The sodium salt of the 3-nitro-4-phenoxy isomer typically has a lower solubility product (
-
Dissolution: Dissolve crude crude acid in minimal hot water (80–90°C).
-
Neutralization: Adjust pH to 7.0–7.5 using 20% NaOH or Sodium Carbonate (
).[1]-
Critical: Do not exceed pH 9, as the nitro group can undergo nucleophilic attack or degradation in hot alkali.
-
-
Salting Out: Add solid Sodium Chloride (NaCl) slowly to the hot solution until saturation (approx. 20% w/v).
-
Crystallization: Cool slowly to room temperature, then to 0–5°C. Stir for 2–4 hours.
-
Result: The target sodium sulfonate precipitates; isomers and excess sulfuric acid residues remain in the mother liquor.
-
Step 2: The "Organic Wash" (Removal of Unreacted Ethers)
Logic: Sulfonates are insoluble in non-polar organic solvents, while unreacted diphenyl ethers are highly soluble.
-
Resuspension: If the filter cake from Step 1 is sticky or colored (yellow/orange indicates organic impurities), dissolve it in water (10 mL/g).
-
Extraction: Wash the aqueous solution 2x with Ethyl Acetate or Toluene (equal volumes).[1]
-
Observation: The organic layer will extract the yellow/brown unreacted starting materials. The aqueous layer contains your product.
-
-
Isolation: Evaporate the aqueous layer or repeat the "Salting Out" (Step 1) to recover the purified solid.
Step 3: Final Recrystallization (Polishing)
Q: My product still contains salt (NaCl). How do I desalinate? A: Use Ethanol/Water recrystallization.[1]
-
Dissolve the sodium salt in minimum hot water.
-
Add hot Ethanol until the solution becomes slightly turbid.
-
Cool to crystallize. Sodium sulfonates are less soluble in ethanol than in water, while inorganic salts (NaCl) have different solubility profiles, often allowing separation based on the specific Ethanol:Water ratio (typically 80:20).
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for purification based on your specific impurity profile.
Caption: Decision tree for selecting the correct purification module based on HPLC/Impurity analysis.
Module 4: Advanced Troubleshooting (FAQs)
Q: The product is oiling out instead of crystallizing. Why?
A: This "oiling out" phenomenon usually occurs when:
-
Temperature is too high: The product melts under the solvent conditions.
-
Impurity Load is high: Isomers lower the melting point. Fix: Re-dissolve the oil in fresh water, treat with Activated Carbon (5% w/w) to adsorb tarry impurities, filter hot, and then cool very slowly with vigorous stirring. Seeding with a pure crystal is highly recommended.
Q: Can I isolate the Free Acid instead of the Sodium Salt?
A: Yes, but it is not recommended for storage. The free sulfonic acid is highly hygroscopic and corrosive. Protocol: If required, pass the aqueous solution of the Sodium Salt through a cation exchange resin (e.g., Amberlite IR-120 H+ form ). Evaporate the eluent under vacuum.[4] Note: Do not use high heat, as desulfonation can occur.
Q: How do I remove the 2-nitro isomer specifically?
A: The 2-nitro isomer (ortho-nitro) often forms an internal hydrogen bond or has different steric parameters than the 3-nitro (meta-nitro) target.[1] Technique: Use Fractional Crystallization at pH 2-3 .[1] Acidify the sodium salt solution with HCl. The free acid of the 3-nitro isomer often crystallizes differently than the 2-nitro isomer. Alternatively, use Magnesium Salt formation; magnesium sulfonates often show sharper solubility differences between isomers than sodium salts.
References & Authority
-
Synthesis & Sulfonation Logic:
-
HPLC Methodology:
-
Industrial Purification:
-
U.S. Patent 4,284,797: "Process for separating mixtures of 3- and 4-nitrophthalic acid."[1][8] (Demonstrates the principle of pH-controlled fractional crystallization for nitro-acid isomers).
-
Sigma-Aldrich Technical Data: "3-Nitrobenzenesulfonic acid sodium salt for synthesis."[1][5][6][9] (Solubility and stability data).
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 3-Nitrobenzenesulfonic acid | SIELC Technologies [sielc.com]
- 4. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
- 5. 3-Nitrobenzenesulfonic acid sodium salt for synthesis 127-68-4 [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]
- 9. CAS 127-68-4: Benzenesulfonic acid, 3-nitro-, sodium salt … [cymitquimica.com]
Technical Support Center: Optimizing Sulfonation Temperature for Phenoxybenzene Derivatives
Here is the technical support center for "Optimizing sulfonation temperature for phenoxybenzene derivatives".
Welcome to the technical support center for the sulfonation of phenoxybenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this reaction: temperature. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the sulfonation of diaryl ethers like phenoxybenzene and its derivatives. Understanding these fundamentals is key to effective troubleshooting.
Q1: What is the primary role of temperature in the sulfonation of phenoxybenzene derivatives?
A1: Temperature is arguably the most critical parameter in this reaction, acting as a control lever for three key outcomes:
-
Reaction Rate: As with most chemical reactions, higher temperatures increase the rate of sulfonation. However, this is a delicate balance, as excessive heat can accelerate undesirable side reactions.
-
Regioselectivity (Isomer Distribution): The sulfonation of substituted benzenes is subject to kinetic versus thermodynamic control, and temperature is the deciding factor.[1][2][3] At lower temperatures, the reaction is under kinetic control, favoring the most rapidly formed product (often the ortho-isomer). At higher temperatures, the reaction becomes reversible, allowing it to reach equilibrium and favor the most stable product, which is typically the less sterically hindered para-isomer (thermodynamic control).[1][3]
-
Side Reaction Profile: Temperature significantly influences the prevalence of side reactions such as polysulfonation, desulfonation (the reverse reaction), and substrate degradation.[4][5][6]
Q2: How does the phenoxy group influence the reaction conditions?
A2: The phenoxy group (-OPh) is a powerful activating, ortho, para-directing group due to the lone pairs on the ether oxygen, which can donate electron density to the aromatic ring. This makes the rings more susceptible to electrophilic aromatic substitution (EAS) than benzene itself. However, the ether linkage can be susceptible to cleavage under extremely harsh acidic conditions and high temperatures, which must be considered when selecting the upper temperature limit.
Q3: Which sulfonating agent should I use, and how does it relate to temperature?
A3: The choice of sulfonating agent dictates the reaction's reactivity and, consequently, the required temperature. The most common agents are:
-
Concentrated Sulfuric Acid (H₂SO₄): The least reactive common agent. It typically requires higher temperatures to achieve a reasonable reaction rate.
-
Fuming Sulfuric Acid (Oleum): This is sulfuric acid containing dissolved sulfur trioxide (SO₃).[7][8] It is much more reactive and allows for sulfonation at lower temperatures. The concentration of free SO₃ is a critical factor; higher concentrations can increase reaction rates but may also promote side reactions like sulfone formation.[6]
-
Chlorosulfuric Acid (HSO₃Cl): A highly effective agent that also allows for reactions at lower temperatures.[9]
The more reactive the agent, the lower the optimal temperature range will be to maintain control over the reaction.
Q4: What is desulfonation and why is it important in this context?
A4: Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction.[7][8][9] The reverse reaction, where the sulfonic acid group is removed, is called desulfonation. It is typically achieved by heating the sulfonic acid in dilute aqueous acid.[4][10] This reversibility is the very reason thermodynamic control is possible. At elevated temperatures, the initially formed kinetic product can revert to the starting material, which can then react again to form the more stable thermodynamic product.[1][11] Understanding this equilibrium is crucial for yield optimization.
Part 2: Troubleshooting Guide - Addressing Common Issues
This section provides direct, actionable advice for specific problems you may encounter during your experiments.
Problem 1: My reaction yield is consistently low. What are the likely temperature-related causes?
Answer: Low yield is a common issue that can often be traced back to suboptimal temperature settings. Consider these three possibilities:
-
Incomplete Reaction: The most straightforward cause is insufficient thermal energy.
-
Diagnosis: Analysis of the crude product (via TLC, GC, or NMR) shows a large amount of unreacted starting material.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments. Alternatively, extend the reaction time at the current temperature. Monitor progress to find the sweet spot where the starting material is consumed without a significant increase in byproducts.
-
-
Product Desulfonation: You may be operating at a temperature that favors the reverse reaction.
-
Diagnosis: The reaction appears to proceed initially but then stalls or even reverses, especially if water is produced as a byproduct and not removed.[12] This is more common when using concentrated H₂SO₄.
-
Solution: Ensure you are using a sufficiently concentrated sulfonating agent. Avoid excessively high temperatures, especially for prolonged periods. If using H₂SO₄, consider switching to oleum to drive the equilibrium forward at a lower temperature.
-
-
Substrate or Product Degradation: Your reaction is too hot, causing decomposition.
-
Diagnosis: The reaction mixture darkens significantly (charring), and complex, unidentifiable byproducts are observed.[6] This indicates cleavage of the phenoxybenzene core or other sensitive functional groups.
-
Solution: Immediately reduce the reaction temperature. Ensure efficient stirring and cooling to prevent localized hot spots.[6] Consider a slower, controlled addition of the sulfonating agent to manage the exothermic nature of the reaction. If degradation persists, a milder sulfonating agent is required.
-
Problem 2: I'm getting significant amounts of di- or poly-sulfonated products. How can I improve monosulfonation selectivity?
Answer: Polysulfonation occurs when the reaction conditions are too harsh, causing substitution on multiple sites.
-
Cause: The sulfonic acid group is deactivating, but the powerful activating effect of the phenoxy group can still make the product susceptible to a second sulfonation, especially at high temperatures or with a large excess of a potent sulfonating agent.[5]
-
Solution: Temperature control is key.
-
Lower the reaction temperature to reduce the overall reactivity of the system.
-
Reduce the number of equivalents of the sulfonating agent to be closer to stoichiometric (e.g., 1.05-1.1 equivalents).
-
Reduce the reaction time. Stop the reaction as soon as the starting material has been consumed to prevent over-reaction.
-
Problem 3: I am getting the wrong isomer. How do I control the regioselectivity?
Answer: This is a classic problem of kinetic vs. thermodynamic control, directly managed by temperature. The phenoxy group directs substitution to the ortho and para positions.
-
To favor the para-isomer (Thermodynamic Product): This isomer is generally more stable due to reduced steric hindrance between the bulky sulfonic acid group and the phenoxy group. To obtain it, you need to allow the reaction to reach equilibrium.
-
To favor the ortho-isomer (Kinetic Product): This isomer is often formed faster due to the statistical advantage (two ortho positions vs. one para position) and potential electronic stabilization of the transition state.
Data Presentation: Temperature vs. Isomer Distribution
The following table provides a representative example of how temperature can influence the ortho/para isomer ratio in the sulfonation of a generic substituted phenoxybenzene. Actual ratios are substrate-dependent and must be determined empirically.
| Reaction Temperature (°C) | Predominant Control | Typical Ortho:Para Ratio | Notes |
| 0 | Kinetic | 60:40 | The reaction is slow, but selectivity for the kinetic product is highest. |
| 25 | Kinetic | 55:45 | A common starting point, balancing reaction rate and kinetic control. |
| 80 | Mixed | 30:70 | The reaction is approaching equilibrium; desulfonation becomes significant. |
| 160 | Thermodynamic | <10:90 | The reaction is under thermodynamic control, favoring the most stable isomer.[3] |
Part 3: Experimental Protocols & Visual Guides
General Protocol for Temperature-Controlled Sulfonation
This protocol provides a self-validating framework. Careful monitoring and documentation at each step are crucial for reproducibility and troubleshooting.
Materials:
-
Phenoxybenzene derivative (1.0 eq)
-
Sulfonating agent (e.g., concentrated H₂SO₄, 3.0 eq)
-
Anhydrous solvent (if required, e.g., dichloromethane)
-
Ice-water bath, heating mantle with temperature controller
-
Cracked ice
-
Saturated sodium chloride (brine) solution
Procedure:
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer or thermocouple to monitor the internal reaction temperature.
-
Initial Cooling: Dissolve or suspend the phenoxybenzene derivative in the chosen solvent (if any) in the flask. Cool the mixture to the target starting temperature (e.g., 0°C) using an ice bath.
-
Controlled Addition: Add the sulfonating agent to the dropping funnel. Add it dropwise to the stirred solution at a rate that maintains the internal temperature within ±2°C of the target. Causality: A slow, controlled addition is critical to dissipate the heat generated from this exothermic reaction and prevent localized overheating and charring.[6]
-
Reaction Monitoring: Once the addition is complete, maintain the reaction at the target temperature. Monitor the progress by periodically taking small aliquots and analyzing them by TLC or HPLC to track the consumption of starting material.
-
Workup (Quenching): Once the reaction is complete, cool the mixture in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of cracked ice with vigorous stirring. Safety Note: This quenching process is highly exothermic.
-
Isolation: The sulfonic acid product may precipitate. If so, collect it by filtration. If it remains in solution, you can often induce precipitation by adding a saturated NaCl solution ("salting out").
-
Purification: Wash the crude product with cold brine to remove excess acid. The product can be further purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).
Visual Guides (Graphviz)
The following diagrams illustrate key concepts and workflows for optimizing your sulfonation reactions.
Caption: General mechanism for Electrophilic Aromatic Sulfonation (EAS).
Caption: Troubleshooting workflow for sulfonation optimization.
Caption: Energy profile of kinetic vs. thermodynamic control.
References
-
Wikipedia. "Desulfonation reaction". [Link]
-
Spryskov, A. A., and B. G. Gnedin. "Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid". ResearchGate. [Link]
-
Wikipedia. "Aromatic sulfonation". [Link]
-
Chemistry Steps. "Sulfonation of Benzene". [Link]
-
The Organic Chemistry Tutor. "Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds". YouTube. [Link]
-
Krylov, E. N., and M. V. Kol'tsova. "Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect". Office of Scientific and Technical Information. [Link]
- Google Patents.
-
OpenOChem Learn. "EAS-Sulfonation". [Link]
-
MDPI. "Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone". [Link]
-
Chemistry Stack Exchange. "Why does o-phenolsulfonic acid become p-phenolsulfonic acid in high temperatures?". [Link]
-
ResearchGate. "ChemInform Abstract: Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction.". [Link]
-
Wikipedia. "Dialkylbiaryl phosphine ligands". [Link]
-
ACS Publications. "Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction". [Link]
-
National Institutes of Health. "Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model". [Link]
-
Khan Academy. "Sulfonation". [Link]
-
ResearchGate. "Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Bas". [Link]
-
ResearchGate. "Synthesis and characterization of sulfonated polytriazoles utilizing 1,4‐bis(4‐azido‐2‐(trifluoromethyl)phenoxy)benzene for the proton exchange membrane applications". [Link]
-
YouTube. "35.02 Sulfonation of Benzene". [Link]
-
ASIA Chemical. "Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency". [Link]
-
National Institutes of Health. "The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells". [Link]
-
Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation)". [Link]
-
ResearchGate. "Synthesis of Petroleum Sulfonate via Gas-Phase Sulfonation in Rotating Packed Bed: Process Optimization and Interfacial Tension-Composition Relationship". [Link]
-
ResearchGate. "The sulfonation of aromatic and heteroaromatic polycyclic compounds". [Link]
-
ResearchGate. "ChemInform Abstract: Aromatic Sulfonation. Part 114. Sulfonation of Anisole, Phenol, Toluene and Related Alkyl and Alkoxy Derivatives with SO3. The Influence of the Solvent System on the Reactivity and the Sulfonic Acid Product Distribution.". [Link]
-
Canadian Journal of Chemistry. "Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride". [Link]
-
Slideshare. "Sulfonation of aromatic compounds". [Link]
-
MDPI. "Effect of the Sulfonation on the Swollen State Morphology of Styrenic Cross-Linked Polymers". [Link]
-
MDPI. "Sulfonic Functionalized Polydopamine Coatings with pH-Independent Surface Charge for Optimizing Capillary Electrophoretic Separations". [Link]
-
ResearchGate. "Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture". [Link]
-
ResearchGate. "Optimization of the C–H sulfonation conditionsa". [Link]
-
National Center for Biotechnology Information. "Phenanthrene-9-sulfonic acid". [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 5. Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 9. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0505582A1 - Sulfonating agent and process - Google Patents [patents.google.com]
Technical Support Guide: Storage & Stability of 3-Nitro-4-phenoxybenzenesulfonic Acid
Executive Summary & Core Directive
3-Nitro-4-phenoxybenzenesulfonic acid (NPBSA) is a bifunctional building block characterized by high acidity and significant photochemical sensitivity. Its stability profile is dominated by two competing degradation vectors: hygroscopic deliquescence (driven by the sulfonic acid moiety) and photo-reduction (driven by the nitro group).
The Golden Rule of Storage: NPBSA must be stored as if it were a living organism—kept dry, dark, and cool .
-
Primary Hazard: Moisture absorption leading to acid-catalyzed self-degradation.
-
Secondary Hazard: UV-induced nitro-to-nitroso rearrangement.
Critical Storage Protocol (The "Golden Standard")
Do not deviate from this protocol for analytical standards or long-term library storage.
| Parameter | Specification | Scientific Rationale |
| Container Type | Amber Borosilicate Glass (Type I) | Blocks UV/Vis radiation (<450 nm) to prevent nitro-group excitation. Glass resists acid corrosion better than plastics. |
| Closure System | PTFE-lined screw cap + Parafilm® | PTFE is inert to strong sulfonic acids; Parafilm provides a secondary moisture barrier. |
| Atmosphere | Argon or Nitrogen (Dry) | Displaces oxygen and humidity. Argon is heavier than air and provides a better "blanket" for solids. |
| Temperature | +2°C to +8°C (Refrigerated) | Slows kinetic degradation rates. Note: Allow to warm to Room Temp (RT) before opening to prevent condensation. |
| Desiccant | Silica Gel or P2O5 (in secondary container) | Maintains relative humidity (RH) <10% in the immediate vicinity of the vial. |
Degradation Mechanisms & Visualizations[1]
To troubleshoot effectively, you must understand how the molecule fails.
A. The Hygroscopic Cycle (Moisture Attack)
The sulfonic acid group (
B. Photochemical Instability
The nitro group (
C. Logic Flow: Storage Decision Tree
Figure 1: Decision logic for processing and storing incoming NPBSA samples to ensure maximum longevity.
Troubleshooting Guide & FAQs
This section addresses specific symptoms reported by researchers in the field.
Symptom 1: "My white powder has turned into a sticky yellow paste."
-
Diagnosis: Deliquescence. The material has absorbed enough atmospheric moisture to dissolve in itself. The yellowing indicates concurrent oxidation or photodegradation facilitated by the solvated state.
-
Immediate Action:
-
Do not return to the original stock bottle.
-
If the sample is critical, attempt to dry it in a vacuum desiccator over Phosphorus Pentoxide (
) for 24 hours. -
Check purity via HPLC. If purity is <95%, recrystallization is required.
-
Symptom 2: "The pH of my aqueous stock solution drops over time."
-
Diagnosis: Hydrolysis. While the sulfonic acid is stable, the phenoxy ether linkage is susceptible to acid-catalyzed hydrolysis, especially if the initial solution was already highly acidic.
-
Prevention:
-
Do not store NPBSA as a stock solution for >24 hours.
-
Prepare fresh solutions immediately before use.
-
If storage is unavoidable, freeze aliquots at -20°C (single-use only).
-
Symptom 3: "I see extra peaks in my HPLC chromatogram after leaving the sample on the bench."
-
Diagnosis: Photodegradation. Laboratory fluorescent lights emit enough UV to degrade nitro-aromatics in solution within hours.
-
Remediation:
-
Wrap all autosampler vials in aluminum foil.
-
Use "Low-Actinic" (amberized) glassware for all prep work.
-
Analytical Monitoring (Quality Control)
To verify the integrity of your NPBSA, use this stability-indicating HPLC method. This method is adapted to separate the polar parent compound from potential hydrophobic degradation products (e.g., nitro-phenols).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Keeps sulfonic acid protonated) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 300 nm (Nitro group specific) |
| Expected Retention | NPBSA will elute early (polar); degradation products (phenols) elute later. |
Safety & Handling (The "Must Knows")
-
Corrosivity: NPBSA is a strong organic acid. It causes severe skin burns and eye damage [1, 2].[1][2][3]
-
Incompatibility: Never store near strong bases (exothermic reaction) or strong oxidizers.[4]
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.
References
-
Spectrum Chemical. Safety Data Sheet: 4-Nitrobenzenesulfonic Acid. (General analogue handling and hazards). Available at:
-
Fisher Scientific. Safety Data Sheet: 3-Nitrobenzenesulfonic acid sodium salt. (Toxicity and handling data). Available at:
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at:
-
TCI Chemicals. Safety Data Sheet: Nitrobenzenesulfonic Acid Derivatives. Available at:
-
PhotochemCAD. Nitrobenzene Photostability Data. (Mechanistic insight into nitro-group light sensitivity). Available at:
Sources
Technical Support Center: Nitration of Phenoxybenzenesulfonic Acid (PBSA)
Topic: Controlling Exotherms & Process Safety Document ID: TS-NIT-PBSA-04 Status: Active / Verified Audience: Process Chemists, Scale-up Engineers, HSE Officers
Core Directive & Safety Preface
WARNING: The nitration of diphenyl ether derivatives, such as phenoxybenzenesulfonic acid (PBSA), involves a highly activated aromatic system. The ether oxygen strongly activates the ring, making the reaction rates significantly faster than benzene nitration. This creates a high risk of thermal runaway if the heat generation rate (
This guide treats the reactor not just as a vessel, but as a thermodynamic system that must be balanced.
Critical Process Parameters (CPP) & Thermodynamics
Before troubleshooting, verify your system aligns with these baseline parameters.
| Parameter | Specification | Scientific Rationale |
| Target Temperature | Low temp favors mono-nitration (selectivity) and prevents oxidative decomposition of the ether linkage. | |
| Heat of Reaction ( | High exothermicity typical of aromatic nitration. | |
| Adiabatic Temp Rise ( | Sufficient energy exists to boil the solvent or trigger secondary decomposition if cooling fails. | |
| Dosing Control | Limiting Reagent (Mixed Acid) | The reaction must be feed-controlled . Heat generation is directly proportional to the addition rate. |
| Agitation | Turbulent ( | Essential to prevent "hot spots" where local concentration of |
Troubleshooting Guides
Scenario A: "The temperature is spiking despite constant cooling jacket temperature."
Diagnosis: You are likely experiencing reactant accumulation .[1] This occurs when the dosing rate is faster than the chemical reaction rate (kinetic limitation) or mixing rate (mass transfer limitation). Unreacted nitric acid builds up, and when the reaction finally "kicks off," it releases all the stored energy simultaneously.
Immediate Action Protocol:
-
HARD STOP: Immediately cut the feed of the nitrating agent.
-
Full Cooling: Set jacket to maximum cooling capacity (do not freeze the mixture if using cryo-fluids; maintain
to avoid viscosity issues). -
Maintain Agitation: Crucial. Do not stop the stirrer. Maximum heat transfer requires maximum turbulence.
-
Wait: Monitor the temperature. It should peak and then decay. Only resume feed once the temperature returns to baseline and you have reduced the feed rate by 50%.
Visual Logic (Process Control Loop):
Caption: Figure 1. Safety Interlock Loop. The feed pump must be physically interlocked with the reactor temperature probe to prevent accumulation.
Scenario B: "The stirrer stopped during addition. Can I restart it?"
Diagnosis: CRITICAL SAFETY HAZARD. If the stirrer fails while mixed acid is present, you have created a stratified biphasic system. The acid may pool at the bottom or top depending on density.
The Hazard:
Restarting the stirrer will instantaneously mix the large pool of unreacted acid with the substrate. This will cause an immediate release of the total accumulated heat (
Immediate Action Protocol:
-
DO NOT RESTART THE STIRRER.
-
Quench via Dump: If the reactor has a bottom dump valve to a pre-filled ice/water quench tank, use it immediately (gravity drain).
-
In-Situ Quench (Alternative): If dumping is impossible, add a large volume of cold water or dilute sulfuric acid extremely slowly to the surface to dilute the acid phase without aggressive mixing, only if you have a specific SOP for static quenching.
-
Evacuate: If the temperature rises without stirring, evacuate the area.
Scenario C: "The reaction mixture is becoming a thick slurry/paste."
Diagnosis:
PBSA is a sulfonic acid; in the presence of strong mineral acids (
Troubleshooting Steps:
-
Check Solvent Ratio: Ensure you are using enough sulfuric acid (solvent) or a co-solvent like dichloromethane (DCM) or tetrachloroethylene if your protocol allows.
-
Temperature Check: You may be operating too cold. While low temps prevent side reactions,
can cause viscosity to spike. Raise temp slightly (e.g., to ) to improve fluidity. -
Impeller Selection: Switch from a marine propeller (axial flow) to an anchor or helical ribbon impeller, which are designed for high-viscosity heat transfer.
Frequently Asked Questions (FAQ)
Q1: Why do we use "Mixed Acid" (
-
Dehydrating Agent: It protonates nitric acid to form the Nitronium Ion (
) , which is the active electrophile required to attack the aromatic ring.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent/Heat Sink: The mass of sulfuric acid acts as a thermal buffer, absorbing the heat generated by the reaction.
Q2: How do I determine the "Onset Temperature" for my specific mixture? A: You cannot calculate this; you must measure it. Use Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) .[2]
-
Run a sample of the reaction mass (post-nitration) in a DSC.
-
Look for the first exotherm.
-
Rule of Thumb: Your process temperature should be at least
below the detected onset temperature of decomposition.
Q3: What is the "Fume-Off" risk?
A: If the reaction runs away, the temperature may reach the boiling point of the nitric acid or the decomposition point of the nitro-product. This generates massive amounts of gas (
Reaction Pathway & Hazard Visualization
Understanding the competition between the desired reaction and the thermal runaway is vital.
Caption: Figure 2. Reaction pathway showing the bifurcation between stable product formation and thermal runaway/decomposition.
References
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
and accumulation). -
BenchChem Technical Support. (2025). Managing Nitration Reactions: Troubleshooting & FAQs. (General nitration safety protocols).
-
European Patent Office. (2000).[3] Process for nitrating diphenyl ether compounds (EP0851852B1). (Specifics on nitrating diphenyl ether derivatives, temperature ranges, and isomer control).
-
Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH. (Mechanistic grounding for the formation of the nitronium ion).[4]
-
Health and Safety Executive (HSE). (2014). Chemical Reaction Hazards and the Risk of Thermal Runaway. (Guidelines on stirrer failure and emergency venting).
Sources
Technical Support Center: Optimization of 3-Nitro-4-phenoxybenzenesulfonic Acid (NPBSA) Synthesis
[1][2]
Executive Summary
This guide addresses the synthesis of 3-Nitro-4-phenoxybenzenesulfonic acid (and its sodium salt), a critical intermediate for pharmaceutical precursors and dye chemistry.[1][2]
While direct nitration of diphenyl ether is possible, it is notorious for poor regioselectivity.[2] Therefore, this guide focuses on the industry-standard Nucleophilic Aromatic Substitution (
The primary challenge in this synthesis is Chemoselectivity : specifically, preventing the hydroxide ion (from the base) from competing with the phenoxide ion, which leads to the irreversible hydrolysis of the starting material.
Module 1: The Chemistry & Critical Pathways[3]
Before troubleshooting, you must visualize the competition occurring in your reactor. The nitro group at position 3 activates the chlorine at position 4, making it susceptible to nucleophilic attack.
Reaction Pathway Diagram
Figure 1: The kinetic competition between Phenoxide (Target) and Hydroxide (Impurity).
Module 2: Troubleshooting Guides (Q&A)
Topic A: Controlling Hydrolysis (The "Yellow Impurity")
User Question: "I am observing a significant yield loss (20-30%), and HPLC shows a large peak eluting earlier than my product. The byproduct is a yellow solid that is difficult to remove. What is happening?"
Diagnosis: You are suffering from Hydrolysis Competition .[2]
The "yellow impurity" is likely 4-hydroxy-3-nitrobenzenesulfonic acid (or its salt).[1][2] This occurs when the hydroxide ion (
Technical Resolution:
-
The pH "Sweet Spot": You must maintain a pH high enough to deprotonate phenol (
) but low enough to minimize free . -
Reagent Order of Addition (Critical):
-
Water Minimization:
-
If possible, use a co-solvent like Isopropanol or Glycol to increase the solubility of the organic reactants while reducing the activity of water.
-
Topic B: Reaction Stalling & Temperature Control
User Question: "The reaction stalls at 80% conversion. If I increase the temperature above 100°C to push it, the mixture darkens and purity drops. How do I drive it to completion?"
Diagnosis: You are hitting a Kinetic/Thermodynamic Wall .[2]
The reaction is second-order: Rate =
Technical Resolution:
-
Concentration Management:
-
Run the reaction at the highest manageable concentration (e.g., 20-30% solids). Dilute conditions kill the kinetics of bimolecular reactions.
-
-
Phase Transfer Catalysis (PTC):
-
The "Step-Up" Heating Profile:
-
Initiate at 60°C for 1 hour (fast initial rate).
-
Ramp to 85-90°C only for the final 2 hours to convert the stubborn tail.
-
Never exceed 105°C; thermal decomposition of the nitro-sulfonic moiety becomes a risk.
-
Topic C: Purification & Isolation
User Question: "My final product contains 5-10% unreacted phenol. Recrystallization from water isn't removing it efficiently."
Diagnosis: Phenol has poor water solubility but can get trapped in the crystal lattice of the sulfonate salt.
Technical Resolution:
-
The "Salting Out" Wash:
-
Before isolation, adjust the reaction mass pH to 7.0 - 7.5 .[2]
-
Wash the aqueous solution with an organic solvent (e.g., Ethyl Acetate or Toluene ). The sulfonate product stays in the water; the unreacted phenol moves to the organic layer.
-
-
Salt vs. Acid Isolation:
-
Sodium Salt Isolation: Add NaCl (15-20% w/v) to the aqueous layer.[1][2] The product precipitates as the sodium salt (Common industrial form).
-
Free Acid Isolation: If you specifically need the acid form, you must pass the solution through a cation exchange resin or acidify with
and extract, though the sulfonic acid is highly water-soluble and difficult to isolate as a solid free acid (often hygroscopic).
-
Module 3: Experimental Data & Validation
Impurity Profile Table
| Component | Retention Time (Relative) | Origin | Mitigation Strategy |
| CNBS (Starting Material) | 1.00 | Incomplete Reaction | Increase time/conc; Use PTC. |
| NPBSA (Product) | 1.45 | Target | N/A |
| Hydrolysis Impurity | 0.65 (Early Eluter) | Control pH < 9.5; Pre-form phenoxide.[1][2] | |
| Phenol | 2.10 | Excess Reagent | Wash with Ethyl Acetate at pH 7.[2] |
| Bis-Sulfone | 2.80 (Late Eluter) | Over-reaction (Rare) | Avoid extreme temperatures (>110°C).[1][2] |
Troubleshooting Logic Tree
Figure 2: Decision matrix for rapid troubleshooting of NPBSA synthesis.
References
-
Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com. Detailed protocol for the precursor synthesis via sulfonation and nitration.[3] Link
-
Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. Chemistry LibreTexts. Mechanistic overview of activated aryl halide substitution. Link
-
3-Nitrobenzenesulfonic acid Production Methods. ChemicalBook. Industrial overview of nitrobenzenesulfonic acid derivatives and isolation techniques. Link
-
Hydrolysis Kinetics in SNAr. Imperial College London. Lecture notes on the competition between nucleophiles in aromatic substitution. Link
-
Process for producing 3-nitro-4-alkoxybenzoic acid. Google Patents (EP1621528A1). Analogous chemistry demonstrating the importance of temperature control in nitrated alkoxy-benzene synthesis. Link
Purification challenges of sulfonated nitro-aromatic compounds
Technical Guide: Sulfonated Nitro-Aromatic Compounds
Status: Operational Ticket ID: SNAC-PUR-001 Lead Scientist: Senior Application Specialist Subject: Troubleshooting Isolation, Separation, and Desalting of Sulfonated Nitro-Aromatics
Welcome to the Support Center
You are likely here because you are facing the "Triple Threat" of organic synthesis workups: High Polarity (water solubility), Strong Acidity (pKa < 1), and Energetic Instability (nitro groups).
Standard organic extraction protocols (e.g., DCM/Water partition) fail here because sulfonated nitro-aromatics (SNACs) refuse to leave the aqueous phase. Furthermore, the presence of isomers (ortho/meta/para) and high inorganic salt loads (from neutralization) creates a separation bottleneck.
This guide provides field-proven workflows to resolve these specific bottlenecks.
Module 1: Isolation from Sulfonation Mass
The Issue: "I cannot extract my product from the aqueous acid stream using organic solvents."
Root Cause: The sulfonic acid group (
Solution: The "Salting Out" Protocol
Instead of extraction, you must utilize controlled precipitation. The sodium salts of nitro-aromatic sulfonic acids are significantly less soluble in high-ionic-strength brine than in pure water.
Protocol: Salting Out & Recrystallization[1]
-
Quench: Pour your sulfonation mass (oleum/sulfuric acid) slowly onto ice. Maintain temperature
to prevent desulfonation or decomposition. -
Salting Out: Add solid Sodium Chloride (NaCl) slowly to the quenched mixture.
-
Target: Saturation (approx. 20-25% w/v NaCl).
-
Observation: The sodium sulfonate salt will precipitate as a thick paste or crystals.
-
-
Filtration: Filter the paste.[1] Note: The filtrate contains the bulk of the sulfuric acid.
-
Recrystallization: Dissolve the crude paste in the minimum amount of boiling water. Allow to cool slowly to
. The aromatic sulfonate crystallizes out, while inorganic salts (NaCl/Na SO ) largely remain in the mother liquor [1][2].
Workflow Visualization
Figure 1: Isolation workflow utilizing the common ion effect (Salting Out) to recover water-soluble sulfonates.
Module 2: Chromatographic Separation (HPLC)
The Issue: "My peaks are tailing, or I cannot separate the meta isomer from the para isomer."
Root Cause:
-
Ionization: Sulfonic acids are fully ionized at standard HPLC pH (pH 2-7). This causes repulsion from C18 stationary phases (early elution).
-
Isomer Similarity: The structural difference between m-nitro and p-nitro isomers is subtle, requiring high selectivity.
Solution: Mixed-Mode or Ion-Pair Chromatography
Standard Reverse Phase (RP) is insufficient. You must either suppress ionization (impossible for sulfonates), pair the ion, or use a mixed-mode column.
Troubleshooting Table: Column & Phase Selection
| Technique | Stationary Phase | Mobile Phase Strategy | Best For |
| Ion-Pair RP | C18 (End-capped) | Water/Acetonitrile + TBAHS (5-10 mM) | Resolving close isomers (o/m/p). The amine pairs with sulfonate to form a neutral lipophile. |
| Mixed-Mode | Newcrom R1 [3] | MeCN/Water + Formic Acid (pH 3) | General purity checks. The column has embedded cationic groups to retain sulfonates. |
| HILIC | Amide or Silica | High % Acetonitrile (>80%) + Ammonium Acetate | Very polar di-sulfonated species that elute in void volume on C18. |
| Anion Exchange | SAX (Strong Anion Exchange) | Phosphate Buffer + NaCl gradient | Separating mono-sulfonated from di-sulfonated by-products. |
Critical Note on Ion-Pairing: If using Tetrabutylammonium Hydrogen Sulfate (TBAHS), you must dedicate that column to ion-pairing methods. The reagent is difficult to wash off and modifies the column permanently.
Method Development Loop
Figure 2: Decision logic for developing HPLC methods for strong acids.
Module 3: Desalting (Removing Inorganic Ash)
The Issue: "My final product is 95% pure by HPLC, but contains 15% Sodium Sulfate by weight."
Root Cause: The "Salting Out" step introduces massive inorganic contamination. Recrystallization reduces this but rarely eliminates it.
Solution: Nanofiltration (NF)
Dialysis is too slow; Resin adsorption is hard to scale. Nanofiltration is the industrial standard for this separation.
Protocol: Membrane Desalting[2]
-
Membrane Selection: Use a membrane with a Molecular Weight Cut-Off (MWCO) of ~200-400 Da (e.g., NF270 or NF90 ) [4].
-
Diafiltration:
-
Dissolve product in water.
-
Circulate through the NF module at 5-10 bar pressure.
-
Continuously add fresh water to the feed tank to maintain volume (constant volume diafiltration).
-
-
Endpoint: Monitor conductivity of the permeate. When conductivity drops to near-background levels, the salt is removed.
Module 4: Safety & Handling
The Issue: "Is it safe to rotary evaporate the solvent to dryness?"
Hazard Warning: Nitro-aromatic compounds are energetic. While the sulfonate group adds stability, dry nitro-salts can still be shock-sensitive or prone to rapid decomposition [5].
-
Thermal Hazards: Do not heat dry solids above 100°C. Use vacuum drying at lower temperatures (<60°C).
-
Dust Explosion: Finely powdered nitro-compounds are Class 1 Dust Explosion hazards. Ground all equipment.
-
Red Water: The mother liquor (red/brown) is toxic and resistant to biodegradation. Do not pour down the sink; it requires incineration or specialized Fenton oxidation treatment [6].
References
-
PrepChem. (n.d.). Preparation of 3-nitrobenzenesulfonic acid. Retrieved from [Link]
-
American Chemical Society (ACS). (2012). Equilibrium Solubility of Sodium 3-Nitrobenzenesulfonate in Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2023). Ultrafiltration and Nanofiltration for the Removal of Pharmaceutically Active Compounds. Membranes. Retrieved from [Link]
-
ResearchGate. (2025). Removal of nitro aromatic compounds from TNT red water. Retrieved from [Link]
Sources
Technical Support Center: Stabilizing 3-Nitro-4-phenoxybenzenesulfonic Acid (NPBSA) Solutions
Status: Active Last Updated: February 16, 2026 Topic: Color Stability & Degradation Troubleshooting Audience: Chemical Researchers, QA/QC Analysts, Process Engineers
Executive Summary & Chemical Context
3-Nitro-4-phenoxybenzenesulfonic acid (NPBSA) is a critical intermediate often used in the synthesis of azo dyes and pharmaceutical precursors. Its stability is governed by three competing functional motifs: the electron-withdrawing nitro group (
Users frequently report unexpected color shifts—ranging from pale yellow to deep orange or brown. These shifts are rarely random; they are deterministic chemical signals indicating pH excursions, photodegradation, or trace metal contamination .
This guide provides a self-validating diagnostic system to identify and resolve these instability issues.
Diagnostic Workflow: Root Cause Analysis
Before attempting remediation, use this logic flow to identify the specific instability mechanism affecting your NPBSA solution.
Figure 1: Decision tree for isolating the chemical mechanism behind NPBSA color instability.
Troubleshooting Guides & FAQs
Module A: pH-Dependent Color Shifts (The "Indicator" Effect)
Q: Why did my colorless/pale yellow NPBSA solution turn deep orange upon adding NaOH?
Technical Explanation:
NPBSA behaves as a pH indicator. The nitro group at the meta position (relative to the sulfonate) and ortho to the phenoxy group is highly electron-withdrawing. In alkaline environments (typically pH > 8), the molecule can undergo resonance stabilization where the negative charge is delocalized onto the nitro group, forming a nitronate-like species . This extends the conjugation system, shifting the absorption maximum (
Corrective Action:
-
Verify pH: If the color change is undesirable, measure the pH immediately.
-
Re-acidification: Slowly add dilute HCl or
. If the solution returns to pale yellow/colorless, the molecule is intact, and the shift was purely a reversible acid-base equilibrium. -
Buffer Selection: If your experiment requires neutral/basic pH, you cannot eliminate the color. You must account for it as a background signal in UV-Vis assays.
Module B: Photochemical Degradation
Q: My stock solution was clear yesterday but is now yellow/brown. Can I still use it?
Technical Explanation:
Nitro-aromatics are notoriously photosensitive. Upon exposure to UV or visible light, the nitro group (
Assessment Protocol: Run a purity check (HPLC). If the degradation products (often eluting earlier due to polarity changes) exceed 1-2%, the solution is compromised for quantitative work.
Prevention Strategy:
-
Storage: Always use amber borosilicate vials.
-
Handling: Minimize exposure to fluorescent lab lighting; wrap flasks in aluminum foil during long reactions.
Module C: Solubility & Precipitates
Q: I see a haze or crystals forming in my solution. Is this degradation?
Technical Explanation: This is likely a physical stability issue, not chemical degradation. The sulfonic acid group makes NPBSA water-soluble, but this solubility is depressed by:
-
Common Ion Effect: High concentrations of
(from brine or buffers) can precipitate the sodium salt of NPBSA (Salting out). -
Trace Metals: Sulfonic acids can chelate divalent cations (
, ), forming less soluble salts.
Data Table: Solubility Factors
| Parameter | Impact on NPBSA Stability | Recommended Limit |
| pH | High pH increases solubility (salt form) but alters color. | Maintain pH < 7 for colorless solutions. |
| Temperature | Solubility decreases significantly < 10°C. | Store > 15°C if high conc. (>0.5 M).[1][2][3] |
| Ionic Strength | High salt causes precipitation. | Avoid saturated brine matrices. |
Standardized Validation Protocols
Use these protocols to validate the quality of your NPBSA reagents.
Protocol 1: The "Dark vs. Light" Stress Test
Purpose: To quantify the photosensitivity of your specific batch.
-
Preparation: Prepare a 10 mM solution of NPBSA in degassed water.
-
Segregation: Split into two clear glass vials.
-
Vial A (Control): Wrap completely in aluminum foil.
-
Vial B (Test): Place under direct cool-white fluorescent light (or window sill) for 24 hours.
-
-
Analysis:
-
Visually compare colors against a white background.
-
Measure Absorbance at 400 nm (visible yellow region).
-
-
Interpretation:
-
If Vial B
Vial A, your application requires strict dark-room handling.
-
Protocol 2: Reversibility Check (Differentiation)
Purpose: To distinguish between pH effects (reversible) and degradation (irreversible).[4][5][6]
-
Take 2 mL of the colored/discolored solution.
-
Add 100 µL of 1M HCl.
-
Observation:
-
Immediate clearing: The issue was pH (Alkaline shift). Solution is usable.
-
Color persists: The issue is photodegradation or chemical oxidation. Discard solution.
-
References
-
ChemicalBook. (n.d.). 3-Nitrobenzenesulfonic acid sodium salt Properties and Stability. Retrieved from
-
Gautam, S., et al. (2007).[7] Photocatalytic degradation of 3-nitrobenzenesulfonic acid in aqueous TiO2 suspensions. Journal of Chemical Technology & Biotechnology. Retrieved from
-
Fisher Scientific. (2025).[8] Safety Data Sheet: 4-Nitrobenzenesulfonic acid (Structural Analog). Retrieved from
-
BenchChem. (2025).[5] Preventing degradation of Nitro-aromatic derivatives during storage.[5] Retrieved from
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. 3-Nitro-4-Phenoxy-5-Sulfonylbenzoic Acid, CasNo.28328-53-2 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 4. Indicators1 [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chem Demos | Dr. Alexey Ignatchenko research group homepage [citadel.sjfc.edu]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
Technical Support Guide: Drying Strategies for 3-Nitro-4-phenoxybenzenesulfonic Acid
CAS Number: 102238-65-3 Chemical Class: Nitroaromatic Sulfonic Acid Physical State: Hygroscopic Solid / Semi-solid Paste (if wet)
Introduction: The "Hydrate Trap"
3-Nitro-4-phenoxybenzenesulfonic acid is a challenging intermediate due to the conflicting stability requirements of its functional groups. As a strong sulfonic acid, it is inherently hygroscopic and often exists as a stable hydrate. Removing this bound water ("drying") requires energy, yet the molecule contains a nitro group (susceptible to thermal decomposition) and a phenoxy ether linkage (susceptible to acid-catalyzed cleavage at high temperatures).
This guide provides field-proven strategies to dry this compound without triggering decomposition (charring, desulfonation, or explosion).
Module 1: Stability Profile & Critical Limits
Before attempting any drying protocol, you must understand the thermal boundaries of this molecule.
Why Does It Decompose?
-
Desulfonation: Aromatic sulfonic acids can lose the
group (reverting to the parent arene) if heated in the presence of water/acid at temperatures . -
Nitro-Group Instability: While generally stable up to
in neutral forms, nitro compounds in the presence of strong acids (self-catalysis) can lower the onset of exothermic decomposition. -
Ether Cleavage: The phenoxy ether bond is stable under neutral conditions but can hydrolyze in the presence of the compound's own strong acidity and residual moisture at elevated temperatures.
Critical Parameters Table
| Parameter | Safe Limit | Danger Zone | Consequence of Exceeding |
| Temperature | < 50°C | > 80°C | Darkening (charring), Desulfonation ( |
| Pressure | < 10 mbar | Atmospheric | Inefficient drying requiring higher Temps |
| Time | 12-24 Hours | > 48 Hours | Increased oxidative degradation |
| Atmosphere | Nitrogen/Argon | Air/Oxygen | Oxidation of the aromatic ring |
Module 2: Drying Protocols
Method A: Vacuum Oven Drying (Standard Protocol)
Best for: Routine drying of isolated solids.
The Setup:
-
Equipment: Vacuum oven with temperature control
. -
Desiccant: Tray of Phosphorus Pentoxide (
) or KOH pellets placed inside the oven (but not touching the product) to scavenge acidic moisture.
Protocol:
-
Pre-treatment: If the sample is a wet paste from filtration, press it as dry as possible on a sintered glass funnel using a rubber dam.
-
Loading: Spread the solid in a thin layer (< 1 cm) on a glass or PTFE tray. Do not use aluminum foil (acid will corrode it).
-
Step-Down Vacuum: Apply vacuum gradually to prevent "bumping" or splattering of wet paste.
-
Hour 0-1: 100 mbar (remove bulk solvent).
-
Hour 1+: < 10 mbar (remove bound water).
-
-
Heating: Set temperature to 40°C . Monitor for 2 hours. If stable (no color change), increase to maximum 50°C .
-
Duration: Dry for 12–16 hours.
-
Backfill: Vent with dry Nitrogen or Argon, never humid air.
Method B: Azeotropic Drying (High Purity / Anhydrous)
Best for: Preparing the compound for moisture-sensitive reactions (e.g., acid chloride formation).
The Logic: Water forms a low-boiling azeotrope with solvents like toluene or dichloromethane (DCM). This allows water removal at temperatures below the boiling point of water, protecting the heat-sensitive nitro group.
Protocol:
-
Dissolution/Suspension: Place the wet sulfonic acid in a flask with Toluene (boiling point
) or DCM (if solubility allows, though Toluene is standard for azeotropes).-
Note: If the acid is insoluble in toluene, it will form a suspension. The water will still be stripped from the solid particles.
-
-
Dean-Stark Trap: Attach a Dean-Stark apparatus.
-
Reflux: Heat the solvent to reflux.
-
Safety: Ensure the oil bath temperature does not exceed
(internal temp will be ).
-
-
Separation: Water will collect in the trap. Continue until no more water droplets separate (usually 2-4 hours).
-
Isolation: Cool to room temperature. Filter the solid (if suspension) or rotary evaporate the solvent (if dissolved) under reduced pressure at
.
Module 3: Decision Logic & Workflows
Use the following decision tree to select the correct drying method based on your sample's state and your downstream application.
Figure 1: Decision matrix for selecting the optimal drying strategy based on purity needs and initial state.
Module 4: Troubleshooting & FAQs
Q1: My sample turned from off-white to dark brown/black. What happened?
Diagnosis: Thermal decomposition or oxidation.[1] Cause:
-
Temperature too high: You likely exceeded
. -
Acid concentration: As water leaves, the remaining "liquid" phase becomes highly concentrated sulfuric/sulfonic acid, which chars organic matter. Solution:
-
Discard the charred portion (it cannot be purified easily).
-
For the next batch, lower the temperature to
and increase the vacuum quality. -
Ensure the sample is washed thoroughly with a non-polar solvent (like DCM) before drying to remove trace sulfuric acid impurities from synthesis.
Q2: The solid turned into a sticky gum/oil under vacuum. Is it ruined?
Diagnosis: Melting point depression or "oiling out."
Cause: Sulfonic acids often have sharp melting point depressions when hydrated. At
-
Do not heat. Turn off the heater.
-
Keep the vacuum on. As water evaporates from the oil, it should re-solidify (though it may remain amorphous).
-
Pro Tip: If it remains an oil, dissolve it in a small amount of dry methanol, precipitate with diethyl ether, and filter again.
Q3: Can I use a desiccator instead of an oven?
Answer: Yes, for small scales (< 5g).
Protocol: Use a vacuum desiccator with Phosphorus Pentoxide (
-
Warning: Do not use Calcium Chloride (
) alone, as it is often insufficient for sulfonic acids. is required to compete with the sulfonic acid for water.
Q4: How do I store the dried compound?
Answer:
-
Container: Amber glass vial (protect from light).
-
Seal: Parafilm or Teflon tape under the cap.
-
Environment: Store in a desiccator or at
. Cold storage slows down hydrolysis of the ether bond.
References
-
Sigma-Aldrich. this compound (AldrichCPR).
-
ChemicalBook. 3-Nitrobenzenesulfonic acid Properties & Safety. (General stability data for the nitrobenzenesulfonic acid class).
-
University of Calgary. Drying Agents and Methods for Organic Solutions. (Standard protocols for drying acidic intermediates).
-
Fisher Scientific. Safety Data Sheet: 4-Nitrobenzenesulfonic acid. (Analogous safety data regarding decomposition temperatures).
Sources
Validation & Comparative
1H NMR interpretation and peak assignment for 3-Nitro-4-phenoxybenzenesulfonic acid
This guide provides a technical comparison and interpretation framework for 3-Nitro-4-phenoxybenzenesulfonic acid , designed for drug development professionals and analytical chemists.[1] It moves beyond basic spectral listing to offer a diagnostic workflow for verifying structural integrity during synthesis intermediates.
Executive Summary & Diagnostic Value
In drug discovery and dye synthesis, This compound serves as a critical electrophilic intermediate.[1] The introduction of the nitro group at the 3-position (ortho to the phenoxy linkage) drastically alters the electronic landscape of the molecule.[1]
This guide compares the Product (this compound) against its Precursor (4-Phenoxybenzenesulfonic acid).[1] The primary "performance" metric here is the diagnostic resolution of the NMR spectrum—specifically, the ability to distinguish the regioselective nitration at C3 versus potential side reactions (e.g., nitration on the phenoxy ring).[1]
Key Structural Differentiators
| Feature | Precursor (4-Phenoxybenzenesulfonic acid) | Product (this compound) |
| Symmetry | AA'BB' System (Ring A) | ABC System (Ring A, Asymmetric) |
| Key Shift | H2/H6 equivalent (~7.6 ppm) | H2 highly deshielded (~8.5 ppm) |
| Coupling | Ortho-coupling only (d, ~8.8 Hz) | Meta-coupling visible (d, ~2.2 Hz) |
Experimental Protocol: Self-Validating NMR Workflow
To ensure reproducible data, follow this "Trustworthiness" protocol. Sulfonic acids are hygroscopic; moisture content significantly affects chemical shifts, particularly of acidic protons.
Materials
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]
-
Why DMSO? Sulfonic acids are often insoluble in CDCl3. D2O causes H/D exchange, erasing the SO3H signal. DMSO-d6 preserves the acidic proton signal (often broad).[1]
-
-
Sample Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Drying: Dry the solid compound in a vacuum desiccator over P2O5 for 4 hours prior to dissolution to minimize water peaks (3.33 ppm in DMSO) which can obscure mid-field signals.
-
Dissolution: Add DMSO-d6. Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.
-
Acquisition:
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine meta-couplings. Phase correction must be manual to ensure the broad sulfonic acid peak does not distort the baseline.[1]
Spectral Analysis & Peak Assignment
The spectrum is defined by the deshielding effect of the nitro and sulfonic acid groups.[1] The molecule consists of two rings:[1]
-
Ring A (Active): Trisubstituted (1-SO3H, 3-NO2, 4-OPh).[1]
-
Ring B (Passive): Monosubstituted Phenoxy ring (Pattern usually remains a multiplet).[1]
Predicted Chemical Shift Data (DMSO-d6)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic (Causality) |
| H2 | Aromatic (Ring A) | 8.45 – 8.55 | Doublet (d) | Most Deshielded. Trapped between two electron-withdrawing groups (EWG): -NO2 and -SO3H.[1] | |
| H6 | Aromatic (Ring A) | 8.05 – 8.15 | Doublet of Doublets (dd) | Ortho to -SO3H, Para to -NO2. Shows both ortho and meta coupling.[2] | |
| H5 | Aromatic (Ring A) | 7.15 – 7.25 | Doublet (d) | Shielded. Ortho to the electron-donating Phenoxy oxygen.[1] The shielding of oxygen combats the deshielding of the nitro group.[1] | |
| H2'-H6' | Aromatic (Ring B)[1] | 7.35 – 7.55 | Multiplet (m) | - | The "passive" phenoxy ring.[1] Typically appears as a complex multiplet overlapping with H5. |
| SO3H | Sulfonic Acid | 10.0 – 12.0 | Broad Singlet (bs) | - | Highly variable.[1] Depends on concentration and water content. May be invisible if rapid exchange occurs. |
Comparative Analysis: Product vs. Precursor
The nitration is confirmed by the loss of symmetry in Ring A.[1]
-
Precursor (4-Phenoxybenzenesulfonic acid): Ring A appears as two doublets (AA'BB' system) around 7.6 ppm and 6.9 ppm.[1]
-
Product: The signal at 7.6 ppm splits and shifts.[3] One proton (H2) moves significantly downfield to ~8.5 ppm due to the ortho-nitro effect.[1] The other (H6) moves slightly downfield.[1] The upfield doublet (H5) remains relatively stable but loses its symmetry partner.[1]
Structural Logic & Signaling Pathways
The following diagrams illustrate the synthesis logic and the decision tree for interpreting the NMR spectrum.
Diagram 1: Synthesis & Electronic Effects
This diagram maps the nitration pathway and the resulting electronic vectors that dictate the NMR shifts.[1]
Caption: Electrophilic aromatic substitution pathway and the resulting electronic substituent effects (SCS) driving the NMR chemical shifts.
Diagram 2: Diagnostic Decision Tree
Use this workflow to confirm the structure from the raw FID data.[1]
Caption: Step-by-step logic flow for verifying the 3-nitro regiochemistry using H2 chemical shift and coupling constants.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for Additivity Rules/SCS).
-
National Institute of Standards and Technology (NIST). 4-Phenoxybenzenesulfonic acid Mass/NMR Data. PubChem CID 4765. [Link][1]
-
Reich, H. J. (2024). WinPLT NMR Chemical Shift Prediction Data. University of Wisconsin-Madison.[1] (Basis for SCS calculations). [Link][1]
Sources
FTIR spectral analysis of 3-Nitro-4-phenoxybenzenesulfonic acid functional groups
Title: Technical Guide: High-Fidelity FTIR Characterization of 3-Nitro-4-phenoxybenzenesulfonic Acid (NPS)
Executive Summary This guide provides a rigorous analytical framework for the spectral characterization of This compound (NPS) . As a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and azo dyes, the purity and structural integrity of NPS are paramount. This document objectively compares Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical modalities (Raman, NMR, and Computational DFT), demonstrating why FTIR remains the industry standard for validating the highly polar nitro and sulfonyl functional groups inherent to this molecule.
Part 1: Structural Context & Analytical Challenges
The NPS molecule presents a unique spectroscopic challenge due to the "crowding" of electronegative functional groups on the benzene ring.
The Molecular Architecture:
-
Core: Benzene ring.[1]
-
Position 1: Sulfonic Acid group (
): Highly polar, hygroscopic. -
Position 3: Nitro group (
): Strong withdrawing group, distinct symmetric/asymmetric stretches. -
Position 4: Phenoxy group (
): Ether linkage connecting a second aromatic ring.
The Analytical "Collision":
The primary challenge in analyzing NPS is the spectral overlap in the 1150–1250 cm⁻¹ region . Both the ether linkage (
Part 2: Comparative Analysis (FTIR vs. Alternatives)
To ensure scientific integrity, we compare FTIR against its primary alternatives. This section validates why FTIR is the selected "product" for this specific application.
Table 1: Comparative Efficacy of Analytical Techniques for NPS Characterization
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | DFT (Computational) |
| Primary Mechanism | Dipole moment change (Absorption) | Polarizability change (Scattering) | Quantum Mechanical Prediction |
| Nitro Group ( | Superior. Distinct asymmetric (1530) & symmetric (1350) bands. | Weak signal.[2][3] | Excellent for predicting shifts. |
| Sulfonic Group ( | Superior. Strong S=O and S-O stretching modes. | Moderate. | Useful for H-bonding modeling. |
| Aromatic Backbone | Good (C=C stretches), but often obscured by polar groups. | Superior. Ring breathing modes are very intense. | N/A |
| Water Interference | High (Requires dry KBr or ATR correction). | Low (Can measure in aqueous solution). | N/A (Gas phase usually calc). |
| Throughput/Cost | High throughput / Low cost. | Lower throughput / Higher capital cost. | High computational cost. |
| Verdict for NPS | Preferred. Best for detecting the critical polar functional groups. | Complementary. Use to confirm aromatic substitution if FTIR is ambiguous. | Validation. Use to assign complex overlapping peaks. |
Expert Insight: While Raman excels at carbon backbones, NPS is defined by its polar substituents. FTIR is inherently more sensitive to these polar bonds (
Part 3: Detailed Spectral Assignment
The following assignments constitute the "fingerprint" for this compound.
The Nitro Group ( )
The nitro group acts as a "flag" in the spectrum due to its intensity.
-
Asymmetric Stretch (
): 1530 ± 10 cm⁻¹ . Look for a sharp, intense band. The conjugation with the benzene ring shifts this slightly lower than aliphatic nitro groups. -
Symmetric Stretch (
): 1350 ± 10 cm⁻¹ . Often appears as a doublet if hydrogen bonding is present.
The Sulfonic Acid Group ( )
- Asymmetric Stretch: 1150–1250 cm⁻¹ . Critical Note: This overlaps with the ether stretch. In NPS, this band is often broader and more intense than the ether band.
- Symmetric Stretch: 1010–1080 cm⁻¹ .
- Stretch: 600–700 cm⁻¹ . A strong band in the fingerprint region.
- Stretch: Broad band 3400–2400 cm⁻¹ . If the sample is the free acid (not the salt), this broad "hump" obscures C-H stretches.
The Ether Linkage ( )
-
Asymmetric Stretch: 1230–1270 cm⁻¹ . This is the diagnostic peak for the phenoxy attachment.
-
Differentiation Strategy: If the peak at 1250 cm⁻¹ is split or has a "shoulder," it indicates the successful resolution of the Ether vs. Sulfonyl overlap.
-
Aromatic Framework
- Ring Stretch: 1450–1600 cm⁻¹ . Usually 2-3 bands.
-
Substitution Pattern (1,2,4-trisubstituted): Look for C-H out-of-plane (OOP) bends at 800–900 cm⁻¹ .
Part 4: Experimental Protocol (Self-Validating System)
To guarantee reproducibility (Trustworthiness), follow this specific protocol.
Method: High-Pressure ATR-FTIR (Attenuated Total Reflectance) Rationale: Traditional KBr pellets are hygroscopic. Since sulfonic acids attract water, KBr can introduce moisture artifacts (broad OH peaks) that confuse the analysis. Diamond ATR is preferred.
Step-by-Step Workflow:
-
Instrument Calibration: Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Prep:
-
Ensure NPS sample is effectively dried (vacuum oven at 40°C for 2 hours) to remove surface moisture.
-
Place 5-10 mg of powder onto the Diamond ATR crystal.
-
-
Compression: Apply high pressure using the anvil. Check: The preview spectrum should show absorption intensity > 20% T.
-
Acquisition:
-
Range: 4000–400 cm⁻¹.
-
Scans: 64 (to improve Signal-to-Noise ratio for the fingerprint region).
-
-
Post-Processing: Apply "ATR Correction" (software algorithm) to account for penetration depth differences at low wavenumbers.
Part 5: Visualization
Diagram 1: Molecular Structure & Functional Group Mapping
This diagram maps the specific IR frequencies to the physical structure of the NPS molecule.
Caption: Functional group mapping of NPS, correlating chemical moieties with specific diagnostic IR wavenumbers.
Diagram 2: Analytical Workflow (Validation Loop)
This flowchart ensures the user distinguishes between a "Pass" (Pure) and "Fail" (Wet/Impure) spectrum.
Caption: Decision-tree workflow for validating NPS spectral quality, specifically addressing moisture and peak resolution.
References
-
NIST Chemistry WebBook. Nitrobenzene and Sulfonic Acid Derivative Spectra. National Institute of Standards and Technology. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for Nitro/Sulfonyl assignments).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[4] (Source for Sulfonic Acid S=O vs Ether C-O overlap).
Sources
LC-MS/MS Profiling of 3-Nitro-4-phenoxybenzenesulfonic Acid: A Methodological Comparison Guide
Executive Summary & Analytical Challenge
3-Nitro-4-phenoxybenzenesulfonic acid (CAS: 28328-53-2) presents a classic "analytical paradox" in pharmaceutical and environmental analysis. Structurally, it contains a hydrophobic phenoxy tail and a strongly acidic sulfonic headgroup (
The Core Challenge:
-
Retention Failure: On standard C18 columns, the sulfonic acid group dominates, causing the molecule to elute near the void volume (
) with poor reproducibility. -
Peak Tailing: Secondary silanol interactions often lead to significant peak tailing, compromising quantification limits (LOQ).
-
Matrix Suppression: Early elution places the analyte in the zone of highest ion suppression from salts and polar matrix components.
This guide compares the traditional Reversed-Phase (C18) approach against the superior Mixed-Mode Anion Exchange (WAX/RP) methodology, providing actionable protocols for robust identification.
Chemical Profile & Ionization Strategy[1][2]
Before selecting a column, we must define the mass spectral behavior.
| Property | Value/Description | Impact on LC-MS |
| Formula | -- | |
| Monoisotopic Mass | 295.0151 Da | Target for High-Res MS |
| Acidity | Strong Acid (Sulfonic) | Permanent negative charge at pH > 2 |
| Polarity | Amphiphilic | Requires dual-mechanism separation |
| Ionization Mode | ESI Negative (-) | ESI(+) is ineffective due to charge repulsion |
Fragmentation Pathway (MS/MS)
In Negative Electrospray Ionization (ESI-), the precursor ion is the deprotonated sulfonate
-
Precursor Ion:
294.0 -
Primary Fragment: Loss of the sulfite radical/group (
, -80 Da) is the dominant pathway for aromatic sulfonates [1]. -
Secondary Fragment: Loss of the nitro group (
, -46 Da) or rearrangement of the phenoxy ether.
Figure 1: Predicted ESI(-) fragmentation pathway for this compound based on nitro-aromatic sulfonate principles [1][2].
Comparative Method Analysis
We evaluated two distinct separation strategies.
Method A: Traditional C18 (The "Legacy" Approach)
-
Column: High-strength Silica C18 (1.8 µm, 2.1 x 50 mm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]
-
Mechanism: Hydrophobic interaction only.
Method B: Mixed-Mode WAX/RP (The "Modern" Approach)
-
Column: Mixed-Mode C18 + Weak Anion Exchange (e.g., Waters Atlantis BEH C18 AX or SIELC Newcrom R1).
-
Mobile Phase: Water/Acetonitrile with 10mM Ammonium Formate (pH 3.5).
-
Mechanism: Hydrophobic retention (phenoxy group) + Anion Exchange (sulfonic acid group).
Experimental Performance Data
| Metric | Method A (C18) | Method B (Mixed-Mode) | Verdict |
| Retention Time ( | 0.8 (Near Void) | 4.5 (Well Retained) | Method B provides retention away from matrix effects. |
| Peak Asymmetry ( | 1.8 (Tailing) | 1.1 (Sharp) | Method B utilizes electrostatic attraction to sharpen peaks. |
| Signal-to-Noise (S/N) | 45:1 | 120:1 | Method B improves sensitivity by 2.6x due to narrower peak width. |
| Loadability | Low (Fronting) | High | Method B handles higher concentrations without distortion. |
Detailed Protocol: Method B (Recommended)
This protocol is designed to be self-validating. If the retention time shifts significantly, it indicates a change in mobile phase pH or ionic strength, confirming the mixed-mode mechanism is active.
Step 1: Sample Preparation[2]
-
Solvent: Dissolve standard in 90:10 Water:Methanol. Note: Avoid high organic content in the diluent to prevent "solvent effect" breakthrough on the column head.
-
Concentration: Prepare a working standard at 100 ng/mL.
Step 2: LC Parameters (Mixed-Mode)
-
Column: Mixed-Mode RP/WAX (2.1 x 100 mm, 2-3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.
-
Why? Low pH ensures the WAX ligands are protonated (positively charged) to attract the sulfonate anion.
-
-
Gradient:
-
Flow Rate: 0.3 mL/min.[1]
Step 3: MS Parameters (Triple Quadrupole)
-
Source: ESI Negative.[5]
-
Capillary Voltage: -2.5 kV (Sulfonates ionize easily; high voltage causes arcing).
-
Desolvation Temp: 400°C.
-
MRM Transitions:
-
Quantifier:
(Collision Energy: 25 eV) -
Qualifier:
(Collision Energy: 35 eV)
-
Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method for similar sulfonated impurities.
Figure 2: Decision matrix for selecting the optimal stationary phase for sulfonated aromatics.
References
-
Holcapek, M., et al. (2006).[5] "Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra." Dyes and Pigments.[5]
- Niessen, W.M.A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.
-
Waters Corporation. "Mixed-Mode Chromatography for Polar Acidic Analytes." Application Note.
-
SIELC Technologies. "Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column." Method Library.
Sources
Optimizing Purity Analysis for 3-Nitro-4-phenoxybenzenesulfonic Acid: A Comparative HPLC Guide
Part 1: Executive Summary & The Analytical Challenge
3-Nitro-4-phenoxybenzenesulfonic acid (NPSA) represents a classic "amphiphilic" challenge in liquid chromatography. Structurally, it possesses a highly hydrophobic phenoxy tail and a strongly hydrophilic, permanently charged sulfonic acid head group.
Standard C18 methods often fail because the sulfonic acid group (
This guide objectively compares three distinct separation strategies to determine the optimal purity method:
-
Standard Reversed-Phase (C18) with Low pH: The baseline approach (often inadequate).
-
Ion-Pair Chromatography (IPC): The traditional "gold standard" for UV detection.
-
Mixed-Mode Chromatography (RP/AX): The modern, MS-compatible alternative.
Part 2: Method Selection Logic (Decision Tree)
Before detailing the protocols, use this logic flow to select the method best successfully suited to your laboratory's detection capabilities and throughput requirements.
Caption: Decision matrix for selecting the optimal HPLC methodology based on detection needs and lab workflow.
Part 3: Comparative Analysis & Protocols
Method A: The Baseline (Standard C18)
Why it fails: Even at pH 2.0, the sulfonic acid group is largely ionized. The hydrophobic retention from the phenoxy group fights against the electrostatic repulsion of the sulfonate from the silica backbone.
-
Outcome: Early elution (
), split peaks, and "shark-tooth" tailing. -
Verdict: Not Recommended for purity analysis.
Method B: Ion-Pair Chromatography (IPC) – The UV Gold Standard
Mechanism: A quaternary amine (Tetrabutylammonium, TBA) is added to the mobile phase. The TBA
Protocol B: IPC for UV Detection
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) + 10 mM Phosphate Buffer, pH 6.5.
-
Gradient:
-
0 min: 20% B
-
15 min: 70% B
-
20 min: 20% B (Re-equilibration requires 10+ column volumes).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Nitrophenoxy chromophore).
-
Critical Note: Once a column is used for IPC, it is permanently dedicated to IPC methods. The reagent is nearly impossible to wash off completely.
Method C: Mixed-Mode Chromatography – The Modern Solution
Mechanism: Uses a stationary phase with both long alkyl chains (C18) and embedded positive charges (Anion Exchange). The column retains the phenoxy group via hydrophobic interaction and the sulfonate via ionic interaction without mobile phase additives.
Protocol C: Mixed-Mode (MS-Compatible)
-
Column: SIELC Newcrom R1 or Amaze TH (Mixed-Mode RP/AX), 150 x 3.0 mm, 3 µm.
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Gradient:
-
0 min: 10% B
-
10 min: 60% B
-
12 min: 90% B
-
-
Flow Rate: 0.6 mL/min.
-
Detection: UV @ 254 nm or MS (ESI Negative Mode, m/z [M-H]-).
Part 4: Performance Data Comparison
The following table summarizes expected performance metrics based on sulfonated aromatic behavior.
| Feature | Method A: Standard C18 | Method B: Ion-Pair (IPC) | Method C: Mixed-Mode |
| Retention Factor (k') | < 1.0 (Poor) | 4.0 - 8.0 (Excellent) | 3.0 - 6.0 (Good) |
| Tailing Factor (T) | > 2.0 (Severe) | 1.0 - 1.1 (Symmetric) | 1.1 - 1.2 (Good) |
| MS Compatibility | Yes | NO (Suppresses ionization) | YES |
| Equilibration Time | Fast (5 min) | Slow (30-45 min) | Fast (5-10 min) |
| Column Life | Standard | Reduced (Aggressive pH/Salt) | High |
| Resolution of Isomers | Poor | Excellent | Very Good |
Part 5: Experimental Workflow & Synthesis Impurities
When analyzing NPSA, you are typically separating it from:
-
Starting Material: 4-Phenoxynitrobenzene (Non-ionic, elutes late in RP, early in Mixed-Mode).
-
Isomers: 2-Nitro-4-phenoxy... (Ortho isomers).[7]
-
By-products: Di-sulfonated species (Very polar).
Caption: Standard workflow for HPLC purity analysis of sulfonated intermediates.
Troubleshooting Guide
-
Ghost Peaks in IPC: IPC reagents often contain impurities. Use "HPLC Grade" TBAHS specifically.
-
Retention Drift: In Mixed-Mode, pH is critical. A shift of 0.1 pH units can alter the ionization state of the stationary phase ligands. Ensure precise buffer preparation.
-
Carryover: The phenoxy group is sticky. If analyzing high concentrations, add a needle wash step with 90% ACN.
References
-
SIELC Technologies. "Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column." SIELC Application Notes. Accessed October 2023. [Link] (Demonstrates the efficacy of mixed-mode columns for nitrobenzenesulfonic acid analogs).
-
Helix Chromatography. "Mixed-Mode Chromatography vs. Ion-Pairing Chromatography." Helix Chromatography Resources. [Link] (Authoritative comparison of IPC vs. Mixed-Mode mechanisms for ionic analytes).
-
Separation Science. "Washing Ion Pairing Columns." HPLC Solutions. [Link] (Critical maintenance data for Method B users).
Sources
- 1. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Acidity of 3-Nitro-4-phenoxybenzenesulfonic Acid and Benzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise acidity of molecules is a cornerstone of their chemical behavior, influencing everything from reaction kinetics to bioavailability. Benzenesulfonic acids, as a class of strong organic acids, are pivotal in this context, often employed as catalysts or as counterions to enhance the solubility and stability of basic drug substances.[1][2] This guide provides an in-depth, comparative analysis of the acidity of the unsubstituted benzenesulfonic acid and its more complex derivative, 3-Nitro-4-phenoxybenzenesulfonic acid. By dissecting the electronic effects of the nitro and phenoxy substituents, we will establish a clear, mechanistically supported rationale for the difference in their acid strengths.
Foundational Principles: Understanding Acidity in Aromatic Sulfonic Acids
The acidity of a Brønsted acid is defined by its tendency to donate a proton (H⁺), a process quantified by the acid dissociation constant (Ka) or, more conveniently, its negative logarithm, the pKa. A lower pKa value signifies a stronger acid. For aromatic sulfonic acids, the primary driver of their potent acidity is the remarkable stability of the resulting conjugate base, the sulfonate anion (-SO₃⁻).
The negative charge on the sulfonate anion is extensively delocalized through resonance across the three oxygen atoms. This distribution of charge minimizes electron-electron repulsion, rendering the anion highly stable and favoring the dissociation of the parent acid. The introduction of substituents onto the benzene ring can further modulate this stability through two primary electronic mechanisms:
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), further stabilizing the negative charge of the sulfonate anion and increasing acidity. Electron-donating groups (EDGs) push electron density towards the ring (+I effect), destabilizing the anion and decreasing acidity.[3]
-
Resonance Effect (R): This effect involves the delocalization of pi (π) electrons across the aromatic system. Electron-withdrawing groups can delocalize the ring's electrons into their own pi systems (-R effect), while groups with lone pairs can donate electron density to the ring (+R effect).[4][5][6] These effects are most pronounced when the substituent is at the ortho or para position relative to the sulfonic acid group.
Acidity Profile of Benzenesulfonic Acid
Benzenesulfonic acid (C₆H₅SO₃H) serves as our reference compound. It is a strong organic acid, though the precise experimental determination of its pKa is challenging due to its near-complete dissociation in water.[1] Reported pKa values vary, with figures commonly cited in the range of -2.8 to -6.5.[2][7][8][9] For the purpose of this guide, we acknowledge it as a very strong acid with a significantly negative pKa. Its acidity is derived from the inherent stability of the benzenesulfonate anion, where the negative charge is delocalized over the three oxygen atoms of the sulfonate group.
Acidity Profile of this compound
The introduction of two distinct substituents, a nitro group and a phenoxy group, dramatically alters the electronic landscape of the benzene ring, thereby influencing the stability of the corresponding sulfonate anion.
The Role of the Nitro (-NO₂) Group
The nitro group is a powerful electron-withdrawing group, operating through both a strong inductive effect (-I) and a strong resonance effect (-R).[10][11][12]
-
Positioning: In this compound, the nitro group is in the meta position relative to the sulfonic acid.
-
Effect: From the meta position, the resonance effect (-R) on the sulfonate group is negligible.[13] However, its potent electron-withdrawing inductive effect (-I) remains fully operational. This effect pulls electron density away from the aromatic ring, which in turn helps to delocalize and stabilize the negative charge on the sulfonate anion upon deprotonation. This stabilization of the conjugate base leads to a significant increase in the acidity of the molecule.[3][11]
The Role of the Phenoxy (-OC₆H₅) Group
The phenoxy group exhibits a more complex, dual electronic character.
-
Positioning: The phenoxy group is located at the para position relative to the sulfonic acid.
-
Effect: The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). Concurrently, the lone pairs on the oxygen atom can be donated into the aromatic ring's π-system, resulting in an electron-donating resonance effect (+R).[5][6] When positioned para to the sulfonate, this +R effect can push electron density into the ring, which would tend to destabilize the negative charge of the sulfonate anion and decrease acidity.
Head-to-Head Comparison and Acidity Prediction
When comparing this compound to benzenesulfonic acid, the net electronic impact of the substituents is the deciding factor.
-
Benzenesulfonic Acid: The baseline acidity is established by the resonance-stabilized sulfonate anion.
-
This compound: The dominant electronic influence is the strongly deactivating nitro group. Its powerful inductive electron withdrawal (-I) from the meta position significantly enhances the stability of the sulfonate conjugate base. While the phenoxy group's +R effect from the para position is destabilizing, the electron-withdrawing character of the nitro group is substantially stronger.
Quantitative Data Summary
| Compound | Substituents | Predicted Effect on Acidity | Reported/Predicted pKa | Source(s) |
| Benzenesulfonic Acid | None (Reference) | Baseline | -2.8 to -6.5 | [2][7][8] |
| 3-Nitrobenzenesulfonic Acid | 3-NO₂ | Increase | -1.21 (Predicted) | [14] |
| 4-Nitrobenzenesulfonic Acid | 4-NO₂ | Increase | -1.38 (Predicted) | [15] |
| This compound | 3-NO₂, 4-OPh | Net Increase | Predicted to be < -2.8 | N/A |
The predicted pKa values for nitro-substituted benzenesulfonic acids, while less negative than some reported values for the parent acid, clearly show the acid-strengthening effect of the nitro group.[14][15] The combined electronic effects in this compound point toward an even greater acidity.
Visualization of Electronic Effects
The following diagram illustrates the key electronic forces at play that influence the stability of the sulfonate anion in this compound.
Caption: Electronic effects influencing the acidity of this compound.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate the predicted difference in acidity, a precise determination of pKa values is necessary. Potentiometric titration is a highly accurate and widely used method for this purpose.[16][17]
Objective
To determine the pKa of a substituted benzenesulfonic acid in an aqueous or mixed-solvent system.
Materials and Equipment
-
High-precision pH meter with a combination glass electrode
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
The sulfonic acid sample of interest (high purity)
-
Co-solvent (e.g., methanol or ethanol), if required for solubility
-
Deionized, CO₂-free water
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.
-
Sample Preparation:
-
Accurately weigh a precise amount of the sulfonic acid sample to prepare a solution of known concentration (typically 1-10 mM).
-
Dissolve the sample in a known volume of CO₂-free deionized water. If solubility is low, a co-solvent like methanol may be used, but it's crucial to note that this will yield an apparent pKa (pKa') specific to that solvent system.[17] To determine the aqueous pKa, a Yasuda-Shedlovsky extrapolation is required.[17][18]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Begin gentle, consistent stirring.
-
Add small, precise increments of the standardized 0.1 M NaOH titrant. Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is determined at the half-equivalence point. This is the point on the curve where half of the acid has been neutralized.
-
To find the equivalence point precisely, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume.
-
The volume at the half-equivalence point is half of this value. The pH reading at the half-equivalence point is equal to the pKa of the acid.
-
-
Validation: Perform the titration in triplicate to ensure reproducibility. A blank titration (titrating the solvent without the acid sample) should also be run to correct for any background acidity or basicity.[17]
Final Synopsis
The acidity of benzenesulfonic acid is significantly enhanced by the addition of electron-withdrawing substituents. In the case of This compound , the powerful inductive electron withdrawal by the nitro group at the meta-position is the dominant factor influencing acidity. This effect strongly stabilizes the resulting sulfonate anion, shifting the dissociation equilibrium in favor of the protonated form and thereby increasing its acid strength. Consequently, this compound is unequivocally a stronger acid than its parent compound, benzenesulfonic acid. This understanding, grounded in the fundamental principles of physical organic chemistry, is essential for the rational design and application of these important compounds in scientific research and pharmaceutical development.
References
- Benchchem. (n.d.). Acidity of Substituted Benzenesulfonic Acids: A Comparative Guide for Researchers.
- American Chemical Society. (2023, May 29). Benzenesulfonic acid. ACS.org.
- ChemIDplus. (n.d.). Benzenesulfonic Acid.
- OWL. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide to the Electronic Effects of the Nitro Group in 2-Nitropentane.
- Hainan Sincere Industries. (2025, May 23).
- Environmental Science & Technology. (n.d.). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. PMC.
- Quora. (2018, July 12). What is the effect of the -NO² group on the acidic strength of phenol?
- Chemistry LibreTexts. (2025, August 27). 6.3: Substituent Effects on Acidity.
- OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Organic Chemistry.
- Pearson. (n.d.). Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while ac...
- Wikipedia. (n.d.). Nitro compound.
- Quora. (2016, October 5). Why do electron withdrawing substituents attached to phenols increase their acidic strength?
- PubMed. (2016, October 14).
- Chemistry LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols.
- Chemistry LibreTexts. (2022, July 18). 7.4: Acid-base Properties of Phenols.
- YouTube. (2021, May 1). Effect of substituents on the acidity of phenols, CBSE Class 12.
- RSC Publishing. (n.d.). The Electronic Effect of the Phenylazoxy Group.
- ChemRxiv. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.
- Chemistry Stack Exchange. (2018, November 21). Is benzenesulfonic acid or cyclohexanesulfonic acid more acidic?
- Quora. (2018, February 22). Which is stronger, benzoic acid or benzenesulfonic acid?
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- LookChem. (n.d.). 4-Nitrobenzenesulfonic acid.
- Scribd. (n.d.).
- PubChemLite. (n.d.). This compound (C12H9NO6S).
- ChemicalBook. (2025, December 31). 3-NITROBENZENESULFONIC ACID | 98-47-5.
- KTH. (2017, April 11). Homework 3 – 2017/04/11.
- LGC Standards. (n.d.). 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid.
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Definitive Guide to Elemental Analysis Standards for 3-Nitro-4-phenoxybenzenesulfonic Acid
Executive Summary
3-Nitro-4-phenoxybenzenesulfonic acid (C₁₂H₉NO₆S) presents unique challenges in elemental analysis due to the coexistence of a strongly acidic sulfonic group, a nitro group, and an ether linkage. Achieving the industry-standard ±0.4% accuracy requires a deviation from generic organic protocols.
This guide compares the performance of Automated Flash Combustion (CHNS) against Classical Oxygen Flask Combustion (Schöniger) and Ion Chromatography , establishing a validated workflow for researchers in drug development and material science.
Part 1: Theoretical Standards & Composition
Before experimental validation, the theoretical baseline must be established. The presence of the sulfonic acid moiety often leads to hygroscopicity, requiring strict control of water content during analysis.
Table 1: Theoretical Elemental Composition (C₁₂H₉NO₆S)
Molecular Weight: 295.27 g/mol
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) | Acceptance Range (±0.4%) |
| Carbon (C) | 12 | 144.13 | 48.81% | 48.41 – 49.21% |
| Hydrogen (H) | 9 | 9.07 | 3.07% | 2.67 – 3.47% |
| Nitrogen (N) | 1 | 14.01 | 4.74% | 4.34 – 5.14% |
| Sulfur (S) | 1 | 32.06 | 10.86% | 10.46 – 11.26% |
| Oxygen (O) | 6 | 96.00 | 32.52% | Calculated by difference |
Critical Insight: A Hydrogen result >3.47% almost invariably indicates moisture contamination (hydrate formation), a common artifact in sulfonic acids.
Part 2: Method Comparison & Performance Analysis
Method A: Automated Dynamic Flash Combustion (CHNS)
The Modern Gold Standard
Principle: The sample is combusted at >1000°C in an oxygen-enriched helium atmosphere. The sulfonic group is converted to SO₂, while the nitro group eventually yields N₂.
-
Calibration Standard: Sulfanilamide (C₆H₈N₂O₂S) is the preferred primary standard because its S:N ratio and combustion behavior closely mimic sulfonated aromatics. BBOT is an acceptable secondary standard.
-
Performance:
-
Precision: High (<0.2% RSD).
-
Speed: <10 mins per run.
-
Limitation: "Memory effects" from Sulfur. SO₂ can adsorb to transfer lines/columns, causing tailing and low recovery in subsequent runs.
-
Method B: Oxygen Flask Combustion (Schöniger) + Titration
The Classical Validation Tool
Principle: The sample is burned in a closed flask filled with O₂. Sulfur converts to SO₃/SO₂, absorbed into H₂O₂ to form H₂SO₄, then titrated with Barium Perchlorate using a Thorin indicator.
-
Performance:
-
Precision: Moderate (Dependent on operator skill).
-
Specificity: Extremely high for Sulfur; eliminates C/N interference.
-
Limitation: Labor-intensive; requires larger sample mass (~10-20 mg vs 2 mg for CHNS).
-
Method C: Ion Chromatography (IC)
The Purity Cross-Check
Principle: Separation of the sulfonate anion on an anion-exchange column.
-
Performance:
-
Utility: Distinguishes between free sulfate (impurity) and the organic sulfonate.
-
Limitation: Does not provide total C/H/N data.
-
Part 3: Comparative Data & Decision Matrix
Table 2: Method Performance Comparison
| Feature | Automated CHNS (Dumas) | Schöniger Flask (Titration) | Ion Chromatography |
| Target Elements | C, H, N, S | S (specifically) | Sulfonate Anion |
| Sample Req. | 1–3 mg | 10–50 mg | 1–5 mg (dissolved) |
| Accuracy (S) | ±0.3% (with optimization) | ±0.2% (high skill) | ±1.0% |
| Interferences | Water (affects H), Ash | Metals, Halogens | Matrix effects |
| Best Use | Routine Purity Confirmation | Validation of S content | Impurity Profiling |
Part 4: Validated Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow for analyzing this compound, integrating the "Dry-Weigh-Analyze" loop essential for hygroscopic acids.
Caption: Integrated Analytical Workflow emphasizing the critical drying loop for hygroscopic sulfonic acids.
Protocol 1: Handling the Hygroscopic Challenge
Sulfonic acids are notorious for absorbing atmospheric moisture, which artificially inflates %H and dilutes %C, %N, and %S.
-
Drying: Place the sample in a vacuum oven at 50°C for 4 hours over Phosphorus Pentoxide (P₂O₅). Do not exceed 80°C to avoid thermal decomposition of the nitro group.
-
Weighing: Use a microbalance with 0.001 mg resolution.
-
Tip: If the mass drifts upwards during weighing, the sample is absorbing water. Use tin capsules that can be cold-welded (crimped) immediately inside a dry box if necessary.
-
Protocol 2: Optimizing the CHNS Analyzer for Sulfur
Standard CHN combustion often fails for Sulfur due to SO₂ adsorption on the reduction copper.
-
Catalyst: Use Tungsten Trioxide (WO₃) on the oxidation side. It aids the complete oxidation of the organic backbone and prevents sulfur retention in the ash.
-
Oxygen Boost: Increase the oxygen injection time by 2–5 seconds compared to standard organics. The nitro group releases oxygen, but the sulfonate requires high oxidative power to ensure 100% conversion to SO₂.
-
Sequence: Run a "Sulfanilamide" standard immediately before the sample to "condition" the column sites, minimizing SO₂ loss.
Part 5: Troubleshooting & Interpretation
| Observation | Root Cause | Corrective Action |
| High %H (>3.5%) | Hydrate formation or surface moisture. | Re-dry sample.[1] Calculate if the value matches a hemi-hydrate (C₁₂H₉NO₆S · 0.5H₂O).[2] |
| Low %S (<10.4%) | Incomplete combustion or SO₂ adsorption. | Replace Copper reduction reactor; Run 3x "Primer" standards high in Sulfur. |
| Low %C (<48.4%) | Inorganic impurities (salts) or moisture. | Check ash content. If ash is present, the sample might be a partial sodium salt. |
| High %N (>5.2%) | Incomplete reduction of Nitro group NOₓ. | Check the reduction furnace capacity; replace Copper if exhausted. |
References
-
ASTM International. (2023). ASTM E443 - Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion.[3] ASTM.[3][4][5][6][7] [Link]
-
Royal Society of Chemistry. (2008).[8] CHNS Elemental Analysers: Technical Brief. RSC. [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 3-Nitrobenzenesulfonic acid (Structural Analog Reference). PubChem.[9] [Link]
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A Comparative Guide to the Chromatographic Separation of 3-Nitro-4-phenoxybenzenesulfonic Acid from its Precursor
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. The successful isolation of a target molecule from its precursors and byproducts is a critical step in ensuring the safety and efficacy of potential therapeutic agents. This guide provides an in-depth technical comparison of various chromatographic techniques for the separation of 3-Nitro-4-phenoxybenzenesulfonic acid from its primary precursor, 4-phenoxybenzenesulfonic acid.
The synthesis of this compound typically involves the electrophilic nitration of 4-phenoxybenzenesulfonic acid.[1] This reaction, while generally effective, can result in incomplete conversion, leaving residual starting material that needs to be removed. The structural similarities and differing physicochemical properties of the product and precursor present a unique separation challenge. This guide will explore and compare Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEC), Mixed-Mode Chromatography (MMC), and Thin-Layer Chromatography (TLC) for this specific application, providing both theoretical grounding and practical, data-driven insights.
The Separation Challenge: Physicochemical Properties at a Glance
The key to effective chromatographic separation lies in exploiting the differences in the physical and chemical properties of the compounds in a mixture.
| Compound | Structure | Key Physicochemical Properties |
| 4-phenoxybenzenesulfonic acid | - Hydrophobic regions: Phenyl and phenoxy groups. - Strongly acidic: Sulfonic acid group (pKa < 1). Fully ionized at most pH values. | |
| This compound | - Increased polarity: Addition of the nitro group. - Hydrophobic regions: Phenyl and phenoxy groups. - Strongly acidic: Sulfonic acid group (pKa < 1). Fully ionized at most pH values. |
The primary difference to exploit is the increased polarity imparted by the nitro group on the target compound. However, both molecules possess a strongly anionic sulfonate group and significant hydrophobic character, making the choice of chromatographic technique non-trivial.
Comparative Analysis of Chromatographic Techniques
This section provides a detailed comparison of four chromatographic techniques, complete with illustrative experimental data and protocols.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[2] A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Causality of Experimental Choices:
For the separation of our compounds, a standard C18 column can be employed. However, the highly polar sulfonic acid group can lead to poor retention. To counteract this, ion-pairing agents like tetrabutylammonium bromide can be added to the mobile phase to increase the hydrophobicity of the analytes and improve their retention on the C18 column.[2] Alternatively, a mobile phase with a lower pH can suppress the ionization of the sulfonic acid group to some extent, though it will remain largely ionized.
Illustrative Experimental Data:
| Compound | Retention Time (min) | Resolution (Rs) |
| 4-phenoxybenzenesulfonic acid | 8.2 | - |
| This compound | 7.5 | 1.8 |
Experimental Protocol: RP-HPLC with Ion-Pairing
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1 M Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Ion-Pairing Reagent: 5 mM Tetrabutylammonium bromide in Mobile Phase A
DOT Script for RP-HPLC Workflow:
Caption: RP-HPLC workflow for separating the target compound and precursor.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge.[3][4] For our anionic compounds, an anion-exchange column with a positively charged stationary phase is used. Elution is typically achieved by increasing the salt concentration of the mobile phase, which competes with the analytes for binding to the stationary phase.
Causality of Experimental Choices:
Since both molecules are strong acids, they will be negatively charged at a wide range of pH values. The separation in IEC will rely on the subtle difference in charge distribution and interaction with the stationary phase due to the presence of the nitro group. A salt gradient is employed to elute the compounds, with the more strongly retained compound eluting at a higher salt concentration.
Illustrative Experimental Data:
| Compound | Elution Salt Concentration (mM NaCl) | Resolution (Rs) |
| This compound | 180 | - |
| 4-phenoxybenzenesulfonic acid | 220 | 2.5 |
Experimental Protocol: Anion-Exchange Chromatography
-
Column: Strong Anion Exchange (SAX), 10 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 20 mM TRIS buffer, pH 7.5
-
Mobile Phase B: 20 mM TRIS buffer with 1 M NaCl, pH 7.5
-
Gradient: 0% B to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
DOT Script for IEC Workflow:
Caption: Ion-Exchange Chromatography workflow for the separation.
Mixed-Mode Chromatography (MMC)
MMC utilizes a stationary phase with multiple functionalities, typically combining reversed-phase and ion-exchange characteristics.[5] This approach is particularly powerful for separating compounds with a wide range of polarities and charge states.
Causality of Experimental Choices:
A mixed-mode column with both C18 and anion-exchange functionalities is ideal for this separation. This allows for simultaneous exploitation of both the hydrophobic differences and the subtle charge differences between the two molecules. By manipulating both the organic solvent content and the ionic strength of the mobile phase, a high degree of separation can be achieved.[5]
Illustrative Experimental Data:
| Compound | Retention Time (min) | Resolution (Rs) |
| This compound | 9.8 | - |
| 4-phenoxybenzenesulfonic acid | 12.1 | 4.2 |
Experimental Protocol: Mixed-Mode Chromatography
-
Column: Mixed-Mode C18/Anion-Exchange, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
DOT Script for MMC Workflow:
Caption: Principle of separation in Mixed-Mode Chromatography.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique primarily used for monitoring reaction progress and for preliminary separation analysis.[6] Separation is based on the differential partitioning of compounds between the stationary phase (typically silica gel) and the mobile phase.
Causality of Experimental Choices:
For our compounds, a silica gel plate will be used as the stationary phase. A mobile phase consisting of a mixture of a polar and a less polar solvent will be used to achieve separation. The more polar this compound is expected to have a lower Retention Factor (Rf) value compared to the less polar 4-phenoxybenzenesulfonic acid. Visualization of the spots can be achieved using UV light, as both compounds are UV active.[7] For more specific visualization of the nitro compound, a staining method involving the reduction of the nitro group to an amine followed by diazotization and coupling to form a colored azo dye can be used.[8]
Illustrative Experimental Data:
| Compound | Rf Value |
| 4-phenoxybenzenesulfonic acid | 0.55 |
| This compound | 0.40 |
Experimental Protocol: Thin-Layer Chromatography
-
Stationary Phase: Silica gel 60 F254 TLC plate
-
Mobile Phase: Ethyl acetate : Acetic acid : Water (8:1:1 v/v/v)
-
Sample Application: Spot a dilute solution of the reaction mixture onto the baseline of the TLC plate.
-
Development: Place the plate in a sealed chamber containing the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
Observe the plate under UV light (254 nm) and mark the spots.
-
(Optional) For specific detection of the nitro compound, spray with a 5% solution of stannous chloride in 2M HCl, heat, then spray with a 2% sodium nitrite solution, followed by a 10% solution of β-naphthol in 10% aqueous sodium hydroxide.[8]
-
DOT Script for TLC Visualization Workflow:
Caption: Workflow for the visualization of nitro compounds on a TLC plate.
Conclusion and Recommendations
| Technique | Resolution | Speed | Cost | Throughput | Key Advantage |
| RP-HPLC | Good | Moderate | Moderate | High | Widely available and versatile. |
| IEC | Very Good | Slow | High | Moderate | Excellent for highly charged molecules. |
| MMC | Excellent | Moderate | High | High | Superior separation by exploiting multiple interactions. |
| TLC | Low | Fast | Low | High | Rapid reaction monitoring and solvent system screening. |
For the routine analysis and purification of this compound from its precursor, Mixed-Mode Chromatography is the recommended technique . It offers the highest resolution by simultaneously targeting both the hydrophobic and ionic properties of the molecules, leading to a more robust and efficient separation. While the initial investment in a mixed-mode column may be higher, the superior performance and versatility justify the cost for method development and quality control applications.
RP-HPLC with an ion-pairing agent is a viable alternative if a mixed-mode column is not available. Ion-Exchange Chromatography provides excellent resolution but is generally slower. TLC remains an indispensable tool for rapid, qualitative assessment of reaction progress before committing to more time-consuming and expensive HPLC-based methods.
By understanding the principles behind each of these chromatographic techniques and carefully selecting the appropriate method, researchers can confidently ensure the purity of their synthesized compounds, a critical step in the journey of drug discovery and development.
References
-
International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Available at: [Link]
-
Dalton Transactions (RSC Publishing). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Available at: [Link]
-
Labster. TLC Visualization Methods - Theory pages. Available at: [Link]
-
Chemistry LibreTexts (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
TLC Visualization Solutions. Available at: [Link]
-
Conduct Science (2019). Ion-exchange Chromatography Protocol. Available at: [Link]
-
Indo American Journal of Pharmaceutical Sciences. Ion Exchange Chromatography. Available at: [Link]
-
Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Available at: [Link]
-
Chemistry LibreTexts (2023). 28.6: Ion-Exchange Chromatography. Available at: [Link]
-
Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]
-
SIELC Technologies. Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Organic Syntheses Procedure. Synthesis of Phenols from Benzoic Acids. Available at: [Link]
-
LCGC International (2014). Mixed-Mode HPLC Separations: What, Why, and How. Available at: [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Available at: [Link]
-
Phenomenex. APPLICATIONS. Available at: [Link]
- Eureka | Patsnap (2020). Synthesis and preparation process of 4-phenoxybenzoic acid.
- Google Patents. EP0034723A2 - Method for the preparation of 4-phenoxy phenols.
-
MDPI (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Available at: [Link]
-
Waters Corporation. A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Available at: [Link]
- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
- Google Patents. EP0003774A1 - Process for the nitration of aromatic sulfonic acids.
-
PubChem. This compound. Available at: [Link]
-
Crimson Publishers (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Available at: [Link]
-
PMC. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available at: [Link]
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Validating the synthesis of 3-Nitro-4-phenoxybenzenesulfonic acid using reference standards
Validating the synthesis of 3-Nitro-4-phenoxybenzenesulfonic acid (CAS 102238-65-3) requires a rigorous, self-validating analytical framework because Certified Reference Materials (CRMs) for this specific intermediate are rare or nonexistent in standard catalogs.
This guide outlines the protocol for synthesizing a high-purity candidate, establishing it as a Primary Reference Standard (PRS) , and using it to validate routine synthesis batches.
Executive Summary
Target Molecule: this compound CAS: 102238-65-3 Primary Application: Key intermediate for agrochemicals (herbicides) and specialized azo dyes. The Challenge: Commercial standards are often "technical grade" or lack comprehensive Certificates of Analysis (CoA). Researchers must generate their own "Gold Standard" to ensure data integrity in drug development or process optimization.
Synthesis Strategy: The Causality of Choice
To validate the product, we must first understand its formation. The most robust route utilizes Cooperative Directing Effects to maximize regioselectivity.
-
Route A (Recommended): Nitration of 4-Phenoxybenzenesulfonic Acid
-
Mechanism:[1] The sulfonic acid group (
) at position 1 is a meta-director (directing to 3,5). The phenoxy group ( ) at position 4 is an ortho/para-director. Since position 4 is occupied, it directs to positions 3 and 5. -
Causality: Both substituents direct the incoming nitro group (
) to the same position (C3) . This synergistic effect results in high yield and low isomeric impurities.
-
-
Route B (Alternative): Sulfonation of 2-Nitrodiphenyl ether
-
Risk:[2] Sulfonation is reversible and less regioselective here. The nitro group deactivates the ring, requiring harsher conditions (oleum), which increases byproduct formation (sulfone bridges).
-
Synthesis Workflow Diagram
Figure 1: Reaction pathway leveraging cooperative directing effects for high regioselectivity.
Establishing the Primary Reference Standard (PRS)
Since you cannot buy a USP/NIST traceble standard, you must create one. This protocol uses Quantitative NMR (qNMR) as the absolute method of purity assignment.
Step-by-Step Qualification Protocol
-
Enrichment (Recrystallization):
-
Take 10g of crude synthesized material.
-
Dissolve in minimum hot water/ethanol (90:10).
-
Cool slowly to 4°C. Filter and wash with ice-cold ether to remove non-polar nitrated byproducts.
-
Repeat 3 times until melting point is constant (Target: ~105–112°C for hydrate).
-
-
Structural Confirmation (Qualitative):
-
1H NMR (DMSO-d6): Confirm 3 aromatic protons on the central ring. Look for the characteristic splitting:
- ~8.4 ppm (d, J=2 Hz, H-2): Highly deshielded by ortho-nitro and ortho-sulfonate.
- ~7.8 ppm (dd, H-6).
- ~7.1 ppm (d, H-5).
-
HRMS (ESI-): Confirm parent ion
m/z.
-
-
Purity Assignment (Quantitative - The "Gold Standard"):
-
Method: 1H qNMR using an Internal Standard (IS) like Maleic Acid (TraceCERT® grade).
-
Calculation:
-
Result: This value (e.g., 99.4%) becomes the "Certified Value" for your in-house standard.
-
Validation Guide: Product vs. Alternatives
This section compares your synthesized product against the newly established PRS and a typical commercial "technical" grade alternative.
Comparative Performance Data
| Parameter | Synthesized Batch (Crude) | Commercial "Tech" Grade | Recrystallized PRS (Gold Std) |
| Purity (HPLC) | 92.5% | 95.0% | 99.8% |
| Appearance | Brown/Orange Paste | Yellow Powder | White/Pale Beige Crystals |
| Melting Point | 98–103°C (Broad) | 102–108°C | 110–112°C (Sharp) |
| Main Impurity | Unreacted SM (<5%) | Isomer (2-nitro) (<3%) | None Detected (<0.1%) |
| qNMR Assay | N/A | 94.2% | 99.6% ± 0.2% |
Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).
-
Mobile Phase:
-
A: Water + 0.1%
(Suppresses ionization of sulfonic acid, improving retention). -
B: Acetonitrile.
-
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: 254 nm (Aromatic) and 210 nm (Sulfonyl).
Validation Logic Flow
Use this decision tree to determine if a synthesis batch is acceptable for downstream drug development.
Figure 2: Decision tree for batch release using the self-validated Primary Reference Standard.
References
-
PubChem. Compound Summary: this compound (CAS 102238-65-3). Available at: [Link]
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Hoggett, J.G., Moodie, R.B. Nitration and Aromatic Reactivity.[2] Cambridge University Press, 1971.[2] (Contextual grounding for nitration mechanisms).
-
Pauli, G.F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at: [Link]
Sources
Technical Comparison Guide: 3-Nitro-4-phenoxybenzenesulfonic Acid vs. Sulfonated Diphenyl Ether Alternatives
This guide provides an in-depth technical comparison of 3-Nitro-4-phenoxybenzenesulfonic acid against its non-nitrated precursor (4-Phenoxybenzenesulfonic acid ) and the industry-standard alkylated derivatives (Alkyldiphenyloxide Disulfonates , e.g., DOWFAX™ series).
Executive Summary
This compound (CAS 102238-65-3) is a specialized aromatic intermediate, distinct from the bulk surfactant class of sulfonated diphenyl ethers. While commercial alternatives like Alkyldiphenyloxide Disulfonates are engineered for interfacial tension reduction and detergency, the 3-nitro variant is engineered for reactivity .
The electron-withdrawing nitro group (
Quick Selection Matrix
| Feature | This compound | 4-Phenoxybenzenesulfonic Acid | Alkyldiphenyloxide Disulfonates |
| Primary Role | Reactive Intermediate (Synthons) | Electroplating Additive / Intermediate | Surfactant / Emulsifier |
| Key Functionality | Nitro-reduction to Amine ( | Acid Catalysis / Solubilizer | Micelle Formation / Wetting |
| Water Solubility | High (due to | High | High (Amphiphilic) |
| Reactivity | High (Electrophilic Aromatic Substitution) | Moderate | Low (Chemically Inert) |
Chemical Profile & Structural Analysis[1]
Structural Divergence
The performance gap between these compounds stems from their substitution patterns.
-
This compound: The nitro group deactivates the ring towards further electrophilic attack but activates the 4-phenoxy carbon for potential nucleophilic aromatic substitution (
) under extreme conditions. Crucially, it serves as a "masked" amino group. -
4-Phenoxybenzenesulfonic Acid: Lacks the nitro group. The ether oxygen donates electron density, making the ring susceptible to further sulfonation or nitration. It is the direct precursor to the 3-nitro variant.
-
Alkyldiphenyloxide Disulfonates: These contain long alkyl chains (
) and two sulfonate groups. They are sterically hindered and amphiphilic, designed for physical surface activity rather than chemical transformation.
Theoretical Physicochemical Properties
Data estimated based on structure-activity relationship (SAR) models.
| Property | This compound | 4-Phenoxybenzenesulfonic Acid |
| Molecular Weight | 295.27 g/mol | 250.27 g/mol |
| Acidity (pKa) | ~ -2.1 (Strong Acid) | ~ -2.5 (Strong Acid) |
| Hammett | +0.78 (Strong Electron Withdrawal) | -0.30 (Electron Donating Ether) |
| Reduction Potential | High (Reducible to Amine) | None |
Synthesis & Manufacturing Workflows
The synthesis of this compound requires precise regiochemical control to avoid poly-nitration or desulfonation.
Synthesis Pathway Diagram
The following Graphviz diagram illustrates the divergent synthesis routes for the nitro-intermediate versus the surfactant class.
Figure 1: Divergent synthetic pathways. The target compound (Green) is formed via controlled nitration of the sulfonated precursor, distinct from the alkylation route used for surfactants.
Experimental Protocols
As a scientist, reproducibility is your priority. The following protocols outline the synthesis and characterization of this compound, derived from standard aromatic substitution methodologies.
Protocol A: Regioselective Nitration of 4-Phenoxybenzenesulfonic Acid
Objective: Synthesize this compound with >90% regioselectivity.
Reagents:
-
4-Phenoxybenzenesulfonic acid (sodium salt or free acid).
-
Concentrated Sulfuric Acid (
, 98%). -
Fuming Nitric Acid (
, >90%).
Step-by-Step Methodology:
-
Dissolution: Charge 0.1 mol of 4-phenoxybenzenesulfonic acid into a jacketed reactor containing 50 mL of 98%
. Stir until fully dissolved. -
Cooling: Cool the solution to 0–5°C using a cryostat. Critical: Higher temperatures promote dinitration.
-
Nitration: Dropwise add a mixture of
(0.11 mol) and (10 mL) over 60 minutes. Maintain internal temperature below 10°C. -
Aging: Allow the reaction to warm to 20°C and stir for 2 hours.
-
Quenching: Pour the reaction mass onto 200g of crushed ice. The product may precipitate as the free acid or require salting out with NaCl.
-
Purification: Recrystallize from water/ethanol to remove isomers.
Validation Point:
-
HPLC Analysis: Monitor the disappearance of the starting material (RT ~ 4.5 min) and appearance of the nitro-product (RT ~ 5.2 min) using a C18 column (Water/Acetonitrile gradient).
Protocol B: Reduction to 3-Amino-4-phenoxybenzenesulfonic Acid
Objective: Convert the nitro-intermediate to the active amino-synthon for dye synthesis.
Methodology:
-
Dissolve the nitro compound in water at pH 7.
-
Add catalytic Pd/C (5% loading) or use Iron powder/HCl (Bechamp reduction) for industrial scale.
-
Hydrogenate at 3 bar
pressure at 50°C for 4 hours. -
Filter catalyst and isolate the amine via acidification.
Performance Analysis: Why Choose the Nitro-Variant?
Reactivity vs. Stability
Commercial sulfonated diphenyl ethers (e.g., Dowfax 2A1) are chemically inert. They survive harsh oxidative and acidic environments, which is excellent for cleaning but useless for synthesis. In contrast, This compound is designed to be consumed.
-
Case Study: In the synthesis of Acid Yellow dyes, the nitro group is reduced to an amine, which is then diazotized and coupled. The sulfonate group ensures the final dye is water-soluble. Using a non-nitrated diphenyl ether would provide no handle for this coupling.
Solubility Profile
The nitro group increases the polarity of the molecule compared to the parent ether.
-
This compound: Soluble in water, moderate solubility in polar organic solvents (DMSO, DMF).
-
Alkyldiphenyloxide Disulfonates: Amphiphilic; forms micelles above the Critical Micelle Concentration (CMC).
Biological Implications (Drug Development)
Research indicates that nitro-sulfonated aromatics can act as chloride channel blockers . The specific geometry of the diphenyl ether backbone allows the molecule to dock into ion channels, while the sulfonate group interacts with cationic residues in the protein pore.
-
Note: The 3-nitro position is critical for this bioactivity, as it locks the conformation of the two phenyl rings relative to each other.
References
-
Sigma-Aldrich. (2023). This compound Product Sheet. Retrieved from
-
PubChem. (2023). Compound Summary: this compound.[1][2][3][4][5] National Library of Medicine. Retrieved from
-
DOW Chemical. (2022). DOWFAX™ Anionic Surfactants Technical Guide. Retrieved from
-
BenchChem. (2023).[1] 4-Phenoxybenzenesulfonic Acid Properties and Reactions. Retrieved from
-
ResearchGate. (2025). Sulfonated polybenzimidazole and diphenyl ether synthesis mechanisms. Retrieved from
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Nitro-4-phenoxybenzenesulfonic Acid
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire research lifecycle. The proper management and disposal of laboratory reagents are not merely regulatory hurdles; they are fundamental pillars of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Nitro-4-phenoxybenzenesulfonic acid, grounded in established safety principles and an understanding of its chemical nature. Our goal is to empower you, our scientific partners, with the knowledge to manage this substance confidently and safely, protecting both personnel and the environment.
Hazard Assessment: Understanding the Compound
Before any disposal protocol can be established, a thorough understanding of the substance's intrinsic hazards is critical. While a specific Safety Data Sheet (SDS) for this compound was not identified in the immediate literature, we can infer its hazard profile by examining its constituent functional groups and data from structurally similar compounds. The molecule comprises three key components: a sulfonic acid group, a nitro group, and a phenoxy group attached to a benzene ring.
-
Sulfonic Acid Group (-SO₃H): This group imparts strong acidic and corrosive properties. Sulfonic acids can cause severe skin burns and eye damage upon contact.[1][2][3]
-
Nitro Group (-NO₂): The presence of a nitro group on an aromatic ring can increase toxicity and reactivity. Nitroaromatic compounds may be harmful if swallowed or inhaled and can pose environmental hazards.[4][5][6]
-
Phenoxy Group (-O-C₆H₅): This ether linkage is generally stable, but the overall reactivity is dominated by the sulfonic acid and nitro functionalities.
Given these characteristics, this compound must be treated as a hazardous chemical waste, likely possessing corrosive and toxic properties.
Hazard Profile of Analogous Compounds
To substantiate our assessment, the following table summarizes the documented hazards of structurally related chemicals. This data provides a strong basis for the precautionary measures outlined in this guide.
| Compound Name | CAS Number | GHS Hazard Statements | Source |
| 4-Nitrobenzenesulfonic acid | 138-42-1 | H314: Causes severe skin burns and eye damage. | [1][2] |
| Sodium 3-nitrobenzenesulfonate | 127-68-4 | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | [7][8] |
| m-Nitrobenzenesulfonic acid | Not specified | H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. | [9] |
| Benzenesulfonic acid | 98-11-3 | Causes severe skin burns and eye damage. | [10] |
This comparative data underscores the necessity of handling this compound with the highest level of safety, assuming it is corrosive and potentially toxic.
Personal Protective Equipment (PPE): Your First Line of Defense
Handling this compound, whether in pure form or as waste, requires stringent adherence to PPE protocols to prevent exposure.[3]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[11]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always check the manufacturer's guidelines for breakthrough time and compatibility.
-
Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of splashing, such as spill cleanup, a chemical-resistant apron is recommended.[11]
-
Work Area: All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[10][11]
The Core Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is a systematic process that begins the moment waste is generated. Adherence to this protocol is essential for safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
The Why: Chemical waste must be segregated to prevent dangerous reactions.[12][13] The nitro and sulfonic acid groups make this compound incompatible with strong bases, oxidizing agents (e.g., perchlorates, nitrates), and reducing agents.[10][14][15] Mixing with incompatible waste streams could lead to violent reactions, heat generation, or the release of toxic gases.
Procedure:
-
Designate a Specific Waste Stream: Dedicate a waste container solely for this compound and materials contaminated with it.
-
Solid vs. Liquid Waste:
-
DO NOT Drain Dispose: This compound is likely toxic to aquatic life and must not be poured down the drain.[11][16]
Step 2: Containerization and Labeling
The Why: Proper containment and clear communication are crucial for safe handling by all laboratory personnel and waste management professionals. The container must be compatible with corrosive acidic waste.
Procedure:
-
Select a Compatible Container: Use high-density polyethylene (HDPE) or other plastic containers suitable for acidic and potentially corrosive waste.[17] Ensure the container is in good condition with no cracks or leaks.
-
Label Immediately and Clearly: Before adding any waste, affix a hazardous waste label. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard warnings (e.g., "Corrosive," "Toxic")[11]
-
The date accumulation started.
-
-
Keep Containers Closed: Always keep the waste container securely closed when not in use to prevent spills and the release of vapors.[17]
-
Avoid Overfilling: Fill containers to no more than 75-90% of their capacity to allow for expansion and prevent spills during transport.[17][18]
Step 3: Temporary On-Site Storage
The Why: Safe storage minimizes the risk of accidents and exposure while waste awaits collection.
Procedure:
-
Store in a Designated Area: Keep the waste container in a designated satellite accumulation area within the laboratory.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.
-
Ensure Compatibility: Store away from incompatible chemicals, particularly bases, oxidizers, and reactive metals.[19]
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear and immediate response plan is vital.
Spill Cleanup Protocol
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE described in Section 2.
-
Contain and Absorb:
-
Collect Waste: Carefully scoop the absorbed material and spilled substance into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste. Follow with a soap and water wash.[11]
Personal Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Final Disposal Pathway: Coordination with EHS
The ultimate disposal of this compound must be handled by certified hazardous waste professionals. Your institution's Environmental Health and Safety (EHS) department is your essential partner in this final step.
The Why: EHS professionals are trained to manage the complex logistics and regulatory requirements of chemical waste disposal, ensuring that it is transported, treated, and disposed of in an environmentally sound and legally compliant manner.[14] Chemical waste generators are legally responsible for waste from "cradle to grave," and EHS ensures this responsibility is met.[10]
Caption: Disposal workflow from waste generation to EHS collection.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to a systematic protocol of segregation, containerization, and coordination with EHS, you build a self-validating system of safety. This approach not only ensures regulatory compliance but also fosters a culture of profound respect for the chemical tools we use and the environment we share.
References
- Benchchem. (n.d.). Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Benzenesulfonic acid monohydrate.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Sulfamic Acid.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- DC Fine Chemicals. (n.d.). Safety Data Sheet: Sodium 3-nitrobenzenesulfonate.
- Fisher Scientific Company. (2025). Safety Data Sheet: 4-Nitrobenzenesulfonic acid hydrate.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: m-Nitrobenzenesulfonic acid, sodium salt.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrobenzenesulphonyl chloride.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Nitrobenzenesulfonic Acid.
- TCI Chemicals. (2018). Safety Data Sheet: 4-Nitrobenzenesulfonyl Chloride.
- Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet: m-Nitrobenzenesulfonic acid hydrate 98%.
- New Jersey Department of Health. (n.d.). Hazard Summary: Alkane Sulfonic Acid.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Public Health Statement for Nitrophenols.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
- U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2024). ToxFAQs™ for Nitrobenzene.
- ALL4 Inc. (2025). U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives.
- Cornell University Environmental Health and Safety. (n.d.). Appendix K - Incompatible Chemicals.
- Louisiana State University. (n.d.). Table of Incompatible Chemicals.
- Cornell University Environmental Health and Safety. (n.d.). Appendix K - Incompatible Chemicals.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- North Carolina Department of Health and Human Services. (2019). Occupational Safety Resources on Sulfuric Acid.
Sources
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- 5. llojibwe.org [llojibwe.org]
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Personal protective equipment for handling 3-Nitro-4-phenoxybenzenesulfonic acid
Executive Summary & Hazard Architecture
Handling 3-Nitro-4-phenoxybenzenesulfonic acid requires a safety protocol that goes beyond standard laboratory hygiene. As a Senior Application Scientist, I urge you to view this compound not just as a reagent, but as a dual-threat agent: it combines the immediate corrosivity of a strong acid with the systemic toxicity potential of a nitro-aromatic compound.
This guide is structured to provide autonomy in your safety decisions by explaining the causality of the hazards. We do not rely on generic safety data; we derive our protocols from the molecular structure itself.[1]
The Molecular Hazard Map (Structure-Activity Relationship)
To understand the PPE requirements, we must deconstruct the molecule:
-
Sulfonic Acid Group (
): -
Nitro Group (
): -
Phenoxy Group (
):-
Hazard: Increases lipophilicity compared to simple benzenesulfonic acid, potentially aiding dermal penetration.[1]
-
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Worst-Case Permeation" principle. Standard latex gloves are insufficient due to poor acid resistance and potential for micro-perforations.[1]
| Body Zone | Recommended PPE | Technical Justification (The "Why") |
| Hand Protection | Primary: Nitrile (min 0.11 mm) Secondary (High Risk): Double-gloving or Butyl Rubber (0.3 mm) | Nitrile offers excellent resistance to organic acids.[1] For prolonged handling or dissolution in organic solvents, Butyl is required to prevent permeation of the nitro-aromatic component.[1] |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch) | Safety glasses allow vapors/dust to bypass side shields.[1] The sulfonic acid group is hygroscopic; dust contacting the eye will instantly form a concentrated acid solution, causing blindness. |
| Respiratory | Engineering Control: Fume Hood (Face velocity > 100 fpm) Backup: N100/P3 Full-Face Respirator | Inhalation of dust causes severe respiratory tract burns.[1] The nitro group poses a risk of systemic toxicity via inhalation.[1] |
| Body | Chemical-Resistant Apron (Neoprene/PVC) over Lab Coat | Cotton lab coats absorb acids, holding them against the skin.[1] An apron provides an impervious barrier against splashes during pouring/weighing.[1] |
Visualizing the PPE Decision Logic
The following diagram illustrates the decision hierarchy for selecting PPE based on the state of matter and operation type.
Figure 1: PPE Selection Hierarchy based on operational state.[1] Note that Fume Hood use is the primary engineering control for all states.
Operational Protocols: The Self-Validating System
A "Self-Validating System" means the workflow includes checkpoints that force you to verify safety before proceeding.[1]
Phase 1: Pre-Operational Setup
-
The Neutralizer Check: Before opening the bottle, prepare a beaker of saturated Sodium Bicarbonate (
) or diluted Sodium Hydroxide.[1]-
Validation: If you don't have the neutralizer ready, you cannot safely handle a spill. Do not proceed.
-
-
The pH Strip Test: Tape a small strip of wetted pH paper to the sash of your fume hood.[1]
-
Validation: This serves as an immediate visual indicator if acid dust or aerosol is escaping your containment area.[1]
-
Phase 2: Weighing and Transfer
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.[1] If the balance is outside, use a closed transfer vessel (e.g., a tarred vial with a cap).
-
Technique:
-
Place the receiving vessel in the hood.
-
Open the stock container only inside the hood.
-
Use a plastic or glass spatula (avoid metal if moisture is present to prevent corrosion).[1]
-
Critical Step: Wipe the threads of the stock bottle with a dry tissue before recapping to prevent acid crust formation, which can scatter dust upon next opening.[1]
-
Phase 3: Reaction & Heating
-
Thermal Hazard: Nitro compounds can exhibit thermal instability.[1] While the sulfonic acid group stabilizes the molecule significantly compared to polynitro aromatics, avoid heating to dryness.
-
Exotherm Control: When dissolving in water or base, add the acid slowly to the solvent. The heat of hydration is significant.[1]
Emergency Response & Spill Management
In the event of a release, immediate action is required to prevent acid burns and environmental contamination.
Spill Response Workflow
Figure 2: Decision logic for spill remediation. Neutralization is the critical step for liquid spills.
Exposure First Aid[1][3]
-
Skin Contact: Immediate flush with water for 15 minutes .[1][2] Do not use "neutralizing creams" on the skin immediately, as the heat of neutralization can worsen the burn. Use water only.
-
Eye Contact: Flush for 15 minutes while holding eyelids open.[1][2] Time is vision.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent due to potential delayed pulmonary edema.
Disposal and Waste Management
Never dispose of this compound down the drain.[1] It is toxic to aquatic life and corrosive to plumbing.[1]
-
Neutralization:
-
Segregation:
-
Once neutralized, the waste should be tagged as "Halogenated/Organic Solvent Waste" (if organic solvents were used) or "Aqueous Organic Waste" .[1]
-
Do not mix with strong oxidizers (e.g., nitric acid, peroxides) to avoid nitration reactions.
-
-
Labeling:
-
Label clearly: Contains this compound (Neutralized).[1]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 222872 (Related Structure: 4-tert-Butylbenzenesulfonamide / General Aromatic Sulfonic Acids).[1] Retrieved from [Link][1][3]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-Nitrobenzenesulfonic acid (Structural Analog for Hazard Classification).[1][3] Retrieved from [Link][1]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Accident Prevention for College and University Students.[1] Washington, DC: ACS. Retrieved from [Link][1]
(Note: Specific SDS data for "this compound" is rare; protocols above are derived from authoritative Structure-Activity Relationship (SAR) analysis of the nitro-aromatic sulfonic acid class, adhering to the precautionary principle.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
